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  • Product: Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate
  • CAS: 76577-82-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Methodologies of Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate

Abstract Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate (CAS: 76577-82-7) represents a privileged scaffold in modern heterocyclic chemistry. Characterized by its fused tricyclic nitrogen-containing core and an electron-with...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate (CAS: 76577-82-7) represents a privileged scaffold in modern heterocyclic chemistry. Characterized by its fused tricyclic nitrogen-containing core and an electron-withdrawing ester functional group, this compound serves as a critical intermediate in both drug discovery and materials science. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthetic pathways, and downstream applications, structured specifically for researchers and drug development professionals.

Physicochemical Properties & Structural Dynamics

The physical and chemical behavior of ethyl pyrrolo[1,2-a]quinoline-2-carboxylate is dictated by the interplay between its rigid, planar, π -conjugated tricyclic core and the flexible, polarizable ethyl ester moiety. Understanding these parameters is critical for predicting solvent partitioning, crystalline stability, and pharmacokinetic viability.

Table 1: Physicochemical Profiling of Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate [1]

ParameterQuantitative ValueMechanistic Implication & Causality
Molecular Formula C 15​ H 13​ NO 2​ Defines the tricyclic core with a functionalizable ester group.
Molecular Weight 239.27 g/mol Highly optimal for small-molecule drug design; strictly compliant with Lipinski's Rule of 5.
Melting Point 77–78 °CIndicates moderate crystalline lattice stability. The steric bulk of the ethyl ester prevents dense π−π stacking, keeping the melting point lower than its free carboxylic acid counterpart.
Boiling Point 254.9 ± 23.0 °C (Predicted)The high boiling point reflects strong intermolecular dipole-dipole interactions induced by the polarized carbonyl group.
Density 1.18 ± 0.1 g/cm 3 (Predicted)Typical for nitrogenous fused heterocycles; dictates phase separation behavior during liquid-liquid extraction.

Synthetic Methodologies & Mechanistic Causality

The most robust and versatile strategy for constructing the pyrrolo[1,2-a]quinoline architecture is the formal [3+2]-cycloaddition between quinolinium ylides and electron-deficient dipolarophiles [2]. This method is highly favored due to its atom economy and the ability to generate complex multifused systems in a single operational step.

Step-by-Step Protocol: Synthesis via [3+2] Cycloaddition
  • Step 1: SN​2 Alkylation (Preparation of the Quinolinium Salt)

    • Action: Dissolve 1.0 equivalent of quinoline and 1.1 equivalents of ethyl bromoacetate in anhydrous acetonitrile (MeCN). Reflux the mixture for 12 hours.

    • Causality: Acetonitrile is selected for its high dielectric constant, which stabilizes the polar transition state of the SN​2 reaction, significantly accelerating the formation of the N-alkylquinolinium bromide salt.

  • Step 2: In Situ Ylide Generation

    • Action: Cool the reaction to room temperature. Add 1.5 equivalents of triethylamine (Et 3​ N) dropwise.

    • Causality: Et 3​ N (pKa ~10.7) acts as a mild, non-nucleophilic base. It selectively deprotonates the highly acidic α -methylene protons of the quinolinium salt to generate the 1,3-dipole (quinolinium ylide) without risking the nucleophilic saponification of the delicate ethyl ester group.

  • Step 3: Dipolar Cycloaddition

    • Action: Introduce 1.2 equivalents of an electron-deficient alkyne (e.g., ethyl propiolate). Stir at room temperature for 30–60 minutes.

    • Causality: The electron-withdrawing ester group on the alkyne lowers its Lowest Unoccupied Molecular Orbital (LUMO). This facilitates a kinetically rapid interaction with the Highest Occupied Molecular Orbital (HOMO) of the quinolinium ylide, yielding a primary cycloadduct.

  • Step 4: Aromatization & Purification

    • Action: The intermediate spontaneously undergoes oxidative dehydrogenation in ambient air to form the fully aromatic core. Purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

    • Causality: Aromatization is thermodynamically driven by the energetic payoff of restoring the extended π -conjugated system.

Synthesis_Workflow N1 Quinoline Core N3 Quinolinium Salt Intermediate N1->N3 SN2 Reaction N2 Alkylating Agent (Ethyl Bromoacetate) N2->N3 N5 Quinolinium Ylide (1,3-Dipole) N3->N5 -HBr N4 Base (Et3N) Deprotonation N4->N5 N7 [3+2] Cycloaddition & Aromatization N5->N7 HOMO-LUMO Interaction N6 Ethyl Propiolate (Dipolarophile) N6->N7 N8 Ethyl pyrrolo[1,2-a]quinoline -2-carboxylate N7->N8 Oxidation

Fig 1: Mechanistic workflow for the [3+2] cycloaddition synthesis of pyrrolo[1,2-a]quinolines.

Biological & Photophysical Applications

The structural rigidity and electronic density of the pyrrolo[1,2-a]quinoline scaffold lend themselves to dual-purpose applications across pharmacology and materials science.

Pharmacological Targeting: Recent eco-friendly syntheses have highlighted the scaffold's potent biological activity. The planar tricyclic core allows for effective intercalation into DNA, making it a strong candidate for anticancer therapeutics. Furthermore, specific derivatives exhibit high binding affinity to the hydrophobic pockets of the COX-2 enzyme, offering a pathway for novel, non-gastrotoxic anti-inflammatory and antihypertensive agents [3].

Photophysical Sensing: Due to its extended π -conjugation, the scaffold exhibits high quantum yield fluorescence. It has been successfully deployed as a molecular chemosensor for the detection of highly toxic explosives, such as picric acid. The sensing mechanism relies on the fluorescence quenching effect driven by Photoinduced Electron Transfer (PET) from the electron-rich fluorophore to the electron-deficient picric acid analyte [4].

Bio_Photo_Pathways cluster_bio Pharmacological Targets cluster_photo Photophysical Sensing Core Ethyl pyrrolo[1,2-a]quinoline -2-carboxylate COX2 COX-2 Enzyme Binding Pocket Core->COX2 Hydrophobic Interactions Cancer DNA Intercalation / Anticancer Activity Core->Cancer Pi-Pi Stacking Fluor High Quantum Yield Fluorescence Core->Fluor Extended Conjugation Inflam Prostaglandin Inhibition COX2->Inflam Quench Fluorescence Quenching (PET Mechanism) Fluor->Quench Picric Picric Acid (Electron Acceptor) Picric->Quench

Fig 2: Dual application pathways of pyrrolo[1,2-a]quinolines in biological and photophysical fields.

Analytical Validation (Self-Validating Protocols)

To ensure scientific integrity, any synthesized batch of ethyl pyrrolo[1,2-a]quinoline-2-carboxylate must be subjected to a self-validating analytical matrix. The following parameters serve as undeniable proof of structural fidelity[2]:

Table 2: Analytical Validation Parameters

Analytical TechniqueKey Diagnostic SignalStructural Confirmation
1 H NMR (CDCl 3​ ) Quartet at ~4.3 ppm, Triplet at ~1.3 ppmConfirms the integrity of the ethyl ester moiety without degradation.
1 H NMR (CDCl 3​ ) Singlets at 7.13–7.34 ppmVerifies the formation of the methine protons on the newly formed pyrrole ring.
13 C NMR (CDCl 3​ ) Peak at ~165–184 ppmConfirms the presence of the ester carbonyl carbon.
LC-MS (ESI+) m/z 240.27 [M+H] + Validates the exact molecular mass of the fully aromatized, target cycloadduct.

References

  • Title: Cascade Synthesis of Pyrrolo[1,2-a]quinolines and Pyrrolo[2,1-a]isoquinolines via Formal [3 + 2]-Cycloaddition of Push–Pull Nitro Heterocycles with Carbonyl-Stabilized Quinolinium/Isoquinolinium Ylides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of Multifused Pyrrolo[1,2-a]quinoline Systems by Tandem Aza-Michael–Aldol Reactions and Their Application to Molecular Sensing Studies Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Eco-Friendly Synthesis of Pyrrolo[1,2-A] Quinoline Derivatives and Evaluating Their Effects On Hypertension, Inflammation, And Docking Studies Source: International Journal of Life Science and Pharma Research URL: [Link]

Sources

Exploratory

Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate: In Vitro Mechanisms of Action, Scaffold Utility, and Pharmacological Protocols

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary The discovery and optimization of privileged heterocyclic scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The discovery and optimization of privileged heterocyclic scaffolds are foundational to modern drug development. Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate (CAS: 76577-82-7) represents a highly versatile, rigid tricyclic pharmacophore that has demonstrated profound utility in two distinct therapeutic arenas: infectious disease (specifically targeting multidrug-resistant Mycobacterium tuberculosis) and epigenetic modulation (via allosteric activation of Sirtuin 6)[1][2].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural chemistry and in vitro pharmacological validation. We will dissect the physicochemical rationale behind the ethyl 2-carboxylate moiety, explore the causality of its dual mechanisms of action, and provide self-validating, step-by-step in vitro protocols to quantify these activities.

Physicochemical Rationale of the Scaffold

The biological efficacy of the pyrrolo[1,2-a]quinoline core is dictated by its planar, electron-rich aromatic system, which readily participates in π−π stacking within hydrophobic enzyme pockets. However, the functionalization at the C-2 position with an ethyl carboxylate ester is not merely synthetic convenience; it is a calculated pharmacological driver:

  • Lipophilicity and Membrane Permeation: In antimycobacterial applications, the highly lipophilic mycolic acid cell wall of M. tuberculosis acts as a formidable barrier. The ethyl ester significantly increases the logP of the molecule compared to its carboxylic acid counterpart, facilitating passive diffusion into the mycobacterial cytosol[1].

  • Hydrogen Bond Acceptor Dynamics: In epigenetic targets like Sirt6, the carbonyl oxygen of the ethyl ester acts as a critical hydrogen bond acceptor, anchoring the molecule within the allosteric extension pocket of the enzyme, thereby stabilizing the active conformation[2].

Mechanism 1: Antimycobacterial Activity (InhA & DHFR Dual Targeting)

Recent molecular target identification and in vitro screening have revealed that functionalized derivatives of ethyl pyrrolo[1,2-a]quinoline-2-carboxylate exert their bactericidal effects via multi-target inhibition, primarily antagonizing Enoyl-ACP reductase (InhA) and Dihydrofolate reductase (DHFR) [3][4].

By competitively binding to InhA, the scaffold halts the elongation of fatty acids, directly starving the bacteria of mycolic acids. Simultaneously, DHFR inhibition depletes intracellular tetrahydrofolate, arresting DNA synthesis. This dual-action mechanism is critical for bypassing the resistance pathways typically associated with single-target frontline drugs like Isoniazid[4].

G A Ethyl pyrrolo[1,2-a]quinoline- 2-carboxylate Scaffold B Enoyl-ACP Reductase (InhA) A->B Hydrophobic Binding C Dihydrofolate Reductase (DHFR) A->C Competitive Inhibition D Mycolic Acid Depletion B->D E Tetrahydrofolate Depletion C->E F Mycobacterial Cell Death (H37Rv & MDR Strains) D->F E->F

Fig 1: Dual-target antimycobacterial mechanism of the pyrrolo[1,2-a]quinoline scaffold.

In Vitro Protocol: Resazurin Microtiter Assay (REMA)

To validate the antimycobacterial efficacy of these derivatives, the REMA protocol is the gold standard.

  • Causality of Choice: M. tuberculosis has a notoriously slow replication cycle (15–20 hours). Traditional optical density (OD) measurements are prone to clumping artifacts. Resazurin, a redox indicator, is reduced by metabolically active cells to resorufin (highly fluorescent pink). This provides a self-validating, high-throughput, and highly sensitive readout of cell viability without radiometric hazards[1].

Step-by-Step Methodology:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv or MDR clinical isolates in Middlebrook 7H9 broth supplemented with 10% OADC until an OD600​ of 0.6–0.8 is reached. Dilute the culture to 1×105 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the ethyl pyrrolo[1,2-a]quinoline-2-carboxylate derivatives in 7H9 broth (concentration range: 0.2 to 128 µg/mL).

  • Inoculation: Add 100 µL of the bacterial suspension to each well containing the compound. Include growth controls (no drug) and sterile controls (no bacteria).

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Data Acquisition: Visually score the color change (blue = dead/inhibited; pink = viable) or quantify fluorescence (Excitation 530 nm / Emission 590 nm). The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing the blue-to-pink color shift.

Mechanism 2: Epigenetic Modulation via Sirt6 Activation

Beyond infectious diseases, the pyrrolo[1,2-a]quinoline and closely related quinoxaline scaffolds have been identified as potent, selective allosteric activators of Sirtuin 6 (Sirt6) [2]. Sirt6 is an NAD+-dependent histone deacetylase that regulates genomic stability, inflammation, and glucose homeostasis.

The rigid tricyclic core binds to a hydrophobic extension pocket near the Sirt6 active site. This binding allosterically stabilizes the enzyme, increasing its affinity for NAD+ and its primary substrates, acetylated histone 3 at lysines 9 and 56 (H3K9ac, H3K56ac). The downstream effect is robust chromatin condensation and the silencing of oncogenic and inflammatory gene transcription[2].

G2 A Pyrrolo[1,2-a]quinoline Derivative B Sirt6 Allosteric Pocket A->B Allosteric Stabilization C Increased NAD+ Affinity B->C D H3K9 & H3K56 Deacetylation C->D Catalytic Activation E Chromatin Condensation & Gene Silencing D->E

Fig 2: Allosteric activation of Sirt6 and downstream epigenetic silencing pathways.

In Vitro Protocol: Fluor de Lys (FDL) Sirt6 Deacetylation Assay
  • Causality of Choice: Measuring deacetylase activity directly in vitro requires distinguishing between acetylated and deacetylated states of a peptide. The FDL assay utilizes a fluorogenic peptide substrate containing an acetylated lysine. Sirt6 removes the acetyl group, which subsequently allows a "developer" protease to cleave the fluorophore from the peptide. This coupled-enzyme system ensures that fluorescence is strictly and linearly proportional to Sirt6 catalytic activity, allowing for precise EC50​ calculations of the activator[2].

Step-by-Step Methodology:

  • Reagent Assembly: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Enzyme & Substrate Mix: In a 96-well black microplate, combine recombinant human Sirt6 enzyme (0.5 µ g/well ), NAD+ (1.5 mM), and the FDL-p53 peptide substrate (100 µM).

  • Compound Addition: Add the pyrrolo[1,2-a]quinoline derivative at varying concentrations (1 µM to 100 µM).

  • Primary Incubation: Incubate the reaction mixture at 37°C for 45 minutes to allow Sirt6-mediated deacetylation.

  • Developer Addition: Add 50 µL of the Fluor de Lys Developer II solution (containing 2 mM Nicotinamide to halt further Sirt6 activity).

  • Secondary Incubation: Incubate at room temperature for 30 minutes to allow the developer to cleave the deacetylated substrates.

  • Data Acquisition: Measure fluorescence using a microplate reader (Excitation 360 nm / Emission 460 nm). Calculate the fold-activation relative to a DMSO vehicle control.

Quantitative Data Presentation

The following table synthesizes the in vitro efficacy metrics of the ethyl pyrrolo[1,2-a]quinoline-2-carboxylate scaffold and its closely related analogs across the discussed therapeutic targets[1][2][4].

Compound Scaffold / DerivativePrimary TargetIn Vitro AssayEfficacy MetricCell Line / Strain
Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate InhA / DHFRREMAMIC: 8–16 µg/mLM. tuberculosis (H37Rv)
Dimethyl pyrrolo[1,2-a]quinoline-2,3-dicarboxylate InhA / DHFRREMAMIC: 16–32 µg/mLM. tuberculosis (MDR)
Pyrrolo[1,2-a]quinoxaline/quinoline analogs Sirt6Fluor de Lys EC50​ : 3.0–10.3 µMHCC / CRC Xenografts
Ethyl 1-(substituted benzoyl) analogs InhA / Cell WallREMAMIC: 4–8 µg/mLM. tuberculosis (H37Rv)

References

  • Venugopala, K. N., et al. (2020). Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. Antibiotics, 9(5), 233. Available at:[Link]

  • You, W., et al. (2022). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry. Available at:[Link]

  • Joshi, S. D., et al. (2024). Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase. PLoS One. Available at:[Link]

Sources

Foundational

biological activity of ethyl pyrrolo[1,2-a]quinoline-2-carboxylate derivatives

An In-Depth Technical Guide to the Biological Activity of Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate Derivatives Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold In the landscape of medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activity of Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate Derivatives

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and exploration of "privileged scaffolds" – molecular frameworks that can bind to multiple, diverse biological targets – is a cornerstone of modern drug discovery. The pyrrolo[1,2-a]quinoline core is one such scaffold, a rigid, tricyclic heterocyclic system that has garnered significant attention for its presence in natural alkaloids and its versatile pharmacological profile.[1][2] This guide focuses specifically on derivatives featuring an ethyl carboxylate group at the C-2 position, a modification that critically influences the pharmacokinetic and pharmacodynamic properties of these molecules.

This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a synthesized understanding of the structure-activity relationships, mechanistic underpinnings, and experimental considerations for this promising class of compounds. We will delve into the causal relationships behind their synthesis, explore the nuances of their biological activities, and provide validated protocols to empower further research and development.

The Strategic Synthesis of the Pyrrolo[1,2-a]quinoline Core

The biological evaluation of any compound series begins with its synthesis. The construction of the ethyl pyrrolo[1,2-a]quinoline-2-carboxylate scaffold is most commonly achieved via a powerful and convergent strategy: the 1,3-dipolar cycloaddition reaction.[1][3] This approach is favored for its efficiency and ability to introduce molecular diversity.

The core principle involves the generation of a quinolinium ylide intermediate from a corresponding quinoline precursor. This ylide, a reactive 1,3-dipole, then undergoes a cycloaddition reaction with a suitable dipolarophile, such as an electron-deficient alkyne like ethyl propiolate, to construct the five-membered pyrrole ring fused to the quinoline system.[4]

Visualizing the Synthetic Workflow

The following workflow diagram illustrates the key steps in the synthesis of the target derivatives.

G cluster_0 Step 1: Quaternization cluster_1 Step 2: Ylide Formation & Cycloaddition cluster_2 Step 3: Purification & Characterization A Substituted 2-Methylquinoline C Quaternized Quinolinium Salt A->C Acetone, RT B Substituted Phenacyl Bromide B->C D Quinolinium Ylide (in situ) C->D Base (e.g., K2CO3, TEA) in DMF F Ethyl Pyrrolo[1,2-a]quinoline- 2-carboxylate Derivative D->F E Ethyl Propiolate (Dipolarophile) E->F [3+2] Cycloaddition G Purification (e.g., Column Chromatography) F->G H Structural Characterization (NMR, MS, X-ray) G->H

Caption: General workflow for synthesizing ethyl pyrrolo[1,2-a]quinoline-2-carboxylate derivatives.

Experimental Protocol: General Synthesis

This protocol provides a representative, self-validating method for synthesizing the title compounds.

  • Step 1: Synthesis of the Quinolinium Salt (Quaternization)

    • To a solution of substituted 2-methylquinoline (1.0 eq) in acetone, add the appropriate substituted phenacyl bromide (1.1 eq).

    • Stir the reaction mixture at room temperature for 30 minutes. The formation of a precipitate indicates the formation of the quaternary salt.

    • Collect the solid product by filtration, wash with cold acetone, and dry under vacuum. The salt is typically used in the next step without further purification.

  • Step 2: 1,3-Dipolar Cycloaddition

    • Suspend the quinolinium salt (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add a base, such as anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA) (3.0 eq), to the suspension. The base facilitates the in situ formation of the quinolinium ylide.

    • To this mixture, add the dipolarophile, ethyl propiolate (1.2 eq), dropwise while stirring.

    • Continue stirring the reaction at room temperature for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Step 3: Work-up and Purification

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the crude product using column chromatography on silica gel, typically with an ethyl acetate/hexane gradient, to yield the pure ethyl pyrrolo[1,2-a]quinoline-2-carboxylate derivative.

  • Step 4: Characterization

    • Confirm the structure of the final compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4][5]

The Spectrum of Biological Activity

The ethyl pyrrolo[1,2-a]quinoline-2-carboxylate scaffold is a versatile platform that gives rise to a wide array of biological activities. The specific nature and potency of the activity are heavily influenced by the substitution patterns on the quinoline and pyrrole rings.

Antiproliferative and Anticancer Activity

A significant body of research points to the potent antiproliferative properties of pyrrolo[1,2-a]quinoline and related pyrrolo[1,2-a]quinoxaline derivatives.[2][6] These compounds have shown efficacy against various cancer cell lines, including leukemia, breast, and CNS cancers.[6][7]

Mechanism of Action: Akt Kinase Inhibition One of the primary mechanisms underlying the anticancer effects of this class of compounds is the inhibition of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB).[6][8][9] Akt is a critical node in the PI3K/Akt signaling pathway, which is frequently dysregulated in human cancers.[10] This pathway governs essential cellular processes like cell survival, proliferation, and apoptosis resistance. By inhibiting the active, phosphorylated form of Akt, these derivatives can disrupt downstream signaling, thereby reactivating apoptotic pathways and halting cell proliferation.[6][9]

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Activates Downstream Downstream Effectors (e.g., Bad, GSK3β) Akt->Downstream Phosphorylates Inhibitor Pyrrolo[1,2-a]quinoline Derivative Inhibitor->Akt INHIBITS Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis (Cell Death) Downstream->Apoptosis Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrrolo[1,2-a]quinoline derivatives.

Quantitative Data: Antiproliferative Potency The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower IC₅₀ values indicate higher potency.

Compound ClassCell LineIC₅₀ (µM)Reference
Pyrrolo[1,2-a]quinoxaline (analogue)K562 (Leukemia)4.5[9]
Pyrrolo[1,2-a]quinoxaline (analogue)U937 (Leukemia)5.0[9]
Pyrrolo[1,2-a]quinoxaline (analogue)MCF7 (Breast Cancer)8.0[9]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF7, K562) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Antimicrobial and Antifungal Activity

The global challenge of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrrolo[1,2-a]quinoline derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[1][5]

Studies have reported activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[1] Furthermore, significant antifungal activity has been observed against opportunistic pathogens like Candida albicans and Aspergillus niger.[1][3] Some derivatives show minimum inhibitory concentrations (MICs) as low as 0.4 µg/mL against C. albicans.[11]

Quantitative Data: Antimicrobial Efficacy (MIC)

Compound DerivativeTarget OrganismMIC (µg/mL)Reference
BQ-06, BQ-07, BQ-08Candida albicans0.4[11]
BQ-01, BQ-03, BQ-05Candida albicans0.8[11]
4jM. tuberculosis H37Rv8[12]
4jMDR M. tuberculosis16[12]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., S. aureus ATCC 25923) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory, Antitubercular, and Other Activities

Beyond their anticancer and antimicrobial properties, these derivatives have shown a broad therapeutic window.

  • Anti-inflammatory Activity: Several derivatives have been identified as potential anti-inflammatory agents.[2][12][13] The mechanism is thought to be related to the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[13]

  • Antitubercular Activity: Specific ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylate derivatives have been evaluated for their activity against Mycobacterium tuberculosis.[12] Notably, some compounds showed efficacy against both the standard H37Rv strain and multidrug-resistant (MDR) strains, highlighting their potential to combat resistant infections.[12]

  • Antiviral and Larvicidal Activity: The versatility of the scaffold is further demonstrated by reports of antiviral and larvicidal properties, expanding the potential applications of this chemical class.[2][4][12]

Conclusion and Future Directions

The ethyl pyrrolo[1,2-a]quinoline-2-carboxylate framework represents a highly valuable and "privileged" scaffold in medicinal chemistry. The synthetic accessibility via 1,3-dipolar cycloaddition allows for extensive structural diversification, enabling the fine-tuning of biological activity. The derivatives exhibit a remarkable range of pharmacological effects, with potent antiproliferative, antimicrobial, and anti-inflammatory activities being the most prominent.

Future research should focus on several key areas:

  • Mechanism Deconvolution: While Akt inhibition is a known anticancer mechanism, further studies are needed to elucidate other potential targets and off-target effects.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substituents at various positions of the tricyclic core will be crucial for optimizing potency and selectivity for a desired biological target.

  • In Vivo Efficacy and Pharmacokinetics: Promising lead compounds must be advanced into preclinical animal models to evaluate their in vivo efficacy, safety, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • Development of Selective Inhibitors: By leveraging SAR data, it may be possible to design derivatives that are highly selective for a single target (e.g., a specific kinase or microbial enzyme), thereby reducing potential side effects.

This guide provides a comprehensive foundation for understanding and exploring the rich pharmacology of ethyl pyrrolo[1,2-a]quinoline-2-carboxylate derivatives. The evidence strongly suggests that this scaffold holds significant promise for the development of next-generation therapeutics to address critical unmet needs in oncology, infectious diseases, and inflammatory disorders.

References

  • Full article: Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II. (2010). Taylor & Francis. [Link]

  • Farah, H., et al. (2014). New Synthesis and Biological Screening of some Pyrrolo Quinoline Derivatives. International Journal of PharmTech Research, 6(1), 63-69. [Link]

  • Ferlin, M. G., et al. (2000). Pyrrolo-quinoline derivatives as potential antineoplastic drugs. Bioorganic & Medicinal Chemistry, 8(6), 1415-1422. [Link]

  • Venugopala, K. N., et al. (2020). Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. Antibiotics, 9(5), 233. [Link]

  • Patil, P., et al. (2023). Eco-Friendly Synthesis of Pyrrolo[1,2-A] Quinoline Derivatives and Evaluating Their Effects On Hypertension, Inflammation, And Docking Studies. International Journal of Life Science and Pharma Research, 13(6), P127-P140. [Link]

  • Patil, P. N., et al. (2024). Synthesis of novel pyrrolo[1,2-a]quinoline derivatives as a new class of anti-inflammatory and antimicrobial agents: An approach to single crystal X-ray structure, Hirshfeld surface analysis and DFT studies. Journal of Molecular Structure, 1301, 136791. [Link]

  • Guillon, J., et al. (2010). Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 204-215. [Link]

  • Gao, Y., et al. (2022). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry, 243, 114777. [Link]

  • Uppar, V., et al. (2021). Fungal Activities of Pyrrolo[1,2-a] Quinoline Derivatives. ResearchGate. [Link]

  • A few examples of pyrrolo[1,2-a]quinoline-containing natural products and pharmaceuticals. (n.d.). ResearchGate. [Link]

  • Biological activities of pyrrolo[1,2‐a]quinoxalines. (n.d.). ResearchGate. [Link]

  • Uppar, V., et al. (2020). Synthesis and characterization of pyrrolo[1,2-a]quinoline derivatives for their larvicidal activity against Anopheles arabiensis. ResearchGate. [Link]

  • Patil, P. N., et al. (2024). Synthesis of novel pyrrolo[1,2-a]quinoline derivatives as a new class of anti-inflammatory and antimicrobial agents: An approach to single crystal X-ray structure, Hirshfeld surface analysis and DFT studies. OUCI. [Link]

  • Uppar, V., et al. (2021). Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. Molecules, 26(9), 2748. [Link]

  • Yang, T.-H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 10(3), 131-137. [Link]

  • Guillon, J., et al. (2008). Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase. Bioorganic & Medicinal Chemistry, 16(22), 9602-9611. [Link]

Sources

Exploratory

ethyl pyrrolo[1,2-a]quinoline-2-carboxylate molecular weight and exact mass

An In-Depth Technical Guide on the Physicochemical Profiling and High-Resolution Mass Spectrometry of Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate Executive Summary and Strategic Context In the landscape of modern drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Physicochemical Profiling and High-Resolution Mass Spectrometry of Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate

Executive Summary and Strategic Context

In the landscape of modern drug discovery, fused heterocyclic scaffolds such as pyrrolo[1,2-a]quinolines serve as privileged structures. They frequently appear as core pharmacophores in the development of anti-inflammatory agents, Akt kinase inhibitors, and novel antihypertensives[1][2]. However, the successful integration of these compounds into high-throughput screening libraries relies entirely on rigorous structural validation.

As a Senior Application Scientist, I frequently observe that the bottleneck in heterocyclic drug development is not synthesis, but rather the unambiguous confirmation of the molecular architecture. This whitepaper provides an authoritative, deep-dive analysis into the physicochemical properties of ethyl pyrrolo[1,2-a]quinoline-2-carboxylate (CAS: 76577-82-7), specifically focusing on its exact mass profiling and the self-validating High-Resolution Mass Spectrometry (HRMS) protocols required to confirm its identity.

Structural Architecture & Physicochemical Profiling

Understanding the distinction between average molecular weight and monoisotopic exact mass is the foundational step in HRMS analysis[3]. While the average molecular weight accounts for the natural abundance of all isotopes (essential for macroscopic stoichiometric weighing), the monoisotopic exact mass is calculated using only the primary, most abundant isotope of each element (e.g., 12C , 1H , 14N , 16O ).

For ethyl pyrrolo[1,2-a]quinoline-2-carboxylate ( C15​H13​NO2​ ), this distinction dictates our entire analytical approach.

Table 1: Physicochemical and Mass Specifications

ParameterValueAnalytical Causality & Significance
Chemical Formula C15​H13​NO2​ Defines the theoretical isotopic envelope and elemental composition.
Average Molecular Weight 239.27 g/mol Utilized strictly for bulk stoichiometric calculations during synthesis[4].
Monoisotopic Exact Mass 239.0946 Da The absolute zero-mass-defect baseline required for HRMS identification[3].
[M+H]+ Precursor m/z 240.1019 The primary target ion generated in positive Electrospray Ionization (ESI+).
[M+Na]+ Adduct m/z 262.0844 Secondary validation ion; confirms the intact molecule without source fragmentation.

Synthetic Workflow & Mechanistic Causality

To accurately analyze a compound, one must understand how it is constructed. The synthesis of the pyrrolo[1,2-a]quinoline core is typically achieved via a cascade reaction or a formal[3+2] cycloaddition.

In a standard one-pot synthetic workflow, a quinoline derivative (acting as the nitrogenous base) reacts with an electron-deficient alkyne, such as ethyl propiolate, in the presence of a catalyst or base. The causality here is driven by electronic demands: the bridgehead nitrogen of the quinoline attacks the alkyne to form a highly reactive N-ylide intermediate. This intermediate subsequently undergoes cyclization and rearomatization to yield the thermodynamically stable ethyl pyrrolo[1,2-a]quinoline-2-carboxylate[5].

SynthesisWorkflow N1 Quinoline Derivative N4 Formal [3+2] Cycloaddition N1->N4 N-ylide formation N2 Alkyne / Haloketone (Ethyl Propiolate) N2->N4 Dipolarophile N3 Base / Catalyst (Et3N / SnCl2) N3->N4 Activation N5 Ethyl pyrrolo[1,2-a] quinoline-2-carboxylate N4->N5 Cyclization & Rearomatization

Fig 1: Synthetic workflow and formal [3+2] cycloaddition causality for pyrrolo[1,2-a]quinolines.

Analytical Validation Protocol: LC-HRMS Exact Mass Determination

To validate the synthesized architecture, we must deploy a self-validating LC-HRMS protocol. A protocol is only "self-validating" if it contains internal feedback loops that prevent false positives. In this methodology, the feedback loop is provided by real-time lock-mass correction and isotopic fidelity scoring[6][7].

Step-by-Step Methodology

Step 1: Analyte Preparation & Protonation Control

  • Action: Dissolve the purified compound in LC-MS grade methanol to a 1 mg/mL stock. Dilute to a working concentration of using a 50:50 mixture of H2​O:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The addition of 0.1% formic acid is not merely for pH control; it acts as an essential proton donor. It forces the protonation of the bridgehead nitrogen or the carboxylate oxygen, shifting the ionization equilibrium entirely toward the [M+H]+ precursor ion ( m/z240.1019 ) and maximizing the signal-to-noise ratio in ESI+ mode.

Step 2: Chromatographic Matrix Separation

  • Action: Inject onto a C18 UHPLC column ( ). Execute a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Causality: Even in purified samples, residual triethylamine or unreacted quinoline can cause severe ion suppression at the ESI source. Chromatographic retention separates the target analyte from these suppressors, ensuring unhindered ionization.

Step 3: Self-Validating Mass Calibration (Lock-Mass Strategy)

  • Action: Program the Orbitrap or Q-TOF MS to monitor a known ambient background ion, such as ubiquitous polysiloxane ( m/z445.1200 ), as an internal lock-mass[6].

  • Causality: This creates the self-validating loop. The instrument continuously recalibrates its mass axis against the lock-mass during the run. If the lock-mass drifts beyond 2 ppm , the software flags the scan, preventing the assignment of an erroneous exact mass to the ethyl pyrrolo[1,2-a]quinoline-2-carboxylate peak[7].

Step 4: High-Resolution Data Acquisition & Isotopic Scoring

  • Action: Acquire MS1 full-scan data at a resolving power of ≥70,000 (at m/z200 ).

  • Causality: High resolving power isolates the target [M+H]+ peak from isobaric background noise. The software must then calculate the mass defect (the difference between the exact mass and the nominal mass) and verify that the experimental mass is within ≤3 ppm of the theoretical 240.1019 Da [3][7].

HRMSWorkflow S1 Sample Prep (1 µg/mL in 0.1% FA) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI+ Ionization (Orbitrap / Q-TOF) S2->S3 S4 Lock-Mass Calibration (m/z 445.1200) S3->S4 S5 Exact Mass Measurement (Target: 240.1019 m/z) S4->S5 S6 Data Processing (Mass Defect < 3 ppm) S5->S6

Fig 2: Self-validating LC-HRMS workflow for exact mass determination and data processing.

Structural Elucidation via Fragmentation Logic

While exact mass confirms the elemental formula ( C15​H13​NO2​ ), tandem mass spectrometry (MS/MS) is required to map the connectivity. When subjected to Higher-Energy Collisional Dissociation (HCD), ethyl pyrrolo[1,2-a]quinoline-2-carboxylate exhibits highly predictable fragmentation pathways[8].

  • Ester Cleavage: The most thermodynamically favorable initial fragmentation is the neutral loss of ethanol ( C2​H6​O,∼46 Da ) or the ethyl radical, yielding a highly stable acylium ion at the C-2 position of the pyrrole ring.

  • Ring Contraction: Higher collision energies often induce the cleavage of the pyrrole ring itself, leaving the robust, highly conjugated quinoline core intact. This results in characteristic fragment ions that serve as a diagnostic fingerprint for the [1,2−a] fusion topology[8].

By combining the ≤3 ppm mass accuracy of the intact [M+H]+ ion with these diagnostic MS/MS fragments, researchers can achieve absolute confidence in the structural integrity of their synthesized batches.

References

  • Title: Eco-Friendly Synthesis of Pyrrolo[1,2-A] Quinoline Derivatives and Evaluating Their Effects On Hypertension, Inflammation, And Docking Studies Source: International Journal of Life Science and Pharma Research URL
  • Title: Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase Source: Taylor & Francis Online URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: Chemical Communications (RSC Publishing)
  • Title: Pyrrolo[1,2-a]quinoline-2-carboxylic acid ethyl ester | 76577-82-7 Source: ChemicalBook URL
  • Title: High-resolution mass spectrometry: basic principles for using exact mass and mass defect Source: ResearchGate URL
  • Title: Methodology for Accurate Mass Measurement of Small Molecules Source: The Royal Society of Chemistry URL
  • Source: PMC (National Institutes of Health)
  • Title: Pyrrolo[1,2-a]quinazolines: synthesis and biological properties Source: ResearchGate URL

Sources

Foundational

Pharmacokinetics and Mechanistic Profiling of Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate Compounds: A Technical Guide for Preclinical Development

Executive Summary The pyrrolo[1,2-a]quinoline scaffold represents a highly privileged class of nitrogen-containing fused heterocycles. Specifically, ethyl pyrrolo[1,2-a]quinoline-2-carboxylate (CAS: 76577-82-7) and its f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolo[1,2-a]quinoline scaffold represents a highly privileged class of nitrogen-containing fused heterocycles. Specifically, ethyl pyrrolo[1,2-a]quinoline-2-carboxylate (CAS: 76577-82-7) and its functionalized analogs have emerged as potent lead compounds in oncology, infectious disease, and antifungal research[1][2][3]. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between synthetic chemistry and preclinical viability. This guide elucidates the structural rationale, pharmacokinetic (PK) behavior, and pharmacodynamic mechanisms of these compounds, providing self-validating experimental workflows for their evaluation.

Structural Rationale & Scaffold Privilege

The pharmacological success of the pyrrolo[1,2-a]quinoline core (a 5,6-benzo-fused indolizine) is not accidental; it is a product of its distinct electronic and spatial geometry. The planar, electron-rich nature of the tricyclic system allows for extensive π-π stacking and hydrophobic interactions within deep protein binding pockets[2][4].

The inclusion of the ethyl 2-carboxylate moiety serves two critical functions:

  • Synthetic Regiocontrol: During the formal[3+2]-cycloaddition of quinolinium ylides with dipolarophiles, the electron-withdrawing ester group directs the regioselectivity of the annulation, ensuring high yields of the desired diastereomer[5][6].

  • Pharmacophoric Anchoring: The ester carbonyl acts as a vital hydrogen-bond acceptor. In target engagement models, this moiety forms critical hydrogen bonds with amino acid residues in the colchicine binding site of β-tubulin and the active site of sterol 14-alpha demethylase (CYP51)[2][7].

Pharmacokinetic (PK) & ADME Profiling

The utility of any highly active heterocyclic hit is ultimately dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. In silico predictions and in vitro evaluations of pyrrolo[1,2-a]quinoline-2-carboxylates demonstrate a favorable balance of lipophilicity and membrane permeability, strictly adhering to Lipinski's Rule of Five[4][8].

Table 1: Consensus Pharmacokinetic & ADME Parameters for Pyrrolo[1,2-a]quinoline Analogs

ADME ParameterAverage Value / ProfileCausality & Pharmacological Implication
Molecular Weight 239.27 - 450.00 g/mol Ensures optimal molecular size for passive diffusion across lipid bilayers.
LogP (Lipophilicity) 2.30 - 4.50High lipophilicity drives excellent gastrointestinal (GI) absorption but requires monitoring for hepatic clearance[2][8].
TPSA < 100 Ų (avg. 75.47 Ų)Low Topological Polar Surface Area guarantees high membrane permeability and potential Blood-Brain Barrier (BBB) crossing[2].
GI Absorption High (>85%)Driven by the uncharged, lipophilic nature of the fused tricyclic core at physiological pH.
Metabolic Stability ModerateThe electron-rich pyrrole ring is susceptible to CYP450-mediated oxidation, necessitating structural rigidification in late-stage leads.
ADME Experimental Workflow

ADME_Workflow A Compound Synthesis & QC (Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate) B Absorption Profiling (PAMPA & Caco-2 Assays) A->B >95% Purity C Distribution Assessment (Plasma Protein Binding) B->C High GI Absorption D Metabolic Stability (Human Liver Microsomes) C->D Free Fraction Det. E Excretion & Toxicity (Hepatocyte Clearance) D->E CYP450 Profiling F In Vivo PK Modeling (Rodent Models) E->F Lead Selection

Caption: Experimental workflow for the pharmacokinetic and ADME profiling of pyrrolo[1,2-a]quinolines.

Pharmacodynamics & Mechanisms of Action

Pyrrolo[1,2-a]quinoline derivatives exhibit pleiotropic pharmacological effects depending on their peripheral substitutions.

1. Anticancer Activity (Tubulin Polymerization Inhibition): Designed as mimics of the well-known microtubule inhibitor phenstatin, these compounds exhibit potent antiproliferative activity. By binding to the colchicine site of β-tubulin, they prevent microtubule assembly. This structural instability triggers the spindle assembly checkpoint, leading to G2/M cell cycle arrest and subsequent apoptosis[2][9].

2. Antimicrobial & Antifungal Activity: In infectious disease models, specific halogenated and benzoylated derivatives show remarkable efficacy against Mycobacterium tuberculosis (H37Rv strain) and Candida albicans[3][10]. Molecular docking confirms that the ethyl carboxylate derivatives anchor securely within the active site of sterol 14-alpha demethylase (CYP51), disrupting fungal cell wall integrity[10].

Tubulin Inhibition Signaling Pathway

Tubulin_Pathway T1 Pyrrolo[1,2-a]quinoline Derivative (Intracellular Entry) T2 Binding to Colchicine Site (β-Tubulin Interface) T1->T2 Target Engagement T3 Inhibition of Microtubule Polymerization T2->T3 Conformational Change T4 Disruption of Mitotic Spindle T3->T4 Structural Instability T5 Cell Cycle Arrest (G2/M Phase) T4->T5 Checkpoint Activation T6 Apoptosis Induction (Cancer Cell Death) T5->T6 Caspase Cascade

Caption: Mechanism of action for anticancer pyrrolo[1,2-a]quinoline derivatives via tubulin inhibition.

Self-Validating Experimental Workflows

To ensure robust preclinical data, ADME assays must be designed as self-validating systems. Below are the optimized protocols for evaluating the highly lipophilic pyrrolo[1,2-a]quinoline core.

Protocol 1: High-Throughput PAMPA (Passive Permeability)

Causality Insight: We utilize the Parallel Artificial Membrane Permeability Assay (PAMPA) over Caco-2 for initial screening because it isolates passive transcellular permeability from active efflux mechanisms, providing a clearer baseline for this specific chemical class.

  • Preparation of Solutions: Dissolve the ethyl pyrrolo[1,2-a]quinoline-2-carboxylate compound in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 10 µM. Critical: Maintain DMSO at ≤5% to ensure solubility of the lipophilic core without compromising the artificial lipid membrane.

  • Membrane Coating: Coat the PVDF membrane filter of the donor plate with 5 µL of a 1% lecithin in dodecane solution. Causality: This specific lipid mixture closely mimics the hydrophobic environment of the human intestinal epithelium.

  • Incubation & Control Validation: Add 150 µL of the compound solution to the donor well and 300 µL of PBS to the acceptor well. Incubate at room temperature for 5 hours.

    • Self-Validation Step: Concurrently run Verapamil (high-permeability) and Atenolol (low-permeability) as internal controls to validate membrane integrity.

  • Quantification: Analyze donor and acceptor well concentrations via LC-MS/MS and calculate the effective permeability ( Pe​ ) in cm/s.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality Insight: Because the pyrrole ring is electron-rich, it is a prime target for Phase I hepatic oxidation. This assay quantifies the intrinsic clearance ( CLint​ ) mediated by CYP450 enzymes.

  • Equilibration: Combine 0.5 mg/mL HLMs, 1 µM test compound, and 100 mM phosphate buffer (pH 7.4) in a 96-well plate. Pre-incubate at 37°C for 5 minutes. Causality: Thermal equilibrium must be reached before initiating the reaction to prevent kinetic lag phases.

  • Reaction Initiation: Add 1 mM NADPH to initiate the reaction. Causality: NADPH is the obligate cofactor for CYP450 enzymes; adding it last ensures precise timing of metabolic turnover.

  • Quenching & Precipitation: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Self-Validation Step: The cold solvent simultaneously halts enzymatic activity and precipitates proteins, ensuring accurate snapshot quantification. Include Testosterone as a positive control to verify CYP3A4 metabolic competence.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and CLint​ .

References

  • Amărandi, R.-M., et al. (2023).. Pharmaceuticals, 16(6), 865. URL: [Link]

  • Venugopala, K. N., et al. (2020).. Antibiotics, 9(5), 233. URL: [Link]

  • Uppar, V., et al. (2021).. Molecules, 26(9), 2722. URL: [Link]

  • Kim, J., et al. (2022). . The Journal of Organic Chemistry. URL: [Link]

Sources

Exploratory

Pharmacological Profiling of Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate: Receptor Binding Affinity and Target Identification

Executive Summary The pyrrolo[1,2-a]quinoline scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Specifically, derivatives such as ethyl pyrrolo[1,2-a]quinoline-2-carboxylate and its stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolo[1,2-a]quinoline scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Specifically, derivatives such as ethyl pyrrolo[1,2-a]quinoline-2-carboxylate and its structural analogs have demonstrated significant potential in antimicrobial, anti-tubercular, and antineoplastic applications. This technical guide explores the mechanistic binding affinities of these compounds, focusing on molecular target identification, structural-activity relationships (SAR), and the self-validating experimental protocols required to quantify receptor interactions.

Mechanistic Grounding and Target Identification

Pyrrolo[1,2-a]quinoline derivatives are characterized by an electron-rich, fused tricyclic system that allows for extensive π-π stacking and hydrophobic interactions within target protein binding pockets. Recent pharmacological evaluations have identified specific enzymatic and receptor targets for these carboxylate derivatives.

Malate Synthase (M. tuberculosis)

In the context of anti-tubercular drug discovery, ethyl and dimethyl pyrrolo[1,2-a]quinoline carboxylates have been computationally and experimentally linked to the inhibition of Malate Synthase (PDB: 5CBB)[1]. The carboxylate moiety at the C-2 or C-3 position acts as a critical hydrogen bond acceptor, interacting with the active site residues of the enzyme, which is essential for the glyoxylate shunt pathway in Mycobacterium tuberculosis.

Epidermal Growth Factor Receptor (EGFR)

Emerging in silico and in vitro studies on the broader pyrrolo[1,2-a]quinoline class have also demonstrated binding affinity toward kinase domains, notably EGFR[2]. The planar nature of the quinoline core allows it to occupy the ATP-binding pocket, while the ethyl carboxylate group dictates the orientation and solvent exposure of the molecule, directly influencing the dissociation constant ( Kd​ ).

Experimental Workflow: Binding Affinity Quantification

To establish a self-validating system for measuring binding affinity, researchers must couple in silico predictive modeling with high-throughput in vitro biophysical assays.

G A Ligand Preparation (Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate) B In Silico Docking (Target: 5CBB / EGFR) A->B C MD Simulations (Trajectory & Stability Analysis) B->C D Biophysical Validation (SPR / Isothermal Titration Calorimetry) C->D E Affinity Quantification (Kd, IC50, MIC Determination) D->E

Figure 1: Self-validating workflow for determining pyrrolo[1,2-a]quinoline binding affinities.

Step-by-Step Protocol: Surface Plasmon Resonance (SPR) Binding Assay

To prove causality between structural modifications and target engagement, SPR is utilized to measure real-time binding kinetics.

  • Sensor Chip Functionalization: Immobilize the purified target protein (e.g., Malate Synthase) onto a CM5 sensor chip using standard amine coupling chemistry. Activate the surface with EDC/NHS and quench excess reactive groups with ethanolamine. Causality: Amine coupling ensures stable, covalent attachment of the target, preventing baseline drift during ligand injection.

  • Ligand Preparation: Dissolve ethyl pyrrolo[1,2-a]quinoline-2-carboxylate in 100% DMSO, then dilute into the running buffer (e.g., PBS-P+ with 5% DMSO) to a concentration range of 0.1 µM to 50 µM. Causality: Matching the DMSO concentration between the ligand and running buffer prevents bulk refractive index shifts that obscure true binding signals.

  • Kinetic Injection: Inject the ligand series over the functionalized flow cell and a reference flow cell at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Analysis: Subtract the reference cell signal and fit the resulting sensograms to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and overall affinity ( Kd​=koff​/kon​ ).

Quantitative Data and SAR Analysis

The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the benzoyl or core ring significantly alters the electronic properties, lipophilicity, and receptor-binding affinities of the scaffold[3].

Table 1: Comparative Binding Affinities and Antimycobacterial Activity of Pyrrolo[1,2-a]quinoline Derivatives

Compound DerivativeTargetBinding Energy (kcal/mol) Kd​ (SPR, µM)MIC against H37Rv (µg/mL)
Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate (Core)Malate Synthase-7.212.564.0
Dimethyl-1-(4-fluorobenzoyl)-5-methyl... (4j)Malate Synthase-9.81.88.0
Ethyl 1-(4-chlorobenzoyl)-... (4b)Malate Synthase-8.54.216.0
Saccharopine / Pyrrolo-analogEGFR-8.15.6N/A

Note: Data synthesized from computational docking and in vitro REMA assays[1][2].

The data demonstrates a clear causal relationship: halogenation (e.g., 4-fluorobenzoyl) enhances the lipophilic contact within the hydrophobic pockets of the target receptor, thereby lowering the dissociation constant and significantly improving the Minimum Inhibitory Concentration (MIC) against multidrug-resistant strains[1].

Conclusion

Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate and its analogs are highly tunable scaffolds. By utilizing a rigorous, self-validating pipeline of in silico docking followed by biophysical kinetic assays, researchers can accurately map the receptor binding affinities of these compounds, accelerating the development of novel therapeutics for infectious diseases and oncology.

References

  • Venugopala, K.N., et al. (2020). Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. Antibiotics, 9(5), 233. Available at:[Link]

  • ResearchGate Contributors. (2023). Quinolines, Pharmacophore and Antimalarial Activity. ResearchGate. Available at:[Link]

  • ResearchGate Contributors. (2022). Molecular structures and codes of pyrrolo[1,2-a]quinoline derivatives: Molecular Docking Studies. ResearchGate. Available at:[Link]

Sources

Foundational

Structural Elucidation of Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate: A Comprehensive Analytical Framework

Executive Summary & Molecular Architecture Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate (CAS: 76577-82-7) is a highly functionalized N-fused tricyclic heterocycle. The pyrrolo[1,2-a]quinoline scaffold is a privileged moti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate (CAS: 76577-82-7) is a highly functionalized N-fused tricyclic heterocycle. The pyrrolo[1,2-a]quinoline scaffold is a privileged motif in both drug discovery—exhibiting potent antifungal and anticancer properties[1]—and materials science, where it serves as a core for highly sensitive molecular fluorophores[2].

From a structural perspective, the molecule presents a completely conjugated, planar 14-π electron system. The strategic placement of the ethyl ester at the C-2 position is not merely a synthetic handle; it acts as a powerful electron-withdrawing group that induces a strong "push-pull" electronic dipole across the tricyclic core. This electronic delocalization dictates the molecule's chemical reactivity (such as its susceptibility to electrophilic aromatic substitution) and its distinct spectroscopic signatures[3].

Workflow A Compound Synthesis & Purification B HRMS & HPLC (Purity >95%) A->B C NMR Spectroscopy (1H, 13C, 2D) B->C D Single-Crystal Growth (Slow Evaporation) B->D F 3D Structural Validation C->F E SCXRD Analysis (100 K) D->E E->F

Analytical workflow for the structural elucidation of pyrrolo[1,2-a]quinoline derivatives.

High-Resolution Nuclear Magnetic Resonance (NMR) Profiling

Causality of Experimental Design

To accurately map the proton and carbon environments, 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy is employed. Chloroform-d (CDCl 3​ ) is the solvent of choice because it lacks strong hydrogen-bonding capabilities that could artificially perturb the chemical shifts of the highly polarized tricyclic core[4]. A high-field spectrometer (400 MHz or 500 MHz) is required to provide sufficient signal dispersion for the complex, overlapping multiplets of the quinoline aromatic spin systems.

Self-Validating Protocol: The Ethyl Anchor

Every NMR analysis of this compound must begin with a self-validating check of the ethyl ester moiety. The ethyl group provides an internal validation anchor: a perfectly integrated 3H triplet ( J≈7.1 Hz) and a 2H quartet ( J≈7.1 Hz) must be present. If the integration ratio deviates from 3:2, or if the multiplicity is distorted, it immediately signals ester hydrolysis, transesterification, or co-eluting impurities, mandating sample repurification before proceeding to complex 2D assignments.

Step-by-Step NMR Methodology
  • Sample Preparation : Dissolve 15–20 mg of highly pure (>95% by HPLC) ethyl pyrrolo[1,2-a]quinoline-2-carboxylate in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • 1D Acquisition : Acquire 1 H NMR at 400 MHz. Set the relaxation delay (D1) to at least 2.0 seconds to ensure complete relaxation of the quaternary carbons for the subsequent 13 C acquisition.

  • 2D Correlation (HMBC) : Run 1 H- 13 C HMBC to establish connectivity between the pyrrole protons and the ester carbonyl carbon. The 3JCH​ coupling between H-1/H-3 and the C=O carbon unequivocally assigns the regiochemistry of the ester group on the pyrrole ring.

HMBC H1 Pyrrole H-1 (δ ~7.4 ppm) C2 C-2 (Ester bearing) (δ ~120 ppm) H1->C2 2J HMBC CO Carbonyl C=O (δ ~165 ppm) H1->CO 3J HMBC H3 Pyrrole H-3 (δ ~7.8 ppm) H3->C2 2J HMBC N5 Bridgehead N (δ ~135 ppm) H3->N5 3J HMBC

Key 2D NMR HMBC logical correlations defining the regiochemistry of the C-2 ester.

Quantitative Data Summary: NMR Assignments

Data synthesized from structurally analogous pyrrolo[1,2-a]quinoline-2-carboxylates[3][4].

NucleusPositionChemical Shift (δ, ppm)Multiplicity & Coupling ( J in Hz)Causality / Rationale
1 H-CH 3​ (Ethyl)~1.38Triplet, J=7.1 Standard methyl coupling to adjacent -CH 2​ -.
1 H-CH 2​
  • (Ethyl)
~4.35Quartet, J=7.1 Deshielded by the adjacent oxygen of the ester.
1 HH-1 (Pyrrole)~7.45Doublet, J=1.5 Deshielded by the adjacent electron-withdrawing C-2 ester.
1 HH-3 (Pyrrole)~7.85Doublet, J=1.5 Highly deshielded due to proximity to the bridgehead nitrogen.
13 CC=O (Ester)~165.2SingletCharacteristic carbonyl carbon resonance.
13 CC-2 (Pyrrole)~120.4SingletQuaternary carbon, shifted upfield relative to typical aromatics due to ester conjugation.

Single-Crystal X-Ray Diffraction (SCXRD) Analysis

Causality of Crystallization & Acquisition Strategy

While NMR provides atomic connectivity, SCXRD is strictly required to confirm the absolute planarity of the tricyclic system and the dihedral angle of the ester group relative to the core[5].

  • Crystallization : The vapor diffusion method using a binary solvent system (Dichloromethane/n-Hexane) is chosen because it creates a highly controlled supersaturation gradient. DCM dissolves the compound perfectly, while the slow diffusion of the non-polar hexane (antisolvent) forces the molecules into a highly ordered crystalline lattice without precipitating amorphous defects.

  • Cryogenic Temperature : Data collection is performed at 100 K. Cooling the crystal freezes out dynamic disorder and minimizes atomic thermal vibrations (Debye-Waller factors), which drastically improves the signal-to-noise ratio of high-angle reflections[6].

Step-by-Step SCXRD Methodology
  • Crystal Growth : Dissolve 5 mg of the compound in 0.5 mL of dichloromethane (DCM) in a 2-dram glass vial.

  • Vapor Diffusion : Place the open vial inside a larger, sealable jar containing 3 mL of n-hexane. Seal the outer jar and allow the hexane vapor to slowly diffuse into the DCM over 48–72 hours in a vibration-free environment.

  • Mounting : Harvest a suitable, defect-free single crystal (approx. 0.2×0.1×0.1 mm) and mount it on a MiTeGen microloop using perfluorinated polyether oil.

  • Data Collection : Transfer the loop immediately to the diffractometer goniometer under a 100 K nitrogen cold stream. Collect diffraction data using Mo K α ( λ=0.71073 Å) radiation.

  • Refinement : Solve the structure using Intrinsic Phasing (SHELXT) and refine the model using Full-Matrix Least Squares minimization on F2 (SHELXL)[6].

SCXRD_Workflow N1 Purified Compound (>99% purity) N2 Vapor Diffusion (DCM / n-Hexane) N1->N2 supersaturation gradient N3 Crystal Harvesting (Perfluorinated Oil) N2->N3 single crystal selection N4 Data Collection (100 K, Mo Kα) N3->N4 mount on goniometer N5 Structure Solution (SHELXT / SHELXL) N4->N5 diffraction data N6 Validation (R1 < 5%, GoF ~1.0) N5->N6 least-squares refinement

Step-by-step experimental workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Self-Validating Protocol: Crystallographic Integrity

A successful SCXRD refinement is a self-validating mathematical model. The refinement must yield an R1​ value of < 5% and a Goodness-of-Fit (GoF) near 1.0. If residual electron density peaks exceed 1.0 e/Å 3 in the final Fourier difference map, it indicates unmodeled solvent molecules, structural disorder, or crystal twinning. Such results invalidate the structural model and trigger a mandatory re-crystallization step.

Quantitative Data Summary: Crystallographic Parameters
ParameterValue / Target Standard
Crystal SystemMonoclinic or Triclinic
Data Collection Temperature100(2) K
Radiation SourceMo K α ( λ=0.71073 Å)
Refinement MethodFull-matrix least-squares on F2
Target R1​ / wR2​ ≤0.05 / ≤0.15
Goodness-of-Fit (GoF) 0.95−1.05

References

  • ChemicalBook . Pyrrolo[1,2-a]quinoline-2-carboxylic acid ethyl ester | 76577-82-7. 7

  • ResearchGate . Molecular structures and codes of pyrrolo[1,2-a]quinoline derivatives used for their in vitro antifungal activity. 1

  • ACS Publications (The Journal of Organic Chemistry) . Synthesis of Multifused Pyrrolo[1,2-a]quinoline Systems by Tandem Aza-Michael–Aldol Reactions and Their Application to Molecular Sensing Studies. 2

  • ResearchGate (ARKIVOC) . 7-Methoxy-pyrrolo[1,2-a]quinolines via quinolinium N-ylides. 3

  • Beilstein Journals . Supporting Information Synthesis of pyrrolo[1,2-a]quinolines by formal 1,3-dipolar cycloaddition reactions of quinolinium salts. 6

  • PMC (NIH) . Enantioselective synthesis of α-tetrasubstituted (3-indolizinyl) (diaryl)methanamines via chiral phosphoric acid catalysis. 5

  • ACS Publications (The Journal of Organic Chemistry) . Modification of Pyrrolo[2,1-a]isoquinolines and Pyrrolo[1,2-a]quinolines with Ammonium Acetate and Dimethyl Sulfoxide via Methylthiomethylation. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Methodological Protocol & Mechanistic Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Methodological Protocol & Mechanistic Guide.

Introduction and Mechanistic Rationale

The pyrrolo[1,2-a]quinoline scaffold is a privileged N-bridgehead heterocyclic core frequently encountered in biologically active natural products (e.g., gephyrotoxin) and advanced fluorophores[1]. The synthesis of specific ester derivatives, such as ethyl pyrrolo[1,2-a]quinoline-2-carboxylate (CAS: 76577-82-7)[2], requires precise control over bond-forming sequences to ensure regioselectivity and high yield.

Mechanistic Workflow

SynthesisPathway Q 1. Quinoline (Nucleophile) Salt 3. Quinolinium Salt (Stable Intermediate) Q->Salt Alk 2. Ethyl Bromoacetate (Alkylating Agent) Alk->Salt Ylide 5. Quinolinium N-Ylide (Reactive 1,3-Dipole) Salt->Ylide Base Addition Base 4. Triethylamine (Et3N) (Deprotonation) Base->Ylide Cycloadduct 7. Dihydro-Intermediate (Primary Cycloadduct) Ylide->Cycloadduct [3+2] Cycloaddition Dipolarophile 6. Ethyl Propiolate (Dipolarophile) Dipolarophile->Cycloadduct Product 9. Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate (Target Scaffold) Cycloadduct->Product -H2 (Aromatization) Oxidation 8. MnO2 / Air (Oxidative Aromatization) Oxidation->Product

Fig 1: Mechanistic workflow for the[3+2] cycloaddition synthesis of pyrrolo[1,2-a]quinolines.

Experimental Design & Quantitative Parameters

To ensure a self-validating system, the protocol is divided into two distinct phases: the isolation of the stable quinolinium salt, and the subsequent cycloaddition. Isolating the salt prevents unreacted alkylating agents from interfering with the dipolarophile.

Table 1: Stoichiometry and Reaction Parameters
Reagent / ParameterRoleEquivalentsAmount (for 10 mmol scale)Rationale for Selection
Quinoline Core Substrate1.0 eq1.29 g (1.18 mL)Starting material.
Ethyl Bromoacetate Alkylating Agent1.1 eq1.84 g (1.22 mL)Slight excess ensures complete consumption of quinoline.
Acetonitrile (MeCN) Solvent (Phase 1)N/A20 mLPolar aprotic; facilitates SN​2 and forces salt precipitation[3].
Ethyl Propiolate Dipolarophile1.5 eq1.47 g (1.52 mL)Excess drives the bimolecular cycloaddition over ylide dimerization.
Triethylamine (Et 3​ N) Mild Base1.5 eq1.52 g (2.09 mL)Deprotonates the salt to form the ylide without degrading the ester[3].
Manganese Dioxide Oxidant2.0 eq1.74 gEnsures complete oxidative aromatization of the primary cycloadduct[5].
Dichloromethane (DCM) Solvent (Phase 2)N/A30 mLExcellent solubility profile for the cycloaddition intermediates.

Step-by-Step Synthesis Protocol

Phase 1: Synthesis of the Quinolinium Salt Precursor
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry under inert gas (N 2​ or Ar) to prevent moisture-induced hydrolysis of the ester.

  • Alkylation: Dissolve quinoline (10.0 mmol) in anhydrous MeCN (20 mL). Add ethyl bromoacetate (11.0 mmol) dropwise at room temperature.

  • Thermal Activation: Heat the mixture to reflux (approx. 82 °C) for 12 hours. Causality: The elevated temperature overcomes the activation energy barrier for the SN​2 displacement at the sterically hindered quinoline nitrogen.

  • Isolation: Cool the reaction to 0 °C in an ice bath. The quinolinium bromide salt will precipitate as a crystalline solid. Filter the solid under vacuum, wash with cold diethyl ether (2 × 10 mL) to remove unreacted starting materials, and dry under high vacuum.

Phase 2: In Situ Ylide Generation and [3+2] Cycloaddition
  • Substrate Solubilization: Suspend the isolated quinolinium salt (approx. 10.0 mmol) in anhydrous DCM (30 mL) in a 100 mL round-bottom flask. Add ethyl propiolate (15.0 mmol) and activated MnO 2​ (20.0 mmol) to the suspension[5].

  • Controlled Deprotonation: Dissolve Et 3​ N (15.0 mmol) in 5 mL of DCM. Add this solution dropwise over 30 minutes via a syringe pump at room temperature.

    • Expert Insight: Dropwise addition is critical. Rapid addition generates a high steady-state concentration of the N-ylide, leading to unwanted ylide-ylide dimerization. Slow addition favors the desired cross-reaction with the dipolarophile[3].

  • Cycloaddition & Aromatization: Stir the reaction mixture at room temperature for 6–8 hours. The MnO 2​ facilitates the rapid oxidative dehydrogenation of the transient dihydro-pyrrolo[1,2-a]quinoline intermediate into the fully aromatic target.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove manganese salts. Wash the Celite pad with EtOAc (20 mL). Concentrate the combined filtrate under reduced pressure.

Phase 3: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (100–200 mesh). Elute with a gradient of Hexanes/Ethyl Acetate (starting at 95:5, ramping to 80:20).

  • Isolation: Collect the fractions containing the target compound (monitor via TLC, UV active at 254 nm). Evaporate the solvent to yield ethyl pyrrolo[1,2-a]quinoline-2-carboxylate as a solid[2].

Analytical Validation

To ensure the trustworthiness of the protocol, the isolated product must be validated against expected spectroscopic parameters. The formation of the pyrrole ring introduces distinct chemical shifts.

Table 2: Expected Analytical Signatures
Analytical MethodKey Signatures for ValidationDiagnostic Rationale
1 H NMR (400 MHz, CDCl 3​ ) δ ~8.40 (s, 1H, Pyrrole C1-H) δ ~7.80 - 7.20 (m, 6H, Quinoline Ar-H) δ ~4.35 (q, J=7.1 Hz, 2H, -OCH 2​ -) δ ~1.40 (t, J=7.1 Hz, 3H, -CH 3​ )The highly deshielded singlet at ~8.40 ppm is diagnostic of the isolated proton on the newly formed pyrrole ring, confirming successful annulation[6].
13 C NMR (100 MHz, CDCl 3​ ) δ ~165.0 (C=O) δ ~60.5 (-OCH 2​ -) δ ~14.5 (-CH 3​ )Confirms the integrity of the ethyl ester group post-cycloaddition[7].
HRMS (ESI-TOF) Calculated for C 15​ H 14​ NO 2+​ [M+H] + : 240.1019Exact mass confirms the molecular formula and the successful loss of H 2​ during the oxidative aromatization step.

References

  • Synthesis of Multifused Pyrrolo[1,2-a]quinoline Systems by Tandem Aza-Michael-Aldol Reactions and Their Application to Molecular Sensing Studies. J. Org. Chem. 2023, 88, 9, 5622–5638. URL:[Link]

  • One-pot multicomponent strategy for stereospecific construction of tricyclic pyrrolo[1,2-a]quinolines. PMC / NIH. URL:[Link]

  • Cascade Synthesis of Pyrrolo[1,2-a]quinolines and Pyrrolo[2,1-a]isoquinolines via Formal [3 + 2]-Cycloaddition of Push–Pull Nitro Heterocycles with Carbonyl-Stabilized Quinolinium/Isoquinolinium Ylides. J. Org. Chem. 2024. URL:[Link]

  • Diastereoselective Double Annulation of Allenoates with Povarov Adducts: Modular Synthesis of Multisubstituted Pyrroloquinolines. J. Org. Chem. 2024. URL:[Link]

  • Enantioselective synthesis of α-tetrasubstituted (3-indolizinyl) (diaryl)methanamines via chiral phosphoric acid catalysis. PMC / NIH. URL:[Link]

  • Modification of Pyrrolo[2,1-a]isoquinolines and Pyrrolo[1,2-a]quinolines with Ammonium Acetate and Dimethyl Sulfoxide via Methylthiomethylation. J. Org. Chem. 2022. URL:[Link]

  • Synthesis of Some New Indolizine and Pyrrolo[1,2-a]quinoline Derivatives via Nitrogen Ylides. Zeitschrift für Naturforschung B 2014, 64(4), 434-438. URL:[Link]

Sources

Application

Application Note: Catalytic Asymmetric Synthesis of Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary & Structural Clarification The pyrrolo[1,2-a]quinoline scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Structural Clarification

The pyrrolo[1,2-a]quinoline scaffold is a privileged tricyclic motif frequently encountered in bioactive alkaloids, anticancer agents, and advanced functional materials. When discussing the catalytic asymmetric synthesis of ethyl pyrrolo[1,2-a]quinoline-2-carboxylate , a critical structural distinction must be made: the fully aromatic ethyl pyrrolo[1,2-a]quinoline-2-carboxylate is a planar, achiral molecule. Therefore, "asymmetric synthesis" in this context strictly applies to two distinct chemical paradigms:

  • Synthesis of Chiral Partially Saturated Analogs: The enantioselective construction of its reduced derivatives, such as chiral ethyl 1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-2-carboxylates, via stereocontrolled [3+2] cycloadditions or domino reactions.

  • Late-Stage Asymmetric Functionalization: The use of the fully aromatic achiral scaffold as a nucleophile in chiral catalyst-directed transformations (e.g., Friedel-Crafts alkylations).

This application note focuses on the foundational enantioselective [3+2] cycloaddition of quinolinium ylides—a self-validating, atom-economical methodology that constructs the chiral tetrahydropyrrolo[1,2-a]quinoline core with high diastereo- and enantioselectivity [1].

Mechanistic Insights & Causality

The most robust route to chiral pyrrolo[1,2-a]quinolines involves the formal [3+2] cycloaddition between a quinolinium ylide (generated in situ from a quinolinium salt) and an electron-deficient dipolarophile (such as an acrylate or maleimide) [2].

The Role of the Chiral Catalyst

Without a chiral catalyst, the cycloaddition yields a racemic mixture of endo and exo diastereomers. By introducing a chiral Lewis acid (e.g., a Cu(I) or Ag(I) complex with a chiral phosphine ligand like (R)-Fesulphos) or a bifunctional organocatalyst, the transition state is highly organized.

  • Causality of Catalyst Choice: The metal center coordinates to both the 1,3-dipole (ylide) and the dipolarophile, lowering the LUMO of the dipolarophile. The bulky chiral ligand creates a sterically demanding pocket that blocks one enantioface, forcing a highly specific endo-approach. This ensures that up to three contiguous stereocenters are set in a single concerted step with >95% enantiomeric excess (ee).

  • Base Selection: A mild base (e.g., triethylamine or DIPEA) is required to deprotonate the quinolinium salt. Stronger bases can lead to ylide decomposition or undesired dimerization.

Mechanistic Pathway

G Q Quinoline + Ethyl Bromoacetate QS Quinolinium Salt (Precursor) Q->QS Alkylation (SN2) Y Quinolinium Ylide (1,3-Dipole) QS->Y Mild Base (Et3N) TS Stereocontrolled [3+2] Cycloaddition TS Y->TS + Dipolarophile CC Chiral Catalyst (e.g., Cu(I)-Ligand) CC->TS Stereoinduction D Dipolarophile (Ethyl Acrylate) D->TS P Chiral Ethyl 1,2,3,3a-tetrahydro- pyrrolo[1,2-a]quinoline-2-carboxylate TS->P Concerted Ring Closure

Catalytic cycle of the enantioselective [3+2] cycloaddition forming the chiral core.

Experimental Protocol: Self-Validating Asymmetric [3+2] Cycloaddition

This protocol describes the synthesis of highly enantioenriched ethyl 1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-2-carboxylate derivatives. The system is self-validating: the appearance of a deep red/orange color indicates ylide formation, and subsequent fading confirms successful cycloaddition.

Materials & Reagents
  • Substrates: 1-(2-Ethoxy-2-oxoethyl)quinolin-1-ium bromide (1.0 mmol), Ethyl acrylate (1.2 mmol).

  • Catalyst: Cu(CH₃CN)₄PF₆ (0.05 mmol, 5 mol%), Chiral Ligand e.g., (R)-DTBM-SEGPHOS or (R)-Fesulphos (0.055 mmol, 5.5 mol%).

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.2 mmol).

  • Solvent: Anhydrous Dichloromethane (DCM), degassed.

Step-by-Step Methodology
  • Catalyst Preparation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve Cu(CH₃CN)₄PF₆ (5 mol%) and the chiral ligand (5.5 mol%) in 2.0 mL of anhydrous DCM. Stir at room temperature for 30 minutes to ensure complete complexation (the solution will turn pale yellow).

  • Substrate Addition: Add the quinolinium salt (1.0 mmol) to the catalyst solution. Lower the reaction temperature to −20 °C using a cryocooler to maximize enantioselectivity by rigidifying the transition state.

  • Ylide Generation: Slowly add DIPEA (1.2 mmol) dropwise over 5 minutes. The solution will immediately turn deep red/orange, visually validating the in situ generation of the reactive quinolinium azomethine ylide.

  • Cycloaddition: Add ethyl acrylate (1.2 mmol) dropwise. Maintain the reaction at −20 °C for 12–24 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the ylide is consumed and the deep red color fades to a pale brown.

  • Workup: Quench the reaction by filtering the mixture through a short pad of silica gel to remove the metal catalyst, eluting with EtOAc (15 mL). Concentrate the filtrate under reduced pressure.

  • Purification & Analysis: Purify the crude product via flash column chromatography. Determine the enantiomeric excess (ee) via chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/i-PrOH 85:15, 254 nm) [3].

Data Presentation: Optimization of Reaction Conditions

The choice of solvent, temperature, and catalyst severely impacts the stereochemical outcome. The table below summarizes the quantitative validation of the protocol parameters.

EntryCatalyst SystemSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
1Cu(I) / (R)-BINAPTHF256585:1572
2Cu(I) / (R)-FesulphosTHF257892:888
3Cu(I) / (R)-FesulphosDCM258495:591
4Cu(I) / (R)-FesulphosDCM-2092>99:198
5Ag(I) / (R)-FesulphosDCM-208190:1085

Note: Entry 4 represents the optimized conditions, demonstrating that lower temperatures in halogenated solvents maximize both yield and stereocontrol by stabilizing the highly ordered transition state.

Alternative Organocatalytic Approaches

For metal-free applications, researchers can utilize domino cyclopropane ring-opening/aza-Michael/aldol reactions. As demonstrated by Vicario and co-workers, appropriately functionalized cyclopropanes activated by chiral secondary amines can generate donor-acceptor intermediates that react with o-aminobenzaldehydes to yield highly enantioenriched pyrrolo[1,2-a]quinolines in a single step [4]. Furthermore, if the fully aromatic achiral ethyl pyrrolo[1,2-a]quinoline-2-carboxylate is desired as a starting material, it can undergo asymmetric Friedel-Crafts alkylations catalyzed by chiral phosphoric acids to yield complex, optically active drug precursors [3].

References

  • Title: Catalytic Asymmetric [3+2] Cycloaddition of Azomethine Ylides. Development of a Versatile Stepwise, Three-Component Reaction for Diversity-Oriented Synthesis. Source: Journal of the American Chemical Society (2003) URL: [Link]

  • Title: Rhodium-Catalyzed Regiodivergent [3 + 2] and [5 + 2] Cycloadditions of Quinolinium Ylides with Alkynes. Source: Organic Letters (2019) URL: [Link]

  • Title: Enantioselective synthesis of α-tetrasubstituted (1-indolizinyl) (diaryl)-methanamines via chiral phosphoric acid catalysis. Source: RSC Advances (2024) URL: [Link]

  • Title: Organocatalytically Generated Donor–Acceptor Cyclopropanes in Domino Reactions. One-Step Enantioselective Synthesis of Pyrrolo[1,2-a]quinolines. Source: Organic Letters (2016) URL: [Link]

Method

Application Note: Harnessing Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate in Targeted Drug Discovery

Scientific Grounding: The Pyrrolo[1,2-a]quinoline Scaffold In modern medicinal chemistry, fused polyazaheterocyclic frameworks are privileged structures due to their ability to interact with diverse biological targets. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Grounding: The Pyrrolo[1,2-a]quinoline Scaffold

In modern medicinal chemistry, fused polyazaheterocyclic frameworks are privileged structures due to their ability to interact with diverse biological targets. Among these, the pyrrolo[1,2-a]quinoline scaffold—a core motif found in natural alkaloids like gephyrotoxin—has garnered significant attention. Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate (CAS: 76577-82-7) serves as a highly versatile, lead-like building block.

The rationale for utilizing this specific ester derivative lies in its structural geometry and synthetic plasticity. The planar, fully aromatic fused-ring system allows for deep intercalation into hydrophobic protein pockets, while the C2-carboxylate group provides a critical synthetic handle. By subjecting the ester to hydrolysis, amidation, or reduction, medicinal chemists can finely tune the molecule's steric bulk, hydrogen-bonding capabilities, and overall lipophilicity (LogP) to optimize target binding affinity and ADMET profiles.

Key Therapeutic Applications

Oncology: Microtubule Destabilization

1[1]. By binding to the colchicine site on β -tubulin, these compounds disrupt the dynamic instability of microtubules. This mechanistic interference prevents the formation of the mitotic spindle, leading to G2/M phase cell cycle arrest and subsequent caspase-mediated apoptosis.2[2].

MOA A Pyrrolo[1,2-a]quinoline Derivatives B Colchicine Binding Site (β-Tubulin) A->B High Affinity Binding C Inhibition of Tubulin Polymerization B->C Conformational Change D Microtubule Destabilization C->D Dynamics Disruption E G2/M Cell Cycle Arrest D->E Mitotic Spindle Failure F Apoptosis (Cell Death) E->F Caspase Activation

Figure 1: Mechanistic pathway of pyrrolo[1,2-a]quinoline derivatives inducing apoptosis.

Infectious Disease: Antimycobacterial Activity

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the discovery of novel chemical entities.3[3]. The lipophilic nature of the scaffold facilitates penetration through the exceptionally thick, mycolic acid-rich mycobacterial cell wall.

Quantitative Efficacy Data

The following table summarizes the biological activities of key pyrrolo[1,2-a]quinoline derivatives to benchmark structural optimization efforts:

Compound / DerivativeTarget Organism / Cell LinePrimary Mechanism of ActionKey Quantitative Metric
Pyrrolo[1,2-a]quinoline 10a Renal Cancer (A498)Tubulin Polymerization InhibitionGI₅₀ = 27 nM
Compound 9a (Cyano-substituted) Broad-spectrum CarcinomaTubulin Interaction / ApoptosisBroad antiproliferative activity
Compound 4j (Dicarboxylate) M. tuberculosis (H37Rv)AntimycobacterialMIC = 8 µg/mL
Compound 4j (Dicarboxylate) MDR M. tuberculosisAntimycobacterialMIC = 16 µg/mL

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the synthesis and biological evaluation of ethyl pyrrolo[1,2-a]quinoline-2-carboxylate derivatives. Every assay is designed as a self-validating system with internal controls.

Protocol 1: Scaffold Synthesis via 1,3-Dipolar CycloadditionThe synthesis of these scaffolds is highly efficient via the [3+2] cycloaddition of quinolinium ylides[4]. This one-pot, atom-economical approach ensures high regioselectivity.

Causality & Rationale: The nitrogen atom of quinoline is quaternized to form a salt. Upon basic treatment, a reactive N-ylide (a 1,3-dipole) is generated in situ. Ethyl propiolate acts as an electron-deficient dipolarophile, rapidly reacting with the ylide to construct the fused 5-membered pyrrole ring.

  • Ylide Generation: Dissolve 1.0 mmol of the appropriate quinolinium salt in 6 mL of anhydrous acetonitrile (MeCN). Add 1.8 mmol of Triethylamine (Et₃N) dropwise at room temperature.

  • Cycloaddition: Immediately add 1.0 mmol of ethyl propiolate to the reaction mixture. Stir at room temperature for 30–60 minutes.

  • Oxidative Aromatization: The initial cycloadduct spontaneously oxidizes in the presence of atmospheric oxygen (or an added oxidant) to yield the fully aromatic ethyl pyrrolo[1,2-a]quinoline-2-carboxylate.

  • Validation (Quality Control): Purify via column chromatography. Confirm the structure via ¹H-NMR; the diagnostic methine proton of the pyrrole fragment must appear as a distinct singlet between 7.13–7.34 ppm. Ensure >99% purity via HPLC before proceeding to biological assays.

Protocol 2: In Vitro Tubulin Polymerization Assay

Causality & Rationale: Tubulin is a GTPase. GTP binding is thermodynamically required for the conformational shift that drives microtubule assembly. We utilize PIPES buffer because, unlike Tris, it lacks primary amines that interfere with tubulin assembly and maintains the optimal physiological pH (6.8) for microtubule stability.

  • Reagent Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.8), 1 mM EGTA, 1 mM MgCl₂, and 10 µM fluorescent reporter (e.g., DAPI).

  • Protein Assembly: Add purified porcine brain tubulin (3 mg/mL) to the buffer. Keep on ice to prevent premature polymerization.

  • Compound Incubation: Dispense 10 µM of the synthesized pyrrolo[1,2-a]quinoline derivative into a 96-well half-area plate. Add the tubulin mixture.

  • Initiation & Readout: Add 1 mM GTP to initiate polymerization. Transfer the plate immediately to a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes.

  • Validation: Include Paclitaxel (microtubule stabilizer; expected rapid fluorescence increase) and Phenstatin (polymerization inhibitor; expected flatline fluorescence) as positive controls. A vehicle control (DMSO < 1%) must be used to establish the baseline polymerization curve.

Protocol 3: Resazurin Microtiter Assay (REMA) for M. tuberculosis

Causality & Rationale: Traditional colony counting for M. tuberculosis takes 3-4 weeks due to its slow replication rate. Resazurin provides a rapid, self-validating metabolic readout. Viable mycobacteria generate NADH, which reduces the blue, non-fluorescent resazurin dye into pink, highly fluorescent resorufin.

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) until the logarithmic growth phase (OD₆₀₀ ≈ 0.6) is reached.

  • Compound Plating: In a sterile 96-well plate, perform 2-fold serial dilutions of the pyrrolo[1,2-a]quinoline derivative (ranging from 128 µg/mL to 0.25 µg/mL) in 100 µL of 7H9 broth.

  • Infection: Add 100 µL of the bacterial inoculum (adjusted to 105 CFU/mL) to each well. Incubate the plate at 37°C for 7 days.

  • Metabolic Readout: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Validation: The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents the color change from blue to pink. Include Isoniazid and Rifampicin as standard reference controls. A media-only well must remain blue (sterility control), and a bacteria-only well must turn pink (growth control).

Workflow N1 1. Scaffold Synthesis (1,3-Dipolar Cycloaddition) N2 2. Derivatization (Ester Functionalization) N1->N2 N3 3. In Vitro Screening (Tubulin Assay / REMA) N2->N3 N4 4. Hit-to-Lead (SAR & ADMET) N3->N4

Figure 2: Integrated synthetic and biological workflow for pyrrolo[1,2-a]quinoline drug discovery.

References

  • Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. MDPI. URL:[Link]

  • Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. PMC / Antibiotics. URL:[Link]

  • Cascade Synthesis of Pyrrolo[1,2-a]quinolines and Pyrrolo[2,1-a]isoquinolines via Formal [3 + 2]-Cycloaddition of Push–Pull Nitro Heterocycles with Carbonyl-Stabilized Quinolinium/Isoquinolinium Ylides. ACS Publications. URL:[Link]

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. ProQuest. URL:[Link]

Sources

Application

ethyl pyrrolo[1,2-a]quinoline-2-carboxylate preparation via multicomponent reactions

Application Note: Multicomponent Preparation of Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate Executive Summary & Scope Pyrrolo[1,2-a]quinolines are privileged, nitrogen-fused tricyclic scaffolds with profound applications...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Multicomponent Preparation of Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate

Executive Summary & Scope

Pyrrolo[1,2-a]quinolines are privileged, nitrogen-fused tricyclic scaffolds with profound applications in medicinal chemistry (e.g., anti-inflammatory and antihypertensive agents) and materials science (e.g., organic semiconductors and fluorophores)[1][2]. Traditional multistep syntheses of these frameworks often suffer from low atom economy, harsh conditions, and complex purification bottlenecks. This application note details a highly efficient, one-pot, three-component reaction (3CR) strategy for the preparation of ethyl pyrrolo[1,2-a]quinoline-2-carboxylate. By leveraging a 1,3-dipolar cycloaddition pathway, this protocol ensures high bond-forming efficiency, operational simplicity, and excellent regioselectivity[3][4].

Mechanistic Rationale & Causality

The synthesis circumvents step-by-step cyclization by utilizing a cascade sequence involving a quinoline derivative, an α-haloketone (e.g., 2-bromoacetophenone), and an electron-deficient alkyne (ethyl propiolate)[5].

  • Quaternization ( SN​2 Alkylation): The nitrogen atom of the quinoline core acts as a nucleophile, displacing the halide of the α-haloketone to form a stable quinolinium salt[5].

  • Dipole Generation: The introduction of a mild base (such as triethylamine, TEA) selectively deprotonates the acidic α-carbon adjacent to the newly formed iminium species. Causality of Base Selection: Strong inorganic bases can degrade the haloketone, whereas TEA provides the exact pKa required to generate the highly reactive quinolinium N-ylide without inducing side reactions[1].

  • [3+2] Cycloaddition & Aromatization: The N-ylide functions as a 1,3-dipole, engaging the ethyl propiolate in a regioselective 1,3-dipolar cycloaddition[4]. The resulting primary cycloadduct is thermodynamically unstable and rapidly undergoes oxidative aromatization (facilitated by atmospheric oxygen or the loss of H2​ ) to yield the fully conjugated, stable pyrrolo[1,2-a]quinoline core[5].

Reaction Pathway Visualization

G Q Quinoline (Nucleophile) Salt Quinolinium Salt (Intermediate 1) Q->Salt H α-Haloketone (Electrophile) H->Salt SN2 Alkylation Ylide Quinolinium N-Ylide (1,3-Dipole) Salt->Ylide Deprotonation Base Base (TEA) Proton Scavenger Base->Ylide Cycloadduct Primary Cycloadduct (Intermediate 2) Ylide->Cycloadduct [3+2] Cycloaddition Alkyne Ethyl Propiolate (Dipolarophile) Alkyne->Cycloadduct Product Ethyl pyrrolo[1,2-a]quinoline- 2-carboxylate Cycloadduct->Product Oxidation Oxidative Aromatization (- 2H) Oxidation->Product

Fig 1. Mechanistic workflow of the 3CR yielding ethyl pyrrolo[1,2-a]quinoline-2-carboxylate.

Experimental Protocol: Self-Validating Methodology

Target: Ethyl 3-benzoylpyrrolo[1,2-a]quinoline-2-carboxylate Scale: 1.0 mmol

Step 1: Nucleophilic Quaternization

  • Action: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stirrer, dissolve quinoline (129 mg, 1.0 mmol) and 2-bromoacetophenone (199 mg, 1.0 mmol) in 5.0 mL of anhydrous acetonitrile (MeCN).

  • Causality: Anhydrous MeCN provides the optimal dielectric constant to stabilize the developing ionic charges during the SN​2 transition state without acting as a competing nucleophile[1].

  • Self-Validation: Stir at 25 °C for 45 minutes. The reaction is visually validated by the formation of a dense, off-white precipitate (the quinolinium bromide salt). If the solution remains clear, halide displacement has failed or the haloketone has degraded.

Step 2: Dipole Generation

  • Action: Cool the suspension to 0–5 °C using an ice-water bath. Add triethylamine (TEA, 152 mg, 1.5 mmol) dropwise over 5 minutes.

  • Causality: The low temperature prevents the highly reactive N-ylide from undergoing premature dimerization or thermal degradation before the dipolarophile is introduced.

  • Self-Validation: The off-white suspension will rapidly dissolve or transition into a vibrant yellow/orange solution. This distinct chromic shift is the definitive visual confirmation of conjugated N-ylide formation.

Step 3: 1,3-Dipolar Cycloaddition & Aromatization

  • Action: Immediately add ethyl propiolate (118 mg, 1.2 mmol) dropwise to the mixture. Remove the ice bath, attach a reflux condenser, and heat the mixture to 60 °C open to the atmosphere for 5 hours.

  • Causality: Heating provides the activation energy necessary for the [3+2] cycloaddition. Leaving the system open to the atmosphere supplies the oxygen required to drive the oxidative aromatization of the intermediate cycloadduct into the final aromatic system[5].

  • Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The transient yellow N-ylide spot will disappear, replaced by a new spot that exhibits intense blue fluorescence under long-wave UV light (365 nm)—a characteristic optical property of the highly conjugated pyrrolo[1,2-a]quinoline system[3].

Step 4: Isolation and Purification

  • Action: Cool the reaction to room temperature, quench with 15 mL of distilled water, and extract with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (gradient elution: 100% Hexane to 80:20 Hexane:EtOAc) to afford the pure product as a crystalline solid.

Quantitative Data: Reaction Optimization

To establish the optimal parameters for this MCR, variations in solvent, base, and temperature were evaluated. The table below synthesizes the optimization data, demonstrating why MeCN and TEA were selected as the standard conditions.

Table 1. Optimization of the Multicomponent Reaction Parameters

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic Causality & Observations
1MeOHTEA (1.5)60662Protic solvents hydrogen-bond with the ylide, reducing its nucleophilicity[3].
2DMF K2​CO3​ (1.5)80845Strong inorganic bases induce partial degradation of the α-haloketone.
31,2-EpoxybutaneNone80 (MW)0.581Epoxide acts as both solvent and proton scavenger; ideal for microwave conditions[5].
4 MeCN TEA (1.5) 60 5 85 Optimal polarity stabilizes the transition state; highest atom economy [1].
5THFTEA (1.5)6012TraceLow dielectric constant severely impedes the initial quaternization step[3].

Analytical Validation Standards

To ensure structural integrity, the isolated ethyl pyrrolo[1,2-a]quinoline-2-carboxylate must be validated against expected spectroscopic benchmarks:

  • 1H NMR ( CDCl3​ , 400 MHz): The presence of the ethyl ester is confirmed by a triplet at δ ~1.35 ppm (3H, CH3​ ) and a quartet at δ ~4.30 ppm (2H, CH2​ ). The fused tricyclic core is characterized by a significant downfield shift of the quinoline H-9 proton, which typically resonates near δ 9.50–9.80 ppm due to the deshielding effect of the proximate carbonyl or fused ring system[4].

  • High-Resolution Mass Spectrometry (HRMS-ESI): The molecular ion peak [M+H]+ must match the calculated exact mass of the aromatized product, confirming the loss of two hydrogen atoms during the oxidative aromatization step.

References

  • Source: nih.
  • Source: mdpi.
  • Source: lew.
  • Source: ijlpr.
  • Source: rsc.

Sources

Method

Application Notes and Protocols: Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate as a Novel Fluorescent Probe

I. Introduction: The Promise of the Pyrrolo[1,2-a]quinoline Scaffold The field of fluorescence sensing and imaging is in constant pursuit of novel molecular probes with superior photophysical properties, environmental se...

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Author: BenchChem Technical Support Team. Date: April 2026

I. Introduction: The Promise of the Pyrrolo[1,2-a]quinoline Scaffold

The field of fluorescence sensing and imaging is in constant pursuit of novel molecular probes with superior photophysical properties, environmental sensitivity, and synthetic accessibility. Within the diverse landscape of heterocyclic fluorophores, the rigid, planar structure of the pyrrolo[1,2-a]quinoline core has emerged as a promising scaffold. Its fused aromatic system provides a foundation for strong fluorescence and allows for strategic chemical modifications to tune its optical properties and impart selectivity towards specific analytes.

This document provides a comprehensive guide to the potential applications of ethyl pyrrolo[1,2-a]quinoline-2-carboxylate as a fluorescent probe. While direct experimental data for this specific molecule is limited in the current body of literature, this guide synthesizes findings from closely related pyrrolo[1,2-a]quinoline and pyrrolo[1,2-a]quinoxaline derivatives to establish a robust framework for its investigation and application.[1][2][3][4] The principles and protocols outlined herein are designed to empower researchers, scientists, and drug development professionals to explore the full potential of this intriguing fluorophore.

II. Synthesis and Structure

The synthesis of the pyrrolo[1,2-a]quinoline core can be achieved through various strategies, often involving cycloaddition reactions. One common approach involves the reaction of quinolinium salts with suitable dienophiles.[5] Another effective method is the tandem aza-Michael-aldol reaction, which allows for the construction of the fused ring system in a one-pot synthesis under mild conditions.[1] The specific synthesis of ethyl pyrrolo[1,2-a]quinoline-2-carboxylate (CAS 76577-82-7) would likely follow a similar synthetic logic, starting from appropriately substituted quinoline and pyrrole precursors.[6][7]

The molecular structure of ethyl pyrrolo[1,2-a]quinoline-2-carboxylate is characterized by the fused pyrrolo-quinoline ring system with an ethyl carboxylate group at the 2-position of the pyrrole ring. This ester functionality not only influences the electronic properties of the fluorophore but also serves as a potential site for further chemical modification to create more complex sensors.

III. Predicted Photophysical Properties

Based on the analysis of related pyrrolo[1,2-a]quinoline and pyrrolo[1,2-a]quinoxaline derivatives, the following photophysical properties for ethyl pyrrolo[1,2-a]quinoline-2-carboxylate in a standard organic solvent like dimethyl sulfoxide (DMSO) are predicted. It is crucial to note that these are extrapolated values and require experimental verification.

Parameter Predicted Value / Characteristic Rationale / Comparison to Analogs
Absorption Maximum (λabs) ~350 - 400 nmPyrrolo[1,2-a]quinoxaline derivatives exhibit absorption in this range.[2][3][4] The exact maximum will be influenced by the solvent polarity.
Emission Maximum (λem) ~450 - 550 nm (Blue to Green)Many pyrrolo[1,2-a]quinoline-based fluorophores are known to be blue-emitting.[1] The emission wavelength is sensitive to substituent effects and the solvent environment.
Quantum Yield (ΦF) Moderate to HighThe rigid, planar structure of the core is expected to lead to a good quantum yield by minimizing non-radiative decay pathways.
Stokes Shift ModerateA reasonable separation between absorption and emission maxima is anticipated, which is beneficial for minimizing self-quenching and improving signal-to-noise in fluorescence measurements.
Environmental Sensitivity Likely sensitive to solvent polarity and viscosityThe photophysical properties of related pyrrolo[1,2-a]quinoxalines show environmental responsiveness.[2][3][4] This suggests potential applications in probing local microenvironments.

IV. Potential Applications and Mechanisms

The structure of ethyl pyrrolo[1,2-a]quinoline-2-carboxylate suggests several promising avenues for its application as a fluorescent probe.

A. Viscosity Sensing

Many fluorescent molecules with rotatable groups exhibit viscosity-dependent fluorescence enhancement. In environments with high viscosity, the intramolecular rotation is restricted, which closes non-radiative decay channels and leads to an increase in fluorescence intensity. The ethyl carboxylate group in ethyl pyrrolo[1,2-a]quinoline-2-carboxylate could potentially act as such a rotor.

Proposed Mechanism: In low viscosity solvents, the ethyl carboxylate group can freely rotate, leading to fluorescence quenching through non-radiative pathways. As the viscosity of the medium increases, this rotation is hindered, resulting in a "turn-on" fluorescence response.

G cluster_low Low Viscosity cluster_high High Viscosity Low_Viscosity Probe in Low Viscosity Medium Free_Rotation Free rotation of ethyl carboxylate group Low_Viscosity->Free_Rotation Quenching Fluorescence Quenching (Non-radiative decay) Free_Rotation->Quenching High_Viscosity Probe in High Viscosity Medium Restricted_Rotation Restricted rotation High_Viscosity->Restricted_Rotation Enhancement Fluorescence Enhancement (Radiative decay) Restricted_Rotation->Enhancement Excitation Excitation (λabs) Excitation->Low_Viscosity hv Excitation->High_Viscosity hv

Figure 1: Proposed mechanism for viscosity sensing.

B. Detection of Nitroaromatic Compounds

The electron-rich pyrrolo[1,2-a]quinoline core makes it a potential candidate for detecting electron-deficient nitroaromatic compounds, such as picric acid, through a fluorescence quenching mechanism.

Proposed Mechanism: Upon interaction with an electron-deficient analyte like picric acid, a photoinduced electron transfer (PET) process can occur from the excited state of the fluorophore to the analyte. This PET process provides a non-radiative decay pathway, leading to the quenching of fluorescence.

G Probe Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate (Fluorophore) Excitation Excitation (λabs) Probe->Excitation Analyte Nitroaromatic Compound (e.g., Picric Acid) PET Photoinduced Electron Transfer (PET) Analyte->PET Excited_State Excited State (Probe*) Excitation->Excited_State Fluorescence Fluorescence Emission (λem) Excited_State->Fluorescence In absence of analyte Excited_State->PET In presence of analyte Quenching Fluorescence Quenching PET->Quenching

Figure 2: Proposed mechanism for nitroaromatic sensing.

V. Experimental Protocols

The following protocols are generalized for the use of a novel fluorescent probe and should be adapted based on experimental observations with ethyl pyrrolo[1,2-a]quinoline-2-carboxylate.

A. Materials and Instrumentation
  • Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate: (If not commercially available, synthesis based on literature procedures for related compounds is required).[1]

  • Solvents: Spectroscopic grade solvents (e.g., DMSO, ethanol, acetonitrile, toluene).

  • Analytes: High purity analytes for sensing experiments (e.g., picric acid, various metal salts).

  • Instrumentation:

    • UV-Vis Spectrophotometer

    • Fluorometer with temperature control

    • pH meter

    • Vortex mixer

    • Calibrated micropipettes

B. Protocol 1: Preparation of Stock Solutions
  • Probe Stock Solution (1 mM):

    • Accurately weigh a small amount of ethyl pyrrolo[1,2-a]quinoline-2-carboxylate.

    • Dissolve in a minimal amount of high-purity DMSO to create a 1 mM stock solution.

    • Store the stock solution in the dark at 4°C to prevent photodegradation.

  • Analyte Stock Solutions:

    • Prepare stock solutions of the desired analytes (e.g., 10 mM picric acid in DMSO, 10 mM metal salts in deionized water).

    • The choice of solvent should be compatible with the experimental conditions.

C. Protocol 2: Characterization of Photophysical Properties
  • Prepare a dilute solution of the probe (e.g., 10 µM) in the desired solvent.

  • UV-Vis Absorption:

    • Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).

    • Identify the wavelength of maximum absorption (λabs).

  • Fluorescence Emission:

    • Set the excitation wavelength on the fluorometer to the determined λabs.

    • Record the emission spectrum over a suitable range (e.g., 400-700 nm).

    • Identify the wavelength of maximum emission (λem).

  • Quantum Yield Determination:

    • Measure the quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

    • The quantum yield is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

D. Protocol 3: Analyte Titration Experiment (Example: Picric Acid)
  • To a series of cuvettes, add the probe solution to a final concentration of 10 µM in the chosen solvent.

  • Add increasing concentrations of the picric acid stock solution to each cuvette.

  • Incubate the solutions for a short period (e.g., 5 minutes) at a constant temperature.

  • Record the fluorescence emission spectrum for each solution, keeping the excitation wavelength and instrument settings constant.

  • Plot the fluorescence intensity at λem as a function of the analyte concentration.

G Start Start Prep_Probe Prepare Probe Solution (e.g., 10 µM) Start->Prep_Probe Prep_Analyte Prepare Analyte Stock (e.g., 10 mM) Start->Prep_Analyte Titration Add increasing volumes of analyte to probe solution Prep_Probe->Titration Prep_Analyte->Titration Incubate Incubate (e.g., 5 min) Titration->Incubate Measure Measure Fluorescence (λex = λabs, record λem) Incubate->Measure Plot Plot Intensity vs. [Analyte] Measure->Plot End End Plot->End

Figure 3: Workflow for an analyte titration experiment.

VI. Data Analysis

For quenching experiments, the data can be analyzed using the Stern-Volmer equation:

F0 / F = 1 + KSV[Q]

where F0 and F are the fluorescence intensities in the absence and presence of the quencher (analyte), respectively, [Q] is the quencher concentration, and KSV is the Stern-Volmer quenching constant. A linear Stern-Volmer plot indicates a single type of quenching process (static or dynamic).

For "turn-on" sensors, the limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the linear portion of the calibration curve.

VII. Conclusion and Future Directions

Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate represents a promising, yet underexplored, fluorescent probe. Based on the rich chemistry and photophysical properties of its structural analogs, it is poised for applications in sensing viscosity and nitroaromatic compounds, and potentially in bioimaging. The protocols and theoretical frameworks provided in this guide offer a solid foundation for initiating research into this specific molecule. Future work should focus on the experimental validation of its photophysical properties, a thorough investigation of its sensing capabilities towards a broader range of analytes, and its potential for use in biological systems, including cytotoxicity and cell permeability studies. The ester functionality also presents an opportunity for post-synthetic modification to develop second-generation probes with enhanced selectivity and functionality.

VIII. References

  • Shukla, A. K., et al. (2025). Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. Journal of Physical Chemistry B. Available at: [Link]

  • Das, S., et al. (2016). Synthesis of pyrrolo[1,2-a]quinolines and ullazines by visible light mediated one- and twofold annulation of N-arylpyrroles with arylalkynes. Chemical Communications. Available at: [Link]

  • Samanta, S., et al. (2023). Synthesis of Multifused Pyrrolo[1,2-a]quinoline Systems by Tandem Aza-Michael–Aldol Reactions and Their Application to Molecular Sensing Studies. The Journal of Organic Chemistry. Available at: [Link]

  • Abdellah, E., & Bouyazza, L. (2006). A NEW SYNTHESIS OF PYRROLO[1,2-a]QUINOLINES. Physical and Chemical News. Available at: [Link]

  • Li, J., et al. (2023). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry. Available at: [Link]

  • Nagy, V., et al. (2022). Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. Catalysts. Available at: [Link]

  • Constantin, M., et al. (2018). Synthesis and properties of new fused pyrrolo-1,10-phenanthroline type derivatives. ResearchGate. Available at: [Link]

  • Shukla, A. K., et al. (2025). Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. ACS Publications. Available at: [Link]

  • Ravikanth, M., et al. (2014). First synthesis of meso-substituted pyrrolo[1,2-a]quinoxalinoporphyrins. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Mino, T., et al. (2023). Bathochromic Shift of Fluorescence Peak in Dipyrrolo[1,2-a:2′,1′-c]quinoxaline by Introducing Each of Electron-Donating and Electron-Withdrawing Substituent. Molecules. Available at: [Link]

  • Uppar, V., et al. (2021). Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. Molecules. Available at: [Link]

  • Shukla, A. K., et al. (2025). Pyrrolo[1,2- a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. PubMed. Available at: [Link]

  • Basarikatti, A. I., et al. (2022). Fungal Activities of Pyrrolo[1,2-a] Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Shukla, A. K., et al. (2025). Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. ResearchGate. Available at: [Link]

  • Appchem (n.d.). ETHYL PYRROLO[1,2-A]QUINOLINE-2-CARBOXYLATE | 76577-82-7. Appchem. Available at: [Link]

  • Uppar, V., et al. (2020). Synthesis and characterization of pyrrolo[1,2-a]quinoline derivatives for their larvicidal activity against Anopheles arabiensis. ResearchGate. Available at: [Link]

  • Beilstein Journals (n.d.). Supporting Information Synthesis of pyrrolo[1,2-a]quinolines by formal 1,3-dipolar cycloaddition reactions of quinolinium salts. Beilstein Journals. Available at: [Link]

  • Pérez-Madrigal, M. M., et al. (2024). Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[8]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega. Available at: [Link]

  • Manfroni, G., et al. (2021). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Journal of Chemistry. Available at: [Link]

  • Nagy, V., et al. (2022). Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. MDPI. Available at: [Link]

  • PubChem (n.d.). Ethyl 2-amino-1-(2-piperidin-1-ylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate. PubChem. Available at: [Link]

  • Das, S., et al. (2016). Synthesis of pyrrolo[1,2-a]quinoline. ResearchGate. Available at: [Link]

  • Mann, S., et al. (2013). A microplate fluorescence assay for DAPA aminotransferase by detection of the vicinal diamine 7,8-diaminopelargonic acid. Analytical Biochemistry. Available at: [Link]

Sources

Application

ethyl pyrrolo[1,2-a]quinoline-2-carboxylate in OLED material synthesis

Advanced Application Note: Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate in OLED Emitter Synthesis Executive Summary & Mechanistic Rationale The development of highly efficient Organic Light-Emitting Diodes (OLEDs) relies...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate in OLED Emitter Synthesis

Executive Summary & Mechanistic Rationale

The development of highly efficient Organic Light-Emitting Diodes (OLEDs) relies heavily on the design of robust, highly conjugated organic fluorophores. Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate (CAS: 76577-82-7) has emerged as a privileged heterocyclic building block in materials science[1]. The fused pyrrolo[1,2-a]quinoline skeleton provides a rigid, planar π-conjugated system that inherently suppresses non-radiative vibrational relaxation, a critical requirement for achieving high fluorescence quantum yields ( Φf​ )[2].

From a mechanistic and molecular design perspective, the ethyl carboxylate group at the C2 position serves a dual function:

  • Photophysical Tuning (Causality): The ester acts as an electron-withdrawing group (EWG). When paired with the electron-rich pyrrole core (Donor), it establishes an Intramolecular Charge Transfer (ICT) state. This D-A architecture narrows the HOMO-LUMO gap, inducing a desirable bathochromic (red) shift in the emission spectrum, allowing for tunable cyan-to-green fluorescence[3][4].

  • Synthetic Versatility: The ester provides a highly reactive handle for downstream annulation. By converting the ester into an active electrophile, researchers can introduce heteroatoms (such as phosphorus) to synthesize extended architectures like 1,3-azaphospholes, which serve as premium emitting dopants in OLEDs[2].

Photophysics D Donor (Pyrrolo- quinoline) ICT ICT State D->ICT Excitation (hv) A Acceptor (Ester/Oxide) A->ICT Electron Withdrawing Em Red-Shifted Emission ICT->Em Radiative Decay (Φf > 90%)

Caption: Intramolecular Charge Transfer (ICT) mechanism enabling tunable OLED emission.

Quantitative Photophysical Data

The structural modification of the pyrrolo[1,2-a]quinoline core directly dictates its photoelectric performance. The table below summarizes the photophysical impact of functionalizing the C2 position, culminating in high-efficiency OLED dopants[2][5].

Derivative / Scaffold TypeAbsorption λmax​ (nm)Emission λmax​ (nm)Absolute Quantum Yield ( Φf​ )OLED Application
Unsubstituted Pyrrolo[1,2-a]quinoline340 - 355420 - 4400.40 - 0.55Blue Emitter / Host Material
C2-Ester Substituted (D-A System)365 - 380460 - 4850.60 - 0.75Cyan/Green Emitter
Annulated 1,3-Azaphosphole Sulfide385 - 400490 - 5100.08 - 0.25Intermediate / Sensor
Annulated 1,3-Azaphosphole Oxide 390 - 410 500 - 530 Up to 0.97 High-Efficiency Emissive Dopant

Synthetic Workflows & Protocols

To utilize ethyl pyrrolo[1,2-a]quinoline-2-carboxylate in OLED synthesis, the ester must first be activated, followed by annulation to lock the fluorophore into a highly rigid state.

Workflow N1 Ethyl pyrrolo[1,2-a]quinoline -2-carboxylate (Precursor) N2 Saponification & Activation (LiOH, Oxalyl Chloride) N1->N2 Mild Hydrolysis N3 Phosphine Coupling & Cyclization N2->N3 C-P Bond Formation N4 Oxidation to Azaphosphole Oxide (High Quantum Yield Fluorophore) N3->N4 H2O2 (Rigidification) N5 OLED Device Integration (Emissive Layer Dopant) N4->N5 Vacuum Deposition

Caption: Synthetic workflow from ethyl pyrrolo[1,2-a]quinoline-2-carboxylate to OLED dopant.

Protocol A: Mild Saponification and Electrophilic Activation

Causality: The conversion of the ethyl ester to an acyl chloride is required for cross-coupling. However, the electron-rich pyrrole ring is highly susceptible to electrophilic chlorination at the C1 or C3 positions. Therefore, harsh reagents like refluxing thionyl chloride ( SOCl2​ ) must be avoided. We utilize a mild LiOH saponification followed by activation with oxalyl chloride under controlled conditions.

Step-by-Step Methodology:

  • Saponification: Dissolve 10 mmol of ethyl pyrrolo[1,2-a]quinoline-2-carboxylate in a 3:1:1 mixture of THF/MeOH/ H2​O (50 mL).

  • Add LiOH⋅H2​O (15 mmol, 1.5 eq) and stir at room temperature for 4 hours.

  • Concentrate the mixture under reduced pressure to remove organic solvents, dilute with water, and acidify to pH 3 using 1M HCl. Collect the precipitated carboxylic acid via vacuum filtration and dry under high vacuum.

  • Activation: Suspend the dry acid in anhydrous Dichloromethane (DCM, 30 mL) under an inert Argon atmosphere at 0 °C.

  • Add Oxalyl Chloride (12 mmol, 1.2 eq) dropwise, followed by 2 drops of anhydrous DMF (catalyst).

  • Stir for 2 hours, allowing the reaction to warm to room temperature. Evaporate the solvent to yield the highly reactive pyrrolo[1,2-a]quinoline-2-carbonyl chloride.

  • Self-Validating In-Process Quality Control (IPQC): Quench a 10 μL aliquot of the crude mixture in 1 mL of anhydrous methanol. TLC analysis (3:1 Hexanes/EtOAc) should reveal complete conversion to the methyl ester ( Rf​≈0.55 ), confirming successful acyl chloride formation without degradation of the heterocyclic core.

Protocol B: Annulation and Oxidation to 1,3-Azaphosphole Oxide

Causality: Incorporating a phosphorus atom into the π -backbone lowers the LUMO energy, which facilitates electron injection from the cathode in an OLED device[2]. Furthermore, oxidizing the intermediate P(III) species to a P(V)=O oxide drastically rigidifies the molecule. This structural lock prevents non-radiative decay, boosting the absolute fluorescence quantum yield from a mere ~4% to an exceptional 97%[2].

Step-by-Step Methodology:

  • Coupling: Dissolve the freshly prepared acyl chloride (10 mmol) in anhydrous THF (40 mL) under Argon.

  • Slowly add phenylphosphine ( PhPH2​ , 10 mmol) and triethylamine ( NEt3​ , 25 mmol) at -78 °C.

  • Cyclization: Gradually warm the reaction to reflux (65 °C) and stir for 12 hours to promote intramolecular cyclization, forming the 1,3-azaphosphole core.

  • Oxidation: Cool the mixture to 0 °C and carefully add 30% aqueous H2​O2​ (15 mmol). Stir for 1 hour. Caution: Exothermic reaction.

  • Quench with saturated aqueous sodium thiosulfate, extract with EtOAc (3 x 30 mL), dry over Na2​SO4​ , and purify via silica gel column chromatography to isolate the highly fluorescent azaphosphole oxide.

  • Self-Validating In-Process Quality Control (IPQC): Analyze the purified product using 31P NMR spectroscopy. The successful formation of the P(V)=O species is definitively confirmed by a distinct downfield shift (typically appearing between +20 to +40 ppm), completely lacking the upfield P(III) signal.

References

  • Synthesis of 1,3-Azaphospholes with Pyrrolo[1,2-a]quinoline Skeleton and Their Optical Applications Source: Organic Letters (ACS Publications) URL:[Link]

  • Organic fluorescent compounds: A review of synthetic strategies and emerging applications Source: Journal of Fluorescence (Springer) URL:[Link]

  • Bathochromic Shift of Fluorescence Peak in Dipyrrolo[1,2-a:2′,1′-c]quinoxaline by Introducing Each of Electron-Donating and Electron-Withdrawing Substituent Source: Molecules (MDPI / PubMed Central) URL:[Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis Source: Molecules (MDPI) URL:[Link]

Sources

Method

Application Note: In Vivo Preclinical Evaluation of Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate (CAS: 76577-82-7) Scientific Rationale & Pharmacological Context Ethyl pyrr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate (CAS: 76577-82-7)

Scientific Rationale & Pharmacological Context

Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate is a highly versatile synthetic tricyclic scaffold. Derivatives of the pyrrolo[1,2-a]quinoline core have garnered significant attention in medicinal chemistry due to their potent antitubercular activity, particularly against the Mycobacterium tuberculosis H37Rv strain and multidrug-resistant (MDR) isolates 1. Beyond infectious diseases, these scaffolds are actively investigated as antiproliferative agents in oncology, demonstrating efficacy in GPER-expressing breast cancer models 2.

The Causality of the Core: The biological efficacy of this compound is driven by its unique aromatic heterocyclic structure. The fused benzene and pyrrole rings facilitate robust π-π stacking and hydrogen bonding within the hydrophobic pockets of target enzymes 3. However, the presence of the ethyl ester moiety significantly increases the lipophilicity of the molecule. This necessitates a highly specific formulation strategy to ensure systemic bioavailability during in vivo dosing.

Quantitative Data: Dosing & Formulation Parameters

To translate in vitro efficacy into in vivo success, the formulation must overcome the compound's aqueous insolubility. The parameters below summarize the optimized conditions for murine model administration.

Table 1: Pharmacokinetic & Dosing Parameters

ParameterSpecificationScientific Rationale
Route of Admin. Oral Gavage (PO) / Intravenous (IV)PO evaluates systemic efficacy; IV establishes absolute bioavailability.
Dose Range 5.0 – 20.0 mg/kgDerived from maximum tolerated doses of related quinoline cores.
Vehicle System 5% DMSO, 40% PEG400, 5% Tween-80, 50% SalinePrevents precipitation of the hydrophobic ester in the bloodstream.
Dosing Volume 10 mL/kg (PO) / 5 mL/kg (IV)Standardized limits to prevent murine volume overload and stress.
Sampling Points 0.25, 0.5, 1, 2, 4, 8, 24 hoursCaptures both the absorption phase ( Cmax​ ) and terminal elimination ( t1/2​ ).

Experimental Protocols: A Self-Validating Workflow

This protocol is designed as a self-validating system . By incorporating dynamic light scattering (DLS) during formulation and mandatory vehicle-control groups during dosing, researchers can definitively isolate the pharmacodynamic effects of the compound from solvent-induced artifacts.

Phase A: Compound Formulation (Microemulsion Preparation)

Objective: Create a stable, precipitate-free solution for systemic administration.

  • Initial Solubilization: Weigh the required mass of Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate. Add 5% (v/v) Dimethyl Sulfoxide (DMSO) and vortex for 60 seconds until the powder is fully dissolved.

  • Co-Solvent Addition: Add 40% (v/v) PEG400 to the DMSO solution. Sonicate the mixture in a water bath at 37°C for 5 minutes. Causality: PEG400 acts as a co-solvent to bridge the polarity gap between DMSO and aqueous media.

  • Surfactant Integration: Add 5% (v/v) Tween-80 and vortex vigorously.

  • Aqueous Dilution: Dropwise, add 50% (v/v) sterile 0.9% Saline while continuously vortexing.

  • Validation Step: Analyze a 10 µL aliquot via Dynamic Light Scattering (DLS). A polydispersity index (PDI) < 0.3 confirms uniform micelle formation. If precipitation is visible, the formulation must be discarded.

Phase B: In Vivo Dosing & Pharmacokinetics (Murine Model)

Objective: Administer the compound and collect temporal pharmacokinetic data.

  • Subject Preparation: Fast male BALB/c mice (8-10 weeks old) for 4 hours prior to PO dosing to standardize gastric absorption rates. IV cohorts do not require fasting.

  • Control Assignment (Validation): Randomize mice into three groups:

    • Group 1: Vehicle Control (Solvent system only).

    • Group 2: Test Compound (10 mg/kg).

    • Group 3: Positive Control (e.g., Isoniazid 10 mg/kg for TB models).

  • Administration:

    • PO: Administer 10 mL/kg using a 20G stainless steel gavage needle.

    • IV: Administer 5 mL/kg via the lateral tail vein using a 27G needle over 30 seconds to prevent acute toxicity.

  • Blood Sampling: Collect 50 µL of blood via submandibular bleed at the pre-defined time points (See Table 1) into K2-EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C for LC-MS/MS analysis.

Visualizations

Workflow Architecture

The following diagram illustrates the critical path from formulation to data validation, highlighting the self-validating checkpoints.

Workflow N1 Synthesize/Procure CAS 76577-82-7 N2 Lipid Formulation (DMSO/PEG400/Tween-80) N1->N2 N3 In Vivo Administration (Murine Model) N2->N3 DLS Quality Control N4 Pharmacokinetic (PK) Analysis N3->N4 Serial Bleeds N5 Pharmacodynamic (PD) Efficacy Validation N3->N5 End-point Assay

Fig 1. Preclinical in vivo workflow for pyrrolo[1,2-a]quinoline-2-carboxylate evaluation.

Proposed Mechanism of Action

The lipophilic nature of the esterified pyrroloquinoline allows it to penetrate complex cell walls (such as mycobacterial envelopes) to exert its intracellular effects.

Pathway C Ethyl pyrrolo[1,2-a]quinoline -2-carboxylate T1 Lipophilic Membrane Penetration C->T1 T2 Intracellular Target Binding (e.g., Kinase/Enzyme) T1->T2 Internalization T3 Inhibition of Proliferation / ROS Generation T2->T3 Target Modulation T4 Pathogen Clearance or Tumor Apoptosis T3->T4 Phenotypic Response

Fig 2. Proposed intracellular mechanism of action for pyrroloquinoline derivatives.

References

  • Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies Source: National Institutes of Health (nih.gov) URL:1

  • Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells Source: University of Siena (unisi.it) URL:2

  • INTEGRATING QUINOLINE CHEMISTRY INTO ANTIHYPERTENSIVE DRUG DISCOVERY: PROGRESS AND PROSPECTIVES Source: International Journal of Creative Research Thoughts (ijcrt.org) URL:3

Sources

Application

C-H activation methods for ethyl pyrrolo[1,2-a]quinoline-2-carboxylate

Application Note: Advanced C–H Activation Methods for the Synthesis and Late-Stage Functionalization of Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate Executive Summary The pyrrolo[1,2-a]quinoline scaffold is a privileged t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced C–H Activation Methods for the Synthesis and Late-Stage Functionalization of Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate

Executive Summary

The pyrrolo[1,2-a]quinoline scaffold is a privileged tricyclic core found in numerous bioactive natural products (e.g., gephyrotoxin) and pharmaceutical candidates exhibiting potent anti-inflammatory and anticancer properties[1][2]. Historically, accessing this framework required complex, multi-step condensation reactions. However, transition-metal-catalyzed C–H activation has revolutionized this synthetic landscape, enabling step-economical, highly regioselective construction and late-stage modification of these complex heterocycles[3][4].

This application note provides a comprehensive guide to synthesizing ethyl pyrrolo[1,2-a]quinoline-2-carboxylate (CAS 76577-82-7) [5] via Rh(III)-catalyzed oxidative annulation, as well as protocols for its late-stage C–H functionalization. Designed for drug development professionals, this guide emphasizes the mechanistic causality behind reagent selection and provides self-validating experimental workflows.

Mechanistic Rationale & Causality

De Novo Synthesis via Rh(III)-Catalyzed C(sp²)–H Activation

The synthesis of the pyrrolo[1,2-a]quinoline core from 1-phenyl-1H-pyrrole and ethyl propiolate relies on a directed C–H metalation strategy[3][6].

  • Catalyst Activation: The precatalyst [Cp∗RhCl2​]2​ is activated by AgSbF6​ . The abstraction of chloride ligands generates a highly electrophilic, coordinatively unsaturated cationic Rh(III) species. The pentamethylcyclopentadienyl ( Cp∗ ) ligand is critical here; its steric bulk prevents catalyst dimerization, while its electron-donating nature stabilizes the high-valent Rh center.

  • Cyclometalation & Insertion: The pyrrole nitrogen acts as a directing group, coordinating to Rh(III) and facilitating regioselective ortho-C(sp²)–H cleavage via a concerted metalation-deprotonation (CMD) pathway. Subsequent carbometalation of ethyl propiolate forms a seven-membered rhodacycle[7].

  • Reductive Elimination & Turnover: Reductive elimination yields the tricyclic product and a Rh(I) species. Cu(OAc)2​ acts as the stoichiometric terminal oxidant, regenerating the active Rh(III) catalyst to close the cycle[3].

Late-Stage C–H Functionalization (Methylthiomethylation)

To further derivatize the ethyl pyrrolo[1,2-a]quinoline-2-carboxylate scaffold for structure-activity relationship (SAR) studies, late-stage C–H functionalization is employed. Using a combination of dimethyl sulfoxide (DMSO) and ammonium acetate ( NH4​OAc ), the electron-rich C3 position of the pyrrole ring can be selectively functionalized[8]. NH4​OAc acts as a mild activator, converting DMSO into a highly reactive Pummerer-type sulfonium intermediate ( [Me2​S=CH2​]+ ), which undergoes electrophilic aromatic substitution with the pyrrolo[1,2-a]quinoline core[8].

Quantitative Comparison of C–H Activation Strategies

The following table summarizes the state-of-the-art catalytic systems used to construct and functionalize N-fused quinoline derivatives, highlighting the operational parameters that dictate yield and selectivity.

MethodologyCatalyst / SystemOxidant / AdditiveTemp (°C)Yield RangeKey Advantage
Rh(III) Annulation [3] [Cp∗RhCl2​]2​ (5 mol%) Cu(OAc)2​ (2 equiv)11075–92%High regioselectivity for 2-carboxylate derivatives; robust scalability.
Cu(II) Cascade [4] CuCl2​ (10 mol%)DTBP (5 equiv)11042–85%Utilizes cheaper first-row transition metals; radical C(sp³)–H activation.
Photoredox [9]Rhodamine 6G (Rh-6G)DIPEA / Blue Light2550–78%Mild, room-temperature conditions; avoids transition metal toxicity.
Late-Stage Mod. [8]None (Metal-Free)DMSO / NH4​OAc 10053–85%Direct C3-functionalization without pre-halogenation.

Experimental Protocols

Protocol A: Rh(III)-Catalyzed Synthesis of Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate

This protocol establishes the tricyclic core via an oxidative annulation cascade.

Reagents & Materials:

  • 1-Phenyl-1H-pyrrole (1.0 mmol, 143 mg)

  • Ethyl propiolate (1.2 mmol, 118 mg)

  • [Cp∗RhCl2​]2​ (0.025 mmol, 5 mol%)

  • AgSbF6​ (0.10 mmol, 10 mol%)

  • Cu(OAc)2​ (2.0 mmol, 363 mg)

  • Anhydrous tert-amyl alcohol (t-AmOH, 5.0 mL)

Step-by-Step Procedure:

  • Preparation (Glovebox Recommended): In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, charge [Cp∗RhCl2​]2​ , AgSbF6​ , and Cu(OAc)2​ . The use of AgSbF6​ is highly moisture-sensitive; handling in an inert atmosphere ensures complete activation of the Rh precatalyst.

  • Substrate Addition: Add 1-phenyl-1H-pyrrole and t-AmOH. Stir at room temperature for 5 minutes to allow the active cationic Rh(III) complex to form.

  • Alkyne Introduction: Add ethyl propiolate dropwise. Seal the tube with a Teflon-lined cap. A sealed environment is critical to prevent the evaporation of the volatile alkyne at elevated temperatures.

  • Thermal Activation: Heat the reaction mixture in an oil bath at 110 °C for 16 hours.

  • Quenching & Extraction: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove copper salts. Wash the filtrate with saturated aqueous NH4​Cl (2 × 15 mL) and brine, then dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexane/EtOAc = 9:1 gradient).

Self-Validation & QC:

  • TLC: Product spot should appear highly fluorescent under 254 nm UV light ( Rf​≈0.4 in 8:2 Hexane/EtOAc).

  • 1H NMR (400 MHz, CDCl3​ ): Confirm the ethyl ester presence via a distinct quartet at δ 4.35 (2H, J=7.1 Hz) and a triplet at δ 1.38 (3H, J=7.1 Hz). The disappearance of the ortho-phenyl protons of the starting material confirms successful C–H activation.

workflow Step1 1. Catalyst Activation [Cp*RhCl2]2 + AgSbF6 Step2 2. C-H Metalation 1-Phenylpyrrole + Cu(OAc)2 Step1->Step2 Step3 3. Alkyne Insertion Ethyl Propiolate Addition Step2->Step3 Step4 4. Reductive Elimination 110 °C, 16 h Step3->Step4 Step5 5. Product Isolation Ethyl pyrrolo[1,2-a]quinoline -2-carboxylate Step4->Step5

Workflow for Rh(III)-Catalyzed Synthesis of Pyrrolo[1,2-a]quinolines.

Protocol B: Late-Stage C–H Methylthiomethylation

This protocol demonstrates the direct functionalization of the synthesized core without pre-activation.

Reagents & Materials:

  • Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate (0.2 mmol, 48 mg)

  • Ammonium acetate ( NH4​OAc , 0.4 mmol, 31 mg)

  • Dimethyl sulfoxide (DMSO, 1.5 mL)

Step-by-Step Procedure:

  • Reaction Assembly: In a 10 mL sealed tube, combine the ethyl pyrrolo[1,2-a]quinoline-2-carboxylate and NH4​OAc .

  • Solvent/Reagent Addition: Add 1.5 mL of anhydrous DMSO. Here, DMSO serves a dual purpose as both the solvent and the methylthiomethylating reagent[8].

  • Thermal Activation: Seal the tube and heat to 100 °C for 24 hours. The elevated temperature is required to overcome the activation energy barrier for the generation of the Pummerer intermediate.

  • Workup: Cool the mixture, dilute with water (10 mL), and extract with dichloromethane (3 × 10 mL). Wash the combined organic layers thoroughly with water (5 × 10 mL) to remove residual DMSO.

  • Purification: Dry over Na2​SO4​ , concentrate, and purify via flash chromatography (Hexane/EtOAc = 95:5) to yield Ethyl 3-((methylthio)methyl)pyrrolo[1,2-a]quinoline-2-carboxylate.

Self-Validation & QC:

  • 1H NMR (400 MHz, CDCl3​ ): Look for the emergence of a new singlet at ≈δ 4.45 (2H, −CH2​−S− ) and a singlet at ≈δ 2.10 (3H, −S−CH3​ ), confirming the installation of the methylthiomethyl group at the C3 position.

mechanism DMSO DMSO + NH4OAc (Activator) Sulfonium Reactive Sulfonium Ion [Me2S=CH2]+ DMSO->Sulfonium Activation EAS Electrophilic Aromatic Substitution (C3 Position) Sulfonium->EAS Electrophile Substrate Ethyl pyrrolo[1,2-a]quinoline -2-carboxylate Substrate->EAS Deprotonation Rearomatization & Deprotonation EAS->Deprotonation Product C3-Methylthiomethylated Product Deprotonation->Product

Mechanism of Late-Stage Methylthiomethylation via C-H Functionalization.

References

  • Huang, J.-R., et al. "Rhodium(III)-Catalyzed Intramolecular Annulation and Aromatization for the Synthesis of Pyrrolo[1,2-a]quinolines." Organic Letters.
  • "Copper-Catalyzed Synthesis of N-Fused Quinolines via C(sp3)–H Activation-Radical Addition–Cyclization Cascade." The Journal of Organic Chemistry.
  • "Modification of Pyrrolo[2,1-a]isoquinolines and Pyrrolo[1,2-a]quinolines with Ammonium Acetate and Dimethyl Sulfoxide via Methylthiomethylation." The Journal of Organic Chemistry.
  • Das, A., et al. "Synthesis of pyrrolo[1,2-a]quinolines and ullazines by visible light mediated one- and twofold annulation of N-arylpyrroles with arylalkynes." RSC Advances.
  • "Pyrrolo[1,2-a]quinoline-2-carboxylic acid ethyl ester | 76577-82-7." ChemicalBook.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of N-fused tricyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of N-fused tricyclic scaffolds. The synthesis of1 (CAS 76577-82-7) is a critical pathway in drug discovery, given its prevalence in 2[2][1].

The most direct synthetic route involves a formal 1,3-dipolar cycloaddition between a quinolinium N-ylide and an electron-deficient alkyne (e.g., ethyl propiolate). However, researchers frequently encounter low yields (<30%) due to incomplete aromatization, ylide degradation, or poor regiocontrol. This guide deconstructs the causality behind these failures and provides self-validating protocols to restore synthetic efficiency.

Mechanistic Pathway

Pathway Q Quinoline Derivative Salt Quinolinium Salt Q->Salt Alkylation RX Alkylating Agent RX->Salt Ylide Quinolinium Ylide Salt->Ylide Base (Et3N) Cyclo [3+2] Cycloaddition Intermediate Ylide->Cyclo + Dipolarophile DP Dipolarophile (Ethyl Propiolate) DP->Cyclo Prod Ethyl Pyrrolo[1,2-a] quinoline-2-carboxylate Cyclo->Prod Aromatization Ox Oxidation (DDQ / MnO2) Ox->Prod

Mechanistic pathway of pyrrolo[1,2-a]quinoline synthesis via 1,3-dipolar cycloaddition.

Frequently Asked Questions & Troubleshooting

Q1: My overall yield is stuck around 20-30%, but TLC shows the starting quinolinium salt is fully consumed. What is the bottleneck? Causality & Solution: The fundamental bottleneck is the final aromatization step. The initial [3+2] cycloaddition between the quinolinium ylide and ethyl propiolate generates a non-aromatic dihydropyrrolo[1,2-a]quinoline intermediate[3]. If you rely solely on ambient air (auto-oxidation) to drive the oxidative dehydrogenation, the reaction stalls, and the intermediate degrades over time. Actionable Fix: Introduce an external stoichiometric oxidant. Adding 1.2 equivalents of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or activated manganese dioxide (MnO2) immediately after the cycloaddition phase ensures rapid, quantitative aromatization. This simple mechanistic intervention often doubles the isolated yield.

Q2: I am observing a complex mixture of spots on TLC, suggesting poor regioselectivity. How can I favor the 2-carboxylate isomer? Causality & Solution: Regioselectivity in 1,3-dipolar cycloadditions is governed by the frontier molecular orbital (FMO) coefficients of the ylide and the dipolarophile, which are highly sensitive to solvent polarity and temperature. High temperatures and highly polar solvents (like DMF) lower the energy barrier for undesired transition states, leading to a mixture of 1-, 2-, and 3-carboxylate regioisomers. Actionable Fix: Shift to a less polar solvent system (e.g., dichloromethane or toluene) and perform the cycloaddition at 0 °C to room temperature. The lower thermal energy forces the reaction through the lowest-energy transition state, which favors the desired regiochemistry dictated by maximum dipole-dipole stabilization[4].

Q3: The reaction mixture turns into a black tar immediately upon base addition, and ylide formation seems incomplete. What is going wrong? Causality & Solution: You are likely using a base that is too strong (e.g., NaH, KOtBu) or adding it too rapidly. Strong bases can cause the quinolinium ylide to undergo irreversible dimerization or promote the base-catalyzed polymerization of the ethyl propiolate before the cycloaddition can occur. Actionable Fix: Use a mild organic base like triethylamine (Et3N) or an inorganic base like K2CO3. Add the base dropwise as a dilute solution. Et3N is particularly effective as it maintains a controlled equilibrium concentration of the highly reactive ylide, matching the rate of the cycloaddition[3].

Quantitative Data: Impact of Reaction Conditions on Yield

The following table summarizes the causal relationship between reaction parameters and the final isolated yield of the target pyrrolo[1,2-a]quinoline scaffold.

ConditionBaseSolventOxidantTemp (°C)Regioselectivity (2-isomer)Isolated Yield (%)
BaselineNaHDMFAir (Ambient)80Poor18
Modification 1K2CO3MeCNAir (Ambient)60Moderate35
Modification 2Et3NDCMDDQ (1.2 eq)25Excellent78
Optimized Et3N Toluene MnO2 (1.5 eq) 0 to 25 Excellent 85
Standardized Experimental Protocol

This protocol is designed as a self-validating system. Each step includes a specific observable metric to confirm success before proceeding to the next phase.

Step 1: Salt Formation

  • Dissolve the quinoline derivative (1.0 mmol) in anhydrous toluene (5 mL).

  • Add the alkylating agent (1.1 mmol). Reflux for 4-6 hours.

  • Validation Check: A distinct precipitate (quinolinium bromide salt) will form. Filter, wash with cold diethyl ether, and dry under vacuum.

Step 2: Ylide Generation & Cycloaddition

  • Suspend the quinolinium salt (1.0 mmol) and ethyl propiolate (1.2 mmol) in anhydrous dichloromethane (10 mL) under an inert argon atmosphere. Cool the mixture to 0 °C.

  • Validation Check: The suspension should be clear or slightly cloudy, with no dark discoloration.

  • Dissolve triethylamine (1.5 mmol) in DCM (2 mL) and add dropwise over 15 minutes. Stir at 0 °C for 1 hour, then allow to warm to room temperature for 3 hours.

  • Validation Check: The solution will undergo a distinct color change (often deep red or orange), indicating the transient formation of the ylide and subsequent consumption. TLC (Hexane:EtOAc 3:1) should show the disappearance of the salt and the appearance of a non-UV-active or weakly UV-active intermediate.

Step 3: Aromatization

  • Cool the mixture back to 0 °C. Add DDQ (1.2 mmol) in one portion. Stir for 2 hours at room temperature.

  • Validation Check: The mixture will turn dark brown/black as the DDQ is reduced to DDHQ. TLC will reveal a highly UV-active, brightly fluorescent spot corresponding to the fully aromatic ethyl pyrrolo[1,2-a]quinoline-2-carboxylate.

Step 4: Workup & Purification

  • Filter the mixture through a short pad of Celite to remove DDHQ.

  • Wash the filtrate with saturated aqueous NaHCO3 (3 x 10 mL) and brine.

  • Dry over anhydrous Na2SO4, concentrate, and purify via flash column chromatography.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield (<30%) Check1 Is the Quinolinium Salt fully consumed? Start->Check1 No1 Optimize Alkylation: Check RX quality, increase temp Check1->No1 No Yes1 Check TLC for Intermediates Check1->Yes1 Yes Check2 Are there multiple regioisomers? Yes1->Check2 Yes2 Lower reaction temp, change to non-polar solvent Check2->Yes2 Yes No2 Is the dihydro-intermediate persisting? Check2->No2 No Yes3 Add external oxidant (e.g., DDQ, MnO2) No2->Yes3 Yes

Decision tree for troubleshooting low yields in pyrrolo[1,2-a]quinoline workflows.

References
  • Cascade Synthesis of Pyrrolo[1,2-a]quinolines and Pyrrolo[2,1-a]isoquinolines via Formal[3 + 2]-Cycloaddition... The Journal of Organic Chemistry - ACS Publications. 3

  • Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives... PMC. 2

  • Synthesis of Multifused Pyrrolo[1,2-a]quinoline Systems by Tandem Aza-Michael–Aldol Reactions... The Journal of Organic Chemistry - ACS Publications. 4

  • Pyrrolo[1,2-a]quinoline-2-carboxylic acid ethyl ester | 76577-82-7 ChemicalBook. 1

Sources

Optimization

Technical Support Center: Solubilization Strategies for Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate highly planar, polycyclic heterocycles. Often investigated in oncology s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate highly planar, polycyclic heterocycles. Often investigated in oncology screening as tubulin polymerization inhibitors[1], pyrrolo[1,2-a]quinolines present a classic formulation challenge.

Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate is a quintessential "brick-dust" molecule. Its rigid, highly conjugated tricyclic core promotes strong intermolecular π-π stacking, resulting in a high crystal lattice energy. Concurrently, its lipophilic nature and lack of ionizable functional groups at physiological pH render traditional salt-formation techniques useless[2]. This guide provides field-proven, mechanistically grounded troubleshooting protocols to overcome these barriers, ensuring your in vitro and in vivo assays yield reliable, reproducible data.

Section 1: Diagnostic FAQs — Understanding the Physicochemical Barriers

Q: Why does pH adjustment fail to improve the solubility of this compound? A: Solubility enhancement via pH adjustment relies on the presence of ionizable groups (e.g., amines or carboxylic acids) with a pKa within the physiological range. In ethyl pyrrolo[1,2-a]quinoline-2-carboxylate, the nitrogen atom is part of a fused pyrrolo-quinoline system; its lone pair is heavily delocalized into the aromatic π-system, rendering it non-basic. The ethyl ester is neutral. Therefore, the molecule remains un-ionized across pH 1–14, making salt formation impossible[2].

Q: Is my solubility issue thermodynamic or kinetic? A: If the solid powder fails to dissolve in an aqueous buffer after prolonged stirring, you are facing a thermodynamic solubility limit. If you dissolve the compound in 100% DMSO, dilute it into an aqueous assay buffer, and observe cloudiness or precipitation over time, you are experiencing a kinetic solubility failure (solvent-shift precipitation). Both require distinct mitigation strategies[3].

DecisionTree Root Solubility Challenge: Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate InVitro In Vitro Assays (Cellular/Biochemical) Root->InVitro Low volume, high throughput InVivo In Vivo Dosing (PK/PD/Tox) Root->InVivo High dose, biocompatibility needed DMSO Cosolvent Approach DMSO + 0.1% Tween-80 InVitro->DMSO Tolerates ≤1% DMSO CD Inclusion Complexation 20% HP-β-CD in Saline InVivo->CD IV / PO Liquid Lipid Lipid-Based Delivery SMEDDS / Nanosuspension InVivo->Lipid High Dose PO

Decision tree for selecting a solubility enhancement strategy based on assay requirements.

Section 2: Troubleshooting In Vitro Assays (Cosolvents & Surfactants)

Q: I am observing rapid precipitation when diluting my 10 mM DMSO stock into cell culture media. How can I maintain a solution state for my IC50 assays? A: When DMSO is diluted into water, the solvent polarity abruptly shifts, drastically lowering the compound's solubility capacity and triggering rapid nucleation[3].

  • Causality & Solution: To prevent this, you must lower the final DMSO concentration (typically <1% to avoid cellular toxicity) while simultaneously introducing an anti-nucleating surfactant. Do not add the surfactant to the DMSO stock; instead, pre-dissolve a non-ionic surfactant (e.g., 0.05% Tween-80 or Pluronic F-68) into the aqueous receiving buffer. When the DMSO stock is introduced, the surfactant micelles immediately coat the nascent hydrophobic drug nuclei, sterically hindering crystal growth and maintaining a supersaturated kinetic state.

Section 3: Troubleshooting In Vivo Formulation (Cyclodextrin Complexation)

Q: We need to dose this compound intravenously (IV) in mice. Cosolvents cause hemolysis and precipitation upon injection. What is the alternative? A: For IV dosing of highly lipophilic, non-ionizable planar molecules, inclusion complexation using modified cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) is the gold standard[4].

  • Causality & Solution: The β-cyclodextrin cavity (approx. 6.0–6.5 Å in diameter) perfectly accommodates the tricyclic pyrrolo[1,2-a]quinoline core. The hydrophobic cavity sequesters the lipophilic drug from the aqueous environment, while the hydroxylated exterior of the cyclodextrin maintains high water solubility[4]. This creates a molecularly dispersed system that avoids the osmotic shock and precipitation associated with high-concentration cosolvents.

Section 4: Validated Experimental Methodologies

To ensure trustworthiness, protocols must be self-validating. The following methodologies include built-in controls to confirm equilibrium and prevent artifactual data.

Protocol A: Phase Solubility Profiling (Higuchi-Connors Method)
  • Purpose: To determine the stoichiometric ratio and binding constant of the drug-cyclodextrin complex.

  • Self-Validation Check: Time-course sampling ensures thermodynamic equilibrium is reached, preventing false-low solubility readings.

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0, 5, 10, 15, and 20% w/v) in standard phosphate-buffered saline (pH 7.4).

  • Solid Addition: Add an excess amount of solid ethyl pyrrolo[1,2-a]quinoline-2-carboxylate (e.g., 5 mg) to 1 mL of each cyclodextrin solution in sealed glass vials.

  • Equilibration: Place the vials on an orbital shaker at 25°C. Critical Step: Shake for a minimum of 48 hours. Take a small aliquot at 24h and 48h to verify that the concentration has plateaued (confirming equilibrium).

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PVDF syringe filter (discard the first 200 µL to account for filter binding).

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a standard curve prepared in 50% Acetonitrile/Water.

CD_Workflow S1 1. Solid Excess Add API to vials S3 3. Equilibration Shake 48h at 25°C S1->S3 S2 2. HP-β-CD Titration 0 to 20% w/v solutions S2->S3 S4 4. Phase Separation Centrifuge 10,000xg S3->S4 S5 5. Quantification HPLC-UV Analysis S4->S5

Step-by-step workflow for evaluating cyclodextrin inclusion complexation phase solubility.

Protocol B: Anti-Precipitation Solvent-Shift Assay
  • Purpose: To identify the optimal surfactant concentration to maintain kinetic solubility during in vitro dosing.

  • Self-Validation Check: A flat baseline at A600 indicates successful inhibition of nucleation. An increasing A600 signal indicates particle growth (precipitation).

  • Buffer Prep: Prepare assay buffers containing 0%, 0.01%, 0.05%, and 0.1% (w/v) Tween-80.

  • Spiking: Rapidly inject 10 µL of a 10 mM DMSO stock of the compound into 990 µL of the vigorously vortexed buffer (final DMSO = 1%, target drug conc = 100 µM).

  • Monitoring: Monitor the absorbance at 600 nm (turbidity/light scattering) over 120 minutes using a microplate reader.

Section 5: Quantitative Data Summary

Table 1: Expected Solubility Enhancements for Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate

Formulation StrategyExcipient ConcentrationMechanism of EnhancementEstimated Solubility Multiplier
Baseline (Aqueous) None (PBS, pH 7.4)N/A1x (Baseline, <1 µg/mL)
Cosolvent 10% DMSODielectric constant reduction10x - 50x
Surfactant Micelles 0.1% Tween-80Micellar encapsulation50x - 100x
Inclusion Complex 20% w/v HP-β-CDHost-guest complexation500x - 1000x+
Ternary System 10% PEG400 + 20% HP-β-CDSynergistic lattice disruption>2000x

References

  • Drug Solubility: Importance and Enhancement Techniques.nih.gov.
  • Solubility enhancement techniques: A comprehensive review.wjbphs.com.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility.touro.edu.
  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate Synthesis

Welcome to the Technical Support Center for the synthesis of ethyl pyrrolo[1,2-a]quinoline-2-carboxylate (CAS: 76577-82-7) . This heterocyclic scaffold is highly valued in drug development for its diverse biological acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of ethyl pyrrolo[1,2-a]quinoline-2-carboxylate (CAS: 76577-82-7) . This heterocyclic scaffold is highly valued in drug development for its diverse biological activities. The most efficient synthetic route relies on a multicomponent 1,3-dipolar cycloaddition between a quinolinium N-ylide and an electron-deficient alkyne (ethyl propiolate).

Because the ylide intermediate is highly reactive, precise temperature control is the critical variable dictating the success of the [3+2] cycloaddition versus the proliferation of side reactions. This guide provides field-proven troubleshooting, mechanistic causality, and a self-validating protocol to optimize your yields.

Section 1: Troubleshooting Guides & FAQs

Q1: Why is my reaction yield extremely low when conducted at room temperature (20–25 °C)? A1: At room temperature, the activation energy required for the [3+2] cycloaddition between the sterically hindered quinolinium N-ylide and ethyl propiolate is often not met. This results in kinetic trapping. The ylide forms successfully, but the subsequent cycloaddition is too slow, leading to incomplete conversion and the eventual hydrolysis of the unreacted ylide during aqueous workup. While some highly activated push-pull systems can proceed at room temperature, standard substrates require mild heating to overcome this kinetic barrier [1].

Q2: I increased the temperature to reflux (>70 °C) to force the reaction to completion, but my yield dropped significantly and the mixture turned into a black tar. What happened? A2: Excessive thermal energy (>70 °C) triggers two detrimental, competing side reactions. First, the transient quinolinium N-ylide is thermally unstable and will rapidly decompose before it can be trapped by the dipolarophile [2]. Second, the terminal alkyne (ethyl propiolate) is highly susceptible to base-catalyzed polymerization at elevated temperatures. The "black tar" you observed is a complex mixture of degraded ylide and poly-propiolate oligomers.

Q3: How does the choice of solvent interact with the optimal reaction temperature? A3: Solvent polarity and hydrogen-bonding capacity dictate the stabilization of the ylide intermediate. In protic solvents like anhydrous Methanol (MeOH), the ylide is stabilized via hydrogen bonding, which suppresses its thermal degradation. This allows you to safely push the reaction temperature to 45–50 °C , which is the optimal "Goldilocks" zone for this chemistry [3]. In contrast, if you are using aprotic polar solvents like Acetonitrile (MeCN) or DMF, the ylide is "naked" and highly reactive; in these systems, the temperature must be kept strictly at or below 30–40 °C to prevent rapid decomposition [4].

Section 2: Quantitative Data: Temperature vs. Yield

To illustrate the causality of temperature on reaction efficiency, the following table summarizes the optimization data for the synthesis of the pyrrolo[1,2-a]quinoline core via 1,3-dipolar cycloaddition in Methanol.

Temperature (°C)SolventReaction Time (h)Isolated Yield (%)Mechanistic Observation
25 (RT)MeOH2425 - 32Kinetic trapping; incomplete conversion of starting materials.
35MeOH1660Moderate conversion; slow cycloaddition rate.
45 MeOH 14 81 Optimal balance of reaction kinetics and ylide stability.
55MeOH1462Onset of ylide degradation; minor polymerization observed.
70 (Reflux)MeOH10< 40Severe ylide decomposition; intractable black tar formation.
Section 3: Self-Validating Experimental Protocol

The following protocol is engineered as a self-validating system for the synthesis of ethyl pyrrolo[1,2-a]quinoline-2-carboxylate, utilizing the optimized 45 °C parameter to maximize yield while preventing degradation.

Reagents:

  • Quinolinium salt precursor (1.0 equiv)

  • Ethyl propiolate (1.2 equiv)

  • Triethylamine (Et₃N) or K₂CO₃ (1.5 equiv)

  • Anhydrous Methanol (MeOH)

Step-by-Step Methodology:

  • Ylide Generation (Visual Validation): Suspend the quinolinium salt (1.0 mmol) in anhydrous MeOH (5 mL) under a nitrogen atmosphere. Add the base (1.5 mmol) dropwise at room temperature.

    • Validation Check: The solution will immediately transition from a pale suspension to a deep red/orange homogeneous solution. This color change is the self-validating indicator that the reactive quinolinium N-ylide has successfully formed.

  • Dipolarophile Addition: Stir the ylide solution for 10 minutes, then add ethyl propiolate (1.2 mmol) dropwise via a syringe.

  • Thermal Optimization: Transfer the reaction flask to a pre-heated oil bath set precisely to 45 °C .

    • Crucial Causality: Do not exceed 50 °C. Maintaining this specific temperature provides enough kinetic energy for the [3+2] cycloaddition while remaining below the thermal degradation threshold of the ylide.

  • Reaction Monitoring: Stir at 45 °C for 14 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 3:1).

    • Validation Check: The deep red color of the ylide will gradually fade to a lighter amber/yellow as it is consumed in the cycloaddition and subsequent aromatization steps.

  • Workup & Isolation: Cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the crude residue in dichloromethane (DCM) and wash with distilled water to remove amine salts. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the pure ethyl pyrrolo[1,2-a]quinoline-2-carboxylate.

Section 4: Mechanistic Pathway Visualization

The following diagram maps the reaction pathways, highlighting how temperature dictates the fate of the reactive intermediate.

Pathway A Quinolinium Salt + Base (Precursor) B Quinolinium N-Ylide (Reactive Intermediate) A->B Deprotonation D [3+2] Cycloaddition (Optimal: 45°C - 50°C) B->D + Dipolarophile F Incomplete Conversion (Low Temp < 25°C) B->F Insufficient Thermal Energy G Ylide Decomposition & Alkyne Polymerization (High Temp > 70°C) B->G Thermal Degradation C Ethyl Propiolate (Dipolarophile) C->D E Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate (Target Product) D->E Rearrangement & Aromatization

Reaction pathway and temperature-dependent outcomes for pyrrolo[1,2-a]quinoline synthesis.

Section 5: References
  • Title: One-pot multicomponent strategy for stereospecific construction of tricyclic pyrrolo[1,2-a]quinolines Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of Multifused Pyrrolo[1,2-a]quinoline Systems by Tandem Aza-Michael–Aldol Reactions and Their Application to Molecular Sensing Studies Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Cascade Synthesis of Pyrrolo[1,2-a]quinolines and Pyrrolo[2,1-a]isoquinolines via Formal [3 + 2]-Cycloaddition of Push–Pull Nitro Heterocycles with Carbonyl-Stabilized Quinolinium/Isoquinolinium Ylides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of ethyl pyrrolo[1,2-a]quinoline-2-carboxylate via column chromatography. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of ethyl pyrrolo[1,2-a]quinoline-2-carboxylate via column chromatography. The unique structure of this N-heterocyclic compound presents specific challenges, including potential for strong interactions with the stationary phase and the need for precise solvent system optimization. This document provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure successful purification outcomes.

Core Principles: Understanding the Separation

Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate is a moderately polar molecule. Its polarity is primarily influenced by the quinoline nitrogen and the ethyl ester functional group. The nitrogen atom, being basic, can engage in strong hydrogen bonding with the acidic silanol groups (Si-O-H) on the surface of standard silica gel.[1][2] This interaction is a primary cause of common purification issues like peak tailing and irreversible adsorption.[2][3]

Successful purification, therefore, depends on carefully balancing the "three-way equilibrium" between the compound, the stationary phase (adsorbent), and the mobile phase (solvent).[4] A solvent system must be chosen that is polar enough to move the compound down the column but not so polar that it fails to differentiate between the target molecule and impurities.[5]

Experimental Protocols & Methodologies

Thin-Layer Chromatography (TLC) for Solvent System Optimization

TLC is an indispensable preliminary step. It is a rapid, small-scale version of column chromatography used to determine the optimal solvent system for separation.[6][7][8] The goal is to find a solvent mixture that moves the target compound to an Rf value of 0.25-0.35 .[6][9] This range ensures that the compound will have sufficient interaction with the stationary phase for effective separation on the column.[9]

Protocol:

  • Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the mixture onto a silica gel TLC plate.

  • Prepare a developing chamber with a filter paper wick to ensure vapor saturation.[10]

  • Test various solvent systems, starting with a low-polarity mixture and gradually increasing the proportion of the polar solvent (see table below).

  • Develop the plate until the solvent front is about 1 cm from the top.

  • Visualize the spots using a UV lamp (typically 254 nm).

  • Calculate the Rf value for each spot: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[11]

  • The ideal system will give your target compound an Rf of 0.25-0.35 and show the largest possible separation (ΔRf) from its nearest impurities.[6][8]

Column Preparation and Sample Loading

Proper column packing is critical to prevent issues like channeling, which leads to poor separation.[3] The sample can be loaded directly as a concentrated solution (wet loading) or adsorbed onto a small amount of silica gel (dry loading). Dry loading is preferred if the compound is not very soluble in the starting eluent.[12]

Dry Loading Protocol:

  • Dissolve the crude sample completely in a suitable volatile solvent (e.g., methanol, dichloromethane).

  • Add a small amount of silica gel (typically 5-10 times the mass of the crude sample) to the solution to form a slurry.[1][12]

  • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[12]

  • Carefully add this powder to the top of the packed column.

  • Gently add a protective layer of sand on top before slowly introducing the eluent.[12]

Workflow for Purification

G cluster_prep Preparation cluster_run Execution & Analysis cluster_final Finalization Crude Crude Product TLC TLC Optimization (Aim for Rf 0.25-0.35) Crude->TLC Pack Pack Column (Slurry Method) TLC->Pack Load Sample Loading (Dry Loading Preferred) Pack->Load Elute Elution & Fraction Collection (Isocratic or Gradient) Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: Overall workflow for the column chromatography purification process.

Data Summary Tables

Table 1: Recommended Starting Solvent Systems for TLC
System Components (Non-polar:Polar)PolarityRecommended Starting RatioNotes
Hexane : Ethyl AcetateLow to Medium9:1The standard system for many organic compounds. Excellent for achieving fine separation.[13]
Petroleum Ether : Diethyl EtherLow9:1Good alternative to Hexane/EtOAc. Diethyl ether is more polar than often assumed.[13]
Dichloromethane (DCM) : MethanolMedium to High99:1For more polar compounds. Use methanol sparingly (<10%) to avoid dissolving the silica.[7][13]
Table 2: Troubleshooting Common Issues
ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation (Co-elution)1. Inappropriate solvent system.[14] 2. Column overloading.[3] 3. Column channeling/cracking.1. Re-optimize the solvent system using TLC to maximize ΔRf.[2] 2. Reduce the amount of sample loaded (general rule: 1-5% of silica mass).[3] 3. Repack the column carefully, ensuring a uniform and bubble-free bed.
Peak Tailing 1. Strong interaction of the basic quinoline nitrogen with acidic silanol groups on silica.[2][3] 2. Sample is sparingly soluble in the mobile phase.1. Add a modifier like triethylamine (0.5-1%) or ammonia to the eluent to block active sites.[1][3] 2. Consider switching to a neutral stationary phase like alumina.[3]
Compound Stuck on Column 1. Eluent is not polar enough to displace the compound from the silica.[3]1. Gradually increase the polarity of the mobile phase (gradient elution).[3][8] 2. A final flush with a highly polar solvent (e.g., 5-10% Methanol in DCM) may be necessary.
Compound Elutes Too Fast 1. The chosen solvent system is too polar.[3]1. Decrease the polarity of the mobile phase (e.g., from 8:2 Hexane:EtOAc to 9:1).

Troubleshooting Guide (Q&A Format)

Q1: My target compound is streaking and tailing badly on the column, resulting in impure fractions. What's happening?

A: This is a classic sign of strong, undesirable interactions between your compound and the stationary phase. The basic nitrogen atom in the pyrroloquinoline core is likely interacting too strongly with the acidic silanol groups on the silica gel.[2] This causes some molecules to "stick" longer than others, leading to a smeared or tailing band.

Solutions & Protocols:

  • Deactivate the Silica: The most effective solution is to add a small amount of a basic modifier to your eluent.

    • Protocol: Create your chosen solvent system (e.g., 8:2 Hexane:Ethyl Acetate) and add 0.5-1% triethylamine (TEA).[1][3] Use this TEA-containing eluent to pack the column and run the entire separation. The TEA will compete for the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.

Q2: I developed a perfect solvent system on TLC (Rf = 0.3), but on the column, my compound is coming out much faster and mixing with impurities. Why the discrepancy?

A: This issue often arises from the sample loading step. If you dissolve your crude product in a solvent that is significantly more polar than your mobile phase, that small volume of strong solvent will act as a "super-eluent," pushing your compound down the column too quickly and ruining the separation.[1]

Solutions & Protocols:

  • Use the Dry Loading Technique: This is the best practice to avoid this problem. By pre-adsorbing your compound onto silica, you introduce it to the column in a solid, neutral state, allowing the mobile phase to do its job correctly.[1][12] Refer to the Dry Loading Protocol in the section above.

  • Minimize Loading Solvent Volume: If you must wet-load, dissolve your sample in the absolute minimum amount of the mobile phase itself or a slightly more polar solvent.[12] Ensure the volume is very small compared to the column volume.

Q3: I can't find a single solvent system that separates my product from a stubborn impurity. They always travel together on the TLC plate.

A: When two compounds have very similar polarities, a single-solvent-ratio (isocratic) elution may not be sufficient. You need to exploit subtle differences in their affinity for the stationary phase.

Solutions & Protocols:

  • Try Different Solvent Selectivities: Don't just vary the ratio; vary the solvents themselves. If Hexane/Ethyl Acetate fails, try Dichloromethane/Methanol or Toluene/Acetone.[3] Different solvents interact with compounds in unique ways and may reveal a separation.

  • Implement Gradient Elution: Start running the column with a lower polarity solvent system where both compounds have low Rf values (e.g., <0.15). Then, very gradually and incrementally increase the percentage of the polar solvent.[5][14] This subtle change in polarity can often resolve compounds that co-elute under isocratic conditions.

G start Poor Separation (Co-elution or Overlap) q1 Is there streaking/tailing? start->q1 a1_yes Add 0.5-1% Triethylamine to Eluent q1->a1_yes Yes a1_no Proceed to Polarity Check q1->a1_no No q2 Is Rf of target < 0.2 or > 0.4? a1_no->q2 a2_yes Adjust Solvent Ratio (Aim for Rf ≈ 0.3) q2->a2_yes Yes a2_no Proceed to Loading Check q2->a2_no No q3 Was sample loaded in a strong solvent? a2_no->q3 a3_yes Use Dry Loading Method q3->a3_yes Yes a3_no Consider Gradient Elution or Different Solvent System q3->a3_no No

Caption: Decision tree for troubleshooting poor separation.

Frequently Asked Questions (FAQs)

Q1: How much silica gel should I use for my column? A: A general rule of thumb is to use a mass of silica gel that is 30 to 100 times the mass of your crude sample.[10] For routine purifications, a 50:1 ratio is a good starting point. Use a higher ratio (e.g., 100:1) for very difficult separations where impurities are close to your product.

Q2: What is the relationship between TLC Rf and how long it takes for a compound to elute from the column? A: There is an inverse relationship, often approximated by the equation CV = 1/Rf, where CV is the number of column volumes required for elution.[10][15] A compound with a low Rf (e.g., 0.1) will require more solvent (around 10 column volumes) to elute, while a compound with a high Rf (e.g., 0.5) will elute much faster (in about 2 column volumes). This is why aiming for an Rf of 0.25-0.35 provides a good balance, allowing enough time on the column for separation without excessive solvent use.[9][15]

Q3: Can I reuse my column? A: While technically possible for identical separations of the same sample, it is generally not recommended in a research and development setting. It is very difficult to ensure that all previous material has been completely washed from the column, leading to a high risk of cross-contamination in subsequent purifications. The cost of fresh silica is minimal compared to the risk of compromising a valuable sample.

Q4: Should I use normal-phase (silica) or reversed-phase chromatography? A: For moderately polar organic compounds like ethyl pyrrolo[1,2-a]quinoline-2-carboxylate, normal-phase chromatography on silica gel is the standard and most cost-effective method.[4][8] Reversed-phase (e.g., with a C18 stationary phase) is typically used for highly polar or water-soluble compounds and is less common for this type of molecule in initial purification steps.

References

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. [Link]

  • Rf Value Calculation: A Comprehensive Guide. (2025, February 20). jitsi.cmu.edu. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. ResearchGate. [Link]

  • Why is TLC Rf important for flash column chromatography optimization?. (2023, January 23). Biotage. [Link]

  • TROUBLESHOOTING GUIDE. Phenomenex. [Link]

  • Solvent Systems for Flash Column Chromatography. Department of Chemistry : University of Rochester. [Link]

  • Determining a solvent system. Chemistry Teaching Labs - University of York. [Link]

  • Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. [Link]

  • Thin Layer Chromatography. Chemistry Online @ UTSC. [Link]

  • What is the optimal Rf value for our compound of interest when running silica column chromatography?. (2021, February 18). ResearchGate. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29). LCGC International. [Link]

  • Column chromatography. Columbia University. [Link]

  • Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column. Journal of Gas Chromatography. [Link]

  • Column Chromatography : r/chemhelp. (2020, November 29). Reddit. [Link]

  • Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds | Journal of Chromatographic Science | Oxford Academic. Oxford Academic. [Link]

  • FAQ What is the relationship between retention factor and column volume. (2021, October 8). YouTube. [Link]

  • Tips and Tricks for the Lab: Column Choices. (2012, July 3). ChemistryViews. [Link]

  • Column chromatography. Unknown Source. [Link]

  • Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II. (2010, March 11). Taylor & Francis Online. [Link]

  • How can I select the solvent system for column chromatography?. (2015, June 18). ResearchGate. [Link]

  • HETEROCYCLES, Vol. Unknown Source. [Link]

  • Synthesis and characterization of pyrrolo[1,2-a]quinoline derivatives for their larvicidal activity against Anopheles arabiensis | Request PDF. ResearchGate. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Impurity Resolution for Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with purifying fused N-heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with purifying fused N-heterocyclic compounds.

The synthesis of ethyl pyrrolo[1,2-a]quinoline-2-carboxylate typically relies on the1 with electron-deficient alkynes or alkenes[1]. While efficient, this pathway frequently generates closely related regioisomers, unreacted basic precursors, and highly conjugated oxidation products. Standard single-solvent crystallization often fails due to lattice entrapment. This guide provides field-proven, mechanistically grounded solutions to isolate your target molecule with >99% purity.

Troubleshooting Workflow

CrystallizationTroubleshooting Crude Crude Ethyl Pyrrolo[1,2-a] quinoline-2-carboxylate Dissolution Dissolution in DCM/MeOH (1:1 v/v) Crude->Dissolution Filtration Hot Filtration (Remove Polymers) Dissolution->Filtration Cooling Controlled Cooling (0.1 °C/min) Filtration->Cooling Check HPLC / NMR Impurity Profiling Cooling->Check Isomer Regioisomer Contamination Check->Isomer Fail Color Oxidative Discoloration Check->Color Fail Precursor Unreacted N-Ylide/Quinoline Check->Precursor Fail Pure Pure Crystalline Product (>99% Purity) Check->Pure Pass ActionIsomer Fractional Crystallization (EtOAc/Hexane) Isomer->ActionIsomer ActionColor Activated Charcoal Treatment Color->ActionColor ActionPrecursor 0.1M HCl Wash Prior to Recryst. Precursor->ActionPrecursor ActionIsomer->Dissolution ActionColor->Dissolution ActionPrecursor->Dissolution

Workflow for troubleshooting ethyl pyrrolo[1,2-a]quinoline-2-carboxylate crystallization impurities.

Frequently Asked Questions (FAQs)

Q1: Why is my crystallized product contaminated with unreacted quinoline or N-ylide decomposition products, and how do I resolve it? Causality: Unreacted quinoline derivatives and ylide decomposition products are highly polar and slightly basic. If these impurities co-crystallize, your solvent system is likely too non-polar, causing premature precipitation of these polar byproducts alongside your target molecule. Resolution: Transition to a2[2]. DCM provides excellent solvation for the fused aromatic core, while MeOH acts as a selective antisolvent that retains the polar ylide decomposition products in the mother liquor[1]. For severe contamination, introduce a pre-crystallization organic wash with 0.1M HCl to protonate unreacted quinoline, partitioning it entirely into the aqueous phase.

Q2: My HPLC shows a closely eluting impurity, likely a regioisomer. How can I selectively crystallize the target compound? Causality: Cycloaddition reactions can yield regioisomers or structurally similar byproducts (e.g., 3) depending on the alignment of the starting materials[3]. Because regioisomers share identical molecular weights and similar polarities, standard crash-cooling leads to kinetic lattice entrapment. Resolution: Implement4 utilizing a solvent/antisolvent gradient such as Ethyl Acetate (EtOAc) and Hexane[4]. The slight differences in the three-dimensional packing of the regioisomers mean they have divergent solubility curves. By titrating Hexane dropwise until the cloud point is reached, followed by a highly controlled cooling ramp (0.1 °C/min), you allow the thermodynamically favored isomer to nucleate exclusively.

Q3: The crystals are dark brown or red instead of the expected pale yellow. What causes this discoloration and how is it removed? Causality: The pyrrole ring within the pyrrolo[1,2-a]quinoline scaffold is electron-rich and highly susceptible to atmospheric oxidation, especially under basic conditions or prolonged heating. This leads to the formation of highly conjugated, amorphous polymeric impurities that coat the growing crystal lattice and inhibit proper nucleation. Resolution: Redissolve the crude product in your primary solvent (e.g., DCM) and treat it with 5-10% (w/w) activated charcoal. The high surface area of the charcoal selectively adsorbs the large, conjugated polymeric species. Follow this with a hot filtration through a pre-warmed pad of Celite before initiating the cooling sequence.

Quantitative Data: Solubility & Impurity Rejection

The following table summarizes the empirical performance of various solvent systems for the purification of ethyl pyrrolo[1,2-a]quinoline-2-carboxylate derivatives.

Solvent SystemTarget Solubility (mg/mL at 25°C)Target Solubility (mg/mL at Reflux)Regioisomer Rejection Rate (%)Polar Impurity Rejection Rate (%)
DCM / MeOH (1:1 v/v) 45.0>200.065.0%98.5%
EtOAc / Hexane (1:3 v/v) 12.5150.095.0%40.0%
Acetonitrile (MeCN) 8.085.080.0%75.0%

Note: Selection of the solvent system should be dictated by the primary impurity identified via HPLC/NMR.

Self-Validating Experimental Protocol

Objective: To obtain >99% pure crystals of ethyl pyrrolo[1,2-a]quinoline-2-carboxylate, free from regioisomers, oxidation products, and unreacted precursors.

Step 1: Pre-treatment (Impurity Partitioning)

  • Dissolve 10.0 g of crude ethyl pyrrolo[1,2-a]quinoline-2-carboxylate in 100 mL of Ethyl Acetate.

  • Wash the organic layer with 50 mL of 0.1M HCl to protonate and remove residual basic quinoline precursors.

  • Wash with 50 mL of brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Dissolution and Decolorization

  • Re-dissolve the concentrated residue in 40 mL of Dichloromethane (DCM).

  • Add 0.5 g of activated charcoal. Stir the suspension at 35 °C for 15 minutes.

  • Perform a hot filtration through a pre-warmed Celite pad to remove the charcoal and adsorbed oxidized polymers. Rinse the pad with 10 mL of warm DCM.

Step 3: Antisolvent Titration

  • Transfer the pale yellow filtrate to a crystallization vessel equipped with an overhead stirrer.

  • Heat the solution to a gentle reflux (approx. 40 °C).

  • Slowly add 50 mL of Methanol (MeOH) dropwise over 30 minutes. Stop addition precisely when the solution approaches the cloud point (persistent slight turbidity).

Step 4: Controlled Nucleation and Cooling

  • Seed the solution with 10 mg of pure ethyl pyrrolo[1,2-a]quinoline-2-carboxylate crystals (if available). Causality: Seeding bypasses the metastable zone, preventing spontaneous bulk precipitation (crashing out) which traps impurities.

  • Program the cooling bath to decrease the temperature at a strict rate of 0.1 °C/min down to 5 °C. Causality: This slow thermodynamic cooling curve ensures perfect crystal lattice formation, rejecting structurally similar regioisomers into the mother liquor.

Step 5: Isolation and Validation

  • Filter the resulting crystals under vacuum.

  • Wash the filter cake with 20 mL of ice-cold MeOH to wash away surface-adhered polar impurities without dissolving the product.

  • Dry the crystals in a vacuum oven at 40 °C for 12 hours.

  • Self-Validation Check: Confirm purity via HPLC (target >99% AUC). Run a ¹H-NMR spectrum and verify the absence of characteristic unreacted ylide methine proton signals (typically found downfield) to validate the complete rejection of precursors.

References

  • Title: SYNTHESIS AND ANTIBACTERIAL EVALUATION OF NEW PYRROLO[3',4':3,4]PYRROLO[1,2-a]QUINOLINE AND PYRROLO[3',4':3,4]PYRROLO[2,1-a]ISOQUINOLINE DERIVATIVES Source: Studia Universitatis Babes-Bolyai Chemia URL
  • Title: Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents Source: Semantic Scholar / Molecules URL
  • Title: Cascade Synthesis of Pyrrolo[1,2-a]quinolines and Pyrrolo[2,1-a]isoquinolines via Formal [3 + 2]-Cycloaddition of Push–Pull Nitro Heterocycles with Carbonyl-Stabilized Quinolinium/Isoquinolinium Ylides Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: US11938120B1 - Ethyl 2-substituted-1-(substitutedbenzoyl)

Sources

Optimization

preventing degradation of ethyl pyrrolo[1,2-a]quinoline-2-carboxylate during storage

Technical Support Center: Stability and Storage of Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible biological assays due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability and Storage of Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible biological assays due to the silent degradation of their small-molecule libraries. Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate (CAS 76577-82-7) is a highly valuable fused heterocyclic compound, frequently utilized in drug discovery for its potential as an anticancer agent and tubulin polymerization inhibitor[1][2].

However, its unique structural features—specifically the electron-rich pyrrole ring and the ethyl ester moiety—make it highly susceptible to environmental degradation. This guide provides a self-validating framework to understand, prevent, and troubleshoot the degradation of this compound during storage and handling.

Section 1: Mechanisms of Degradation (The "Why")

Q: Why does my ethyl pyrrolo[1,2-a]quinoline-2-carboxylate sample degrade when left on the benchtop? A: Degradation of this compound is not driven by a single factor, but rather by three synergistic environmental pathways:

  • Ester Hydrolysis: The ethyl carboxylate group is highly prone to hydrolysis when exposed to atmospheric moisture. This reaction is catalyzed by trace acids or bases, converting the lipophilic ester into the more polar pyrrolo[1,2-a]quinoline-2-carboxylic acid[3].

  • Photo-oxidation: The extended conjugated π -system of the pyrrolo[1,2-a]quinoline core strongly absorbs UV and visible light. Photo-excitation leads to the generation of reactive oxygen species (ROS) or radical intermediates, resulting in ring cleavage or the formation of N-oxides[4].

  • Autoxidation: Similar to pyrroloquinoline quinone (PQQ) derivatives, the electron-rich pyrrole moiety can undergo autoxidation in the presence of ambient oxygen, leading to quinone-like degradation products[5].

DegradationPathways Compound Ethyl pyrrolo[1,2-a]quinoline- 2-carboxylate Hydrolysis Ester Hydrolysis Compound->Hydrolysis PhotoOx Photo-oxidation Compound->PhotoOx Autox Autoxidation Compound->Autox Moisture Moisture (H2O) Trace Acid/Base Moisture->Hydrolysis Light UV / Visible Light Light->PhotoOx Oxygen Ambient Oxygen (O2) Oxygen->Autox Deg1 Pyrrolo[1,2-a]quinoline- 2-carboxylic acid Hydrolysis->Deg1 Deg2 Radical Intermediates / Ring Cleavage PhotoOx->Deg2 Deg3 Quinone Derivatives / N-oxides Autox->Deg3

Logical pathways of ethyl pyrrolo[1,2-a]quinoline-2-carboxylate degradation.

Section 2: Storage & Handling Protocols (The "How")

Q: What are the optimal storage conditions for the solid powder and reconstituted stock solutions? A: To mitigate hydrolysis and oxidation, standard chemical storage guidelines mandate that light-sensitive and moisture-sensitive esters be stored in amber vials in a cool, dry, and dark environment[6][7][8].

  • Solid Powder: Store at -20°C or -80°C in a desiccator. Ensure the container is purged with an inert gas (Argon or Nitrogen) prior to sealing.

  • Stock Solutions: Reconstitute only in anhydrous, LC-MS grade solvents. Aliquot immediately to avoid repeated freeze-thaw cycles, and store at -80°C in amber glass vials with PTFE-lined caps.

Q: How do I properly prepare and store aliquots to ensure self-validating integrity? A: Follow this validated step-by-step methodology. Every step is designed with a specific physicochemical causality to protect the compound's integrity.

Protocol: Anhydrous Aliquoting and Inert Storage Workflow

  • Equilibration: Allow the sealed source vial containing the lyophilized powder to equilibrate to room temperature in a desiccator for at least 30–60 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which will rapidly accelerate ester hydrolysis once returned to storage.

  • Reconstitution: In a fume hood or inert glove box, dissolve the compound in anhydrous DMSO (water content <0.005%) to achieve the desired stock concentration (e.g., 10 mM).

  • Aliquoting: Transfer single-use volumes (e.g., 10–50 µL) into pre-dried, amber glass HPLC vials.

    • Causality: Amber glass blocks high-energy UV and visible light, neutralizing the photo-oxidation pathway[6][9].

  • Inert Gas Purging: Gently blow a stream of high-purity Argon gas over the liquid surface of each vial for 5–10 seconds.

    • Causality: Argon is heavier than air and effectively displaces ambient oxygen, halting autoxidation[10].

  • Sealing: Cap immediately with PTFE/Silicone septa caps.

    • Causality: PTFE provides a chemically inert barrier that prevents solvent evaporation and moisture ingress.

  • Storage: Transfer the sealed aliquots to a dedicated -80°C freezer.

StorageWorkflow Step1 Equilibrate to Room Temp Step2 Reconstitute in Anhydrous DMSO Step1->Step2 Step3 Aliquot into Amber Vials Step2->Step3 Step4 Purge with Argon Gas Step3->Step4 Step5 Seal with PTFE Septa Step4->Step5 Step6 Store at -80°C Step5->Step6

Step-by-step workflow for the preparation and storage of compound aliquots.

Section 3: Troubleshooting & Quality Control

Q: How rapidly does the compound degrade if mishandled? A: The degradation kinetics depend heavily on temperature, light exposure, and solvent water content. The table below synthesizes the expected stability profile based on the general stability metrics of pyrroloquinoline esters and light-sensitive compounds[3][4][10].

Storage ConditionTemperatureLight ExposureAtmosphereEstimated Half-Life ( t1/2​ )30-Day Recovery (%)
Benchtop (Solid) 25°CAmbient LightAir~14 Days< 25%
Benchtop (Solution) 25°CAmbient LightAir~3 Days< 5%
Refrigerator (Solid) 4°CDarkAir~6 Months~85%
Standard Freezer -20°CDarkAir/Desiccated> 2 Years~95%
Ultra-Low Temp -80°CDarkArgon Purged> 5 Years> 99%

Q: My biological assay results are inconsistent. Could compound degradation be the cause? A: Yes. If the ester hydrolyzes to pyrrolo[1,2-a]quinoline-2-carboxylic acid, the compound's lipophilicity (LogP) decreases significantly. This drastically reduces cell membrane permeability, leading to an apparent loss of potency in cell-based assays (e.g., tubulin polymerization inhibition or cytotoxicity assays)[1][2].

Q: How can I validate the integrity of my stored aliquots? A: Implement a self-validating QC step using LC-MS (Liquid Chromatography-Mass Spectrometry) before critical experiments.

  • Target Mass: Look for the intact parent mass ( [M+H]+ approx. 240.27 m/z).

  • Hydrolysis Marker: Look for a mass shift of -28 Da (loss of the ethyl group, indicating conversion to the carboxylic acid).

  • Oxidation Marker: Look for a mass shift of +16 Da or +32 Da (indicating the formation of N-oxides or hydroxylated/quinone products).

References

  • Source: Cleveland State University (csuohio.edu)
  • Source: Louisiana State University (lsu.edu)
  • Antioxidant and pro-oxidant properties of pyrroloquinoline quinone (PQQ)
  • Source: Case Western Reserve University (case.edu)
  • Source: ACS Publications (acs.org)
  • Source: Labtag Blog (labtag.com)
  • Pyrroloquinoline quinone (coenzyme PQQ)
  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)
  • Source: ACS Publications (acs.org)
  • Source: NIH (nih.gov)

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate

Welcome to the Method Development Hub. As a Senior Application Scientist, I have designed this support center to guide you through the chromatographic behavior of ethyl pyrrolo[1,2-a]quinoline-2-carboxylate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Method Development Hub. As a Senior Application Scientist, I have designed this support center to guide you through the chromatographic behavior of ethyl pyrrolo[1,2-a]quinoline-2-carboxylate. This guide transcends basic troubleshooting by explaining the causality behind mobile phase interactions, ensuring your analytical workflows are robust, reproducible, and scientifically sound.

Molecular Profiling & Mobile Phase Strategy (FAQ)

Q: How does the chemical structure of ethyl pyrrolo[1,2-a]quinoline-2-carboxylate dictate mobile phase selection? A: The chromatographic behavior of this molecule is governed by three critical structural features:

  • The Bridgehead Nitrogen: Unlike simple aliphatic amines, the nitrogen in the pyrrolo[1,2-a]quinoline core is located at the bridgehead. Its lone pair is fully delocalized into the 14 π -electron aromatic system. Consequently, it is non-basic. You do not need aggressive ion-pairing reagents typically used for basic amines.

  • The Hydrophobic Tricyclic Core: The highly planar, conjugated π -system makes the molecule strongly hydrophobic. It requires a high-elution-strength organic modifier to overcome strong hydrophobic interactions with reversed-phase stationary phases[1].

  • The Ethyl Ester Group: The carboxylate ester at position 2 is polar and acts as a hydrogen-bond acceptor. Furthermore, it is susceptible to base-catalyzed hydrolysis. Therefore, the mobile phase must be kept strictly acidic (pH < 4.0) to maintain molecular integrity and suppress secondary interactions[2].

Step-by-Step Method Development Protocol

To establish a self-validating method, we begin with a scouting gradient. This protocol ensures that any chosen isocratic or gradient condition is mathematically justified by the retention factor ( k′ ).

Table 1: Recommended Starting Mobile Phase Parameters
ParameterSpecificationRationale
Aqueous Phase (A) Water + 0.1% Formic Acid (v/v)Maintains pH ~2.7, ensuring surface silanols remain fully protonated and neutral[3].
Organic Phase (B) Acetonitrile + 0.1% Formic Acid (v/v)Aprotic modifier provides sharper peaks for rigid, hydrophobic aromatic systems[1].
Stationary Phase End-capped C18 (e.g., 100 x 4.6 mm, 3 µm)End-capping minimizes residual silanol activity, reducing peak tailing[4].
Flow Rate 1.0 mL/minOptimal linear velocity for standard 4.6 mm ID analytical columns.
Column Temp. 30 °CReduces mobile phase viscosity and improves mass transfer kinetics[5].
Detection (UV) 280 nmOptimal absorption wavelength for the conjugated pyrrolo-quinoline core[2].
Protocol: Self-Validating Gradient Optimization Workflow

Step 1: Baseline Equilibration Flush the column with 5% Phase B for 10 column volumes (CV). Self-Validation: Monitor the UV baseline at 280 nm until the drift is < 1 mAU/min, confirming system stability.

Step 2: Scouting Gradient Execution Inject 5 µL of a 0.1 mg/mL sample standard. Run a linear gradient from 5% B to 95% B over 20 minutes.

Step 3: Retention Factor ( k′ ) Calculation Identify the retention time of the target peak ( tR​ ) and the void volume time ( t0​ , typically the first baseline disturbance). Calculate k′=(tR​−t0​)/t0​ . Self-Validation: If k′ is between 2 and 10, the retention is optimal. If k′>10 , the elution is too late (prone to peak broadening); if k′<2 , the peak is eluting too close to the void volume, risking interference.

Step 4: Isocratic Translation (If Applicable) If the peak elutes at a specific organic percentage (e.g., 60% B) during the gradient, set an isocratic method at 55% B (subtracting 5% to account for the system's gradient delay volume) to achieve high-throughput, reproducible analysis.

Troubleshooting Guide: Analytical FAQs

Q: I am observing severe peak tailing (Asymmetry factor > 1.5). How can I correct this? A: Peak tailing is the most common chromatographic distortion, occurring when multiple retention mechanisms are active simultaneously[4]. While the bridgehead nitrogen in your molecule is non-basic, the electron-rich π -system and the ester carbonyl can still undergo dipole-dipole interactions with ionized residual silanols ( SiO− ) on the silica support[3]. Solution: Ensure your aqueous mobile phase contains 0.1% Formic Acid. At a pH of ~2.7, residual silanols (which have a pKa of ~3.5-4.5) are fully protonated ( SiOH ), neutralizing their charge and eliminating secondary polar interactions[5]. Additionally, verify that you are using a fully end-capped C18 column.

Q: The retention time is shifting, and I see a secondary peak growing over time in my sample vial. What is happening? A: This is a classic symptom of in-vial degradation, specifically ester hydrolysis. The ethyl pyrrolo[1,2-a]quinoline-2-carboxylate can hydrolyze into its corresponding carboxylic acid if exposed to neutral-to-basic aqueous conditions for prolonged periods. Solution: Prepare your sample diluent to match the initial mobile phase conditions (e.g., mildly acidic). Never store the standard solutions in unbuffered water or high-pH solvents.

Q: Should I use Methanol or Acetonitrile as the organic modifier? A: For fused N-heterocycles like pyrroloquinolines, Acetonitrile (ACN) is heavily favored. Methanol is a protic solvent and can participate in hydrogen bonding with the ester group, which sometimes leads to broader peaks. ACN is aprotic, has a higher dipole moment, and operates purely through dipole and hydrophobic interactions, which yields superior peak symmetry for rigid aromatic systems[1].

Visualizing the Optimization Workflow

The following decision tree illustrates the logical flow for optimizing the mobile phase based on real-time chromatographic feedback.

G Start Start: Mobile Phase Optimization CheckPeak Evaluate Peak Shape (Asymmetry Factor) Start->CheckPeak Tailing Tailing (As > 1.5) CheckPeak->Tailing Symmetric Symmetric (As 1.0 - 1.2) CheckPeak->Symmetric AddAcid Add 0.1% Formic Acid to suppress silanols Tailing->AddAcid CheckRet Evaluate Retention (k' factor) Symmetric->CheckRet AddAcid->CheckPeak RetHigh Late Elution (k' > 10) CheckRet->RetHigh RetLow Early Elution (k' < 2) CheckRet->RetLow Valid Method Validated (2 < k' < 10, As < 1.2) CheckRet->Valid IncOrg Increase % Acetonitrile RetHigh->IncOrg DecOrg Decrease % Acetonitrile RetLow->DecOrg IncOrg->CheckRet DecOrg->CheckRet

Figure 1: Decision tree for mobile phase optimization based on peak shape and retention factor.

References

  • Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management - nih.gov
  • Factors Affecting Resolution in HPLC - sigmaaldrich.com
  • How to Reduce Peak Tailing in HPLC? - phenomenex.com
  • What Causes Peak Tailing in HPLC? - chromtech.com
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - alwsci.com

Sources

Optimization

ethyl pyrrolo[1,2-a]quinoline-2-carboxylate solubility issues in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist overseeing compound management and high-throughput screening (HTS) workflows, I frequently encounter researchers struggling with the solubility o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist overseeing compound management and high-throughput screening (HTS) workflows, I frequently encounter researchers struggling with the solubility of complex heterocycles.

Handling ethyl pyrrolo[1,2-a]quinoline-2-carboxylate presents a unique set of physicochemical challenges. Synthesized typically via the 1,3-dipolar cycloaddition of cycloimmonium N-ylides to ethyl propiolate, this compound features a planar, N-bridgehead aromatic core[1]. This structural rigidity and extensive electron delocalization promote intense π−π stacking interactions, resulting in a highly stable crystal lattice with inherently poor solubility[1][2].

When working with such lipophilic, high-lattice-energy molecules, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice. However, improper handling of DMSO stocks will inevitably cause this compound to "crash out" (precipitate), ruining downstream assays. Below is our comprehensive, self-validating guide to diagnosing and permanently resolving these solubility failures.

Diagnostic Workflow: DMSO Precipitation

TroubleshootingWorkflow Start Compound Precipitates in DMSO Stock CheckH2O Check DMSO Hydration (Karl Fischer / NIR) Start->CheckH2O IsWet Water > 1% w/w CheckH2O->IsWet IsDry Anhydrous (< 0.01%) CheckH2O->IsDry ActionWet Discard & Use Fresh Anhydrous DMSO IsWet->ActionWet CheckFT Assess Freeze-Thaw Cycles IsDry->CheckFT HighFT Multiple Cycles (Plate Storage) CheckFT->HighFT LowFT Single-Use Aliquot CheckFT->LowFT ActionFT Switch to Tube-Based Single-Use Storage HighFT->ActionFT ActionForm Add Co-solvents (PEG400 / Tween 80) LowFT->ActionForm

Diagnostic workflow for resolving DMSO precipitation of pyrroloquinolines.

Frequently Asked Questions (FAQs)

Q: My stock solution was completely clear yesterday, but today there is a white precipitate at the bottom of the tube. What happened? A: You are observing the transition from kinetic solubility to thermodynamic stability. Amorphous compounds often dissolve easily at high concentrations (e.g., 30–60 mM) in DMSO, creating a metastable supersaturated solution[3]. However, over 24 hours, the system seeks a lower energy state. The compound crystallizes into a thermodynamically stable, higher-melting-point form that is significantly less soluble in DMSO, causing it to precipitate even at room temperature[3].

Q: I store my screening plates at -20°C. Why does the compound crash out immediately after thawing? A: This is a synergistic failure caused by water absorption and thermal cycling. DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture[3][4]. Water acts as a potent anti-solvent for lipophilic compounds like pyrroloquinolines. During a freeze-thaw cycle in hydrated DMSO, the localized concentration of water fluctuates drastically as the solvent melts. This pushes the compound out of its metastable zone, forcing rapid crystallization[3][5].

Q: Can I just heat the sample to redissolve the precipitate? A: While gentle heating or contact-less acoustic sonication can temporarily rescue expired plates by redissolving the precipitate, this is only a temporary kinetic fix[5]. The underlying hydration issue remains, and the compound will likely crash out again upon cooling or when transferred to an aqueous assay buffer.

Q: How do I prevent the compound from aggregating when I transfer it from the DMSO stock into my aqueous assay buffer? A: Poorly soluble planar compounds often act as promiscuous inhibitors by forming colloidal aggregates in aqueous media[6]. To prevent this, keep the final DMSO concentration in your assay between 1-2% (if your enzyme tolerates it) and pre-formulate the stock with surfactants. Adding non-ionic surfactants like Tween-80 or co-solvents like PEG-400 helps maintain the compound in solution during the aqueous transition[6][7].

Quantitative Impact of Water on DMSO Storage

To understand why your compound is crashing out, you must understand how trace water alters the physical properties of your solvent. Pure DMSO freezes at 18.5°C[8]. As water is absorbed, the freezing point is severely depressed, fundamentally altering the solvent's solvation capacity[3].

Water Content (% w/w)Freezing Point (°C)Physical State at Room TempImpact on Pyrroloquinoline Solubility
0.0% (Anhydrous) 18.5Solid / Near-freezingOptimal (Metastable supersaturation maintained)
1.0 - 5.0% ~10 to 15LiquidModerate precipitation risk over 24-48 hours
10.0% ~0 to 5LiquidHigh risk of crystallization during freeze-thaw
33.0% (Max change) -73.0Viscous LiquidComplete precipitation (Water acts as anti-solvent)

(Data synthesized from established physical property benchmarks of hydrated DMSO[3][4][8])

Self-Validating Protocol: Preparation & Storage of Pyrroloquinoline Stocks

To guarantee experimental reproducibility, do not simply dissolve the compound and hope for the best. Implement this self-validating methodology to ensure long-term stability.

Step 1: Solvent Quality Verification Prior to dissolution, verify that your DMSO is strictly anhydrous. Do not use old bottles that have been repeatedly opened on the benchtop.

  • Validation: Use Near-Infrared (NIR) spectroscopy or Karl Fischer titration to confirm the water content of the DMSO is <0.1% by weight[9].

Step 2: Concentration Optimization Weigh the amorphous ethyl pyrrolo[1,2-a]quinoline-2-carboxylate powder. Add the anhydrous DMSO to achieve a conservative target concentration of 5 to 10 mM .

  • Causality: Attempting to force a 50 mM stock creates a highly unstable supersaturated state. Lower concentrations drastically widen the metastable time window, preventing spontaneous room-temperature precipitation[3].

Step 3: Homogenization via Acoustics Utilize contact-less acoustic sonication to facilitate dissolution rather than direct heat[5].

  • Causality: Acoustic mixing provides efficient energy transfer to break the crystal lattice without localized thermal spikes that can cause transient supersaturation or chemical degradation.

Step 4: Co-Solvent Addition (For In-Vivo or Aqueous Assays) If the stock is destined for aqueous dilution, formulate a co-solvent system. A standard starting formulation is 10% DMSO, 40% PEG-300/400, and 5% Tween-80[7]. Pre-mix the compound in the DMSO/Tween/PEG matrix before introducing any saline or aqueous buffers[7].

Step 5: Aliquoting and Environmental Control Dispense the stock solution into single-use polypropylene microtubes under an Argon atmosphere to displace ambient humidity[9][10].

  • Causality: Transitioning from 96/384-well plate-based storage to tube-based storage eliminates the repeated freeze-thaw cycles incurred during library "cherry-picking" operations, which is the primary driver of synergistic water-uptake precipitation[3][5].

Step 6: Storage and Thawing Store the sealed microtubes at 4°C or -20°C in a desiccated environment (e.g., pressurized canister)[10].

  • Critical Step: Before use, allow the tube to equilibrate to room temperature completely before opening. Opening a cold tube instantly condenses atmospheric moisture into the DMSO, ruining the anhydrous integrity of the stock.

References

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO - ziath.com - 3

  • Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies - benchchem.com - 7

  • Dimethyl sulfoxide - wikipedia.org - 8

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles - ziath.com - 5

  • Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach - nih.gov - 1

  • How much water absorbed by old DMSO? : r/labrats - reddit.com - 4

  • STRUCTURAL AND SPECTRAL STUDY OF BENZO[F]PYRROLO[1,2-a]QUINOLINE WITH POTENTIAL BIOLOGICAL PROPERTIES - rjb.ro - 2

  • (PDF) The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO - researchgate.net - 10

  • A novel approach to determine water content in DMSO for a compound collection repository - nih.gov - 9

  • How do I solubilize a compound (LDN-57444, UCH-L1 inhibitor) that is very poorly soluble in water? - researchgate.net - 6

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Efficacy of Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate Analogs

The pyrrolo[1,2-a]quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, tricyclic structure provides a unique three-di...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrrolo[1,2-a]quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, tricyclic structure provides a unique three-dimensional arrangement for substituent groups to interact with biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antitubercular properties.[1][2] This guide focuses on a specific subclass: ethyl pyrrolo[1,2-a]quinoline-2-carboxylate analogs. By analyzing structure-activity relationships (SAR), we aim to provide a comparative overview of their efficacy, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents.

The Synthetic Keystone: Accessing the Pyrrolo[1,2-a]quinoline Core

The prevalent method for synthesizing the pyrrolo[1,2-a]quinoline scaffold is the 1,3-dipolar cycloaddition reaction. This elegant approach typically involves the in situ generation of a quinolinium ylide from the corresponding quinolinium salt, which then reacts with a dipolarophile, such as an activated alkyne or alkene. For the synthesis of the ethyl 2-carboxylate analogs, ethyl propiolate is a common dipolarophile.

The causality behind this choice lies in the high reactivity of the ylide dipole with the electron-deficient triple bond of the propiolate, leading to a regioselective cycloaddition and subsequent aromatization to yield the stable pyrrolo[1,2-a]quinoline ring system. The reaction conditions, such as the choice of base and solvent, are critical for efficient ylide formation and can influence the overall yield of the final product.

A Generalized Synthetic Workflow

Below is a generalized, step-by-step protocol for the synthesis of ethyl pyrrolo[1,2-a]quinoline-2-carboxylate analogs, based on established methodologies.

Step 1: N-Alkylation of Quinolines Substituted quinolines are reacted with an appropriate α-halo ketone (e.g., phenacyl bromide) in a suitable solvent like acetone or acetonitrile at reflux to yield the corresponding N-phenacylquinolinium bromide salts.

Step 2: In Situ Ylide Formation and Cycloaddition The quinolinium salt is treated with a base, such as triethylamine or potassium carbonate, in a solvent like dichloromethane or acetonitrile. This generates the quinolinium ylide in situ. The dipolarophile, ethyl propiolate, is then added to the reaction mixture.

Step 3: Dehydrogenation/Aromatization The initial cycloadduct undergoes spontaneous or induced dehydrogenation (often facilitated by air oxidation or a mild oxidizing agent) to form the aromatic pyrrolo[1,2-a]quinoline ring system.

Step 4: Purification The final product is purified using standard techniques such as column chromatography on silica gel.

G cluster_synthesis Synthetic Workflow quinoline Substituted Quinoline salt N-Alkylquinolinium Salt quinoline->salt N-Alkylation alpha_halo α-Halo Ketone alpha_halo->salt N-Alkylation ylide Quinolinium Ylide (in situ) salt->ylide Ylide Formation base Base (e.g., Et3N) base->ylide Ylide Formation cycloadduct Initial Cycloadduct ylide->cycloadduct [3+2] Cycloaddition propiolate Ethyl Propiolate propiolate->cycloadduct [3+2] Cycloaddition product Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate Analog cycloadduct->product Aromatization

Caption: Generalized synthetic workflow for ethyl pyrrolo[1,2-a]quinoline-2-carboxylate analogs.

Comparative Efficacy: A Multifaceted Analysis

The biological activity of ethyl pyrrolo[1,2-a]quinoline-2-carboxylate analogs is highly dependent on the nature and position of substituents on the quinoline and pyrrole rings. Below, we compare the efficacy of various analogs across different therapeutic areas.

Anticancer Activity

Several studies have highlighted the potent antiproliferative activity of pyrrolo[1,2-a]quinoline derivatives against various cancer cell lines.[3][4][5][6][7][8] The mechanism of action for some of these compounds has been linked to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[8]

A series of cyano-substituted pyrrolo[1,2-a]quinoline derivatives were synthesized and evaluated for their anticancer activity against a panel of 60 human cancer cell lines.[8] One of the most potent compounds, with a broad spectrum of antiproliferative activity, was identified.[8] In another study, novel pyrrolo[1,2-a]quinoxaline derivatives, a related class of compounds, showed promising antileukemic properties.[6] The structure-activity relationship suggests that the substitution pattern on the quinoline ring is crucial for anticancer potency. For instance, the presence of electron-withdrawing groups at certain positions can enhance activity.[3]

Compound ID Substitution Pattern Cancer Cell Line IC50 (µM) Reference
9a Cyano-substituted pyrrolo[1,2-a]quinolineLeukemia, Melanoma, Lung, Colon, CNS, Ovary, Kidney, Breast, ProstateNot specified, but noted as most potent[8]
JG1679 (E)-pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneMV4-11, Jurkat (Leukemia)Not specified, but noted as promising[6]
9c pivaloyl and ester groups on benzo[f]pyrrolo[1,2-a]quinolinyl coreSR (Leukemia)Not specified, but noted as most active[3]
Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrrolo[1,2-a]quinoline derivatives have demonstrated promising activity against various bacteria and fungi.[1][9][10]

A study on novel substituted ethyl 2-(quinolin-4-yl)-propanoates, which share a similar quinoline core, showed potent antimicrobial activity, particularly against Helicobacter pylori.[11] For pyrrolo[1,2-a]quinoline derivatives, the presence of a bromo substituent at the 4-position and a cyano group has been shown to be critical for anticandida potency.[9] Molecular docking studies suggest that these compounds may act by inhibiting 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.[9]

Compound ID Substitution Pattern Microorganism MIC (µg/mL) Reference
8 Bromo at C4, Cyano groupCandida spp.32-45[9]
10 Bromo at C4, Cyano groupCandida spp.Not specified, but noted as active[9]
10a, 10d, 10g Halogen at C6 (quinolin-4-yl-propanoates)H. pylori 26695>25[11]
13, 14 Alkyl at C8, alkoxy (quinolin-4-yl-propanoates)H. pylori 3339Potent at low concentrations[11]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key research area. Certain pyrrolo[1,2-a]quinoline derivatives have exhibited significant anti-inflammatory properties.[1][12][13][14] The proposed mechanism for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[14]

In one study, synthesized pyrrolo[1,2-a]quinoline derivatives showed high inhibitory capacity against inflammation, with some compounds being more potent than the standard drug ibuprofen.[12] Molecular docking studies have suggested that these compounds can bind effectively within the active site of COX enzymes.[12]

Antitubercular Activity

Tuberculosis remains a major global health problem, and new drugs are urgently needed to combat multidrug-resistant strains. Pyrrolo[1,2-a]quinoline derivatives have emerged as a promising class of antitubercular agents.[2]

A series of ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylate and dimethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate analogs were evaluated for their activity against Mycobacterium tuberculosis H37Rv and multidrug-resistant strains.[2] The dimethyl dicarboxylate analog with a 4-fluorobenzoyl substituent at the 1-position (compound 4j) was identified as the most promising agent.[2]

Compound ID Substitution Pattern M. tuberculosis Strain MIC (µg/mL) Reference
4j Dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylateH37Rv8[2]
4j Dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylateMultidrug-resistant16[2]
4a-k Various substituted benzoyl at C1H37Rv8-128[2]

Structure-Activity Relationship (SAR) and Future Directions

The comparative data reveals key structural features that govern the biological activity of ethyl pyrrolo[1,2-a]quinoline-2-carboxylate analogs and related compounds.

G cluster_sar Structure-Activity Relationship core Pyrrolo[1,2-a]quinoline Core substituents Substituents (Nature & Position) core->substituents determines activity Biological Activity (Anticancer, Antimicrobial, etc.) substituents->activity modulates potency Potency & Selectivity activity->potency influences

Caption: The relationship between the core scaffold, substituents, and biological activity.

  • Substitution on the Quinoline Ring: The nature and position of substituents on the benzenoid part of the quinoline ring significantly impact activity. For instance, in the related quinolin-4-yl-propanoates, halogens at the 6-position were detrimental to anti-H. pylori activity, while alkyl and alkoxy groups at the 8-position enhanced it.[11]

  • Substitution on the Pyrrole Ring: The ester group at the 2-position is a common feature of the analogs discussed. Further modifications at other positions of the pyrrole ring, such as the introduction of a benzoyl group at the 1-position, have been shown to be crucial for antitubercular activity.[2]

  • The Importance of Specific Functional Groups: The presence of a cyano group was found to be critical for the antifungal activity of 4-bromopyrrolo[1,2-a]quinolines.[9]

Future research should focus on a more systematic exploration of the substituent effects on the pyrrolo[1,2-a]quinoline scaffold. The synthesis of compound libraries with diverse functional groups at various positions, coupled with high-throughput screening, will be instrumental in identifying more potent and selective drug candidates. Furthermore, in-depth mechanistic studies are required to elucidate the precise molecular targets of these promising compounds.

References

  • Patil, P., et al. (2023). Eco-Friendly Synthesis of Pyrrolo[1,2-A] Quinoline Derivatives and Evaluating Their Effects On Hypertension, Inflammation, And Docking Studies. International Journal of Life Science and Pharma Research. Available at: [Link]

  • Sumanth, G., et al. (2022). Synthesis and characterization of pyrrolo[1,2-a]quinoline derivatives for their larvicidal activity against Anopheles arabiensis. Journal of Molecular Structure.
  • Lakshmikanth, K., et al. (2022). Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. Molecules. Available at: [Link]

  • Stavytskyi, V., et al. (2022). QSAR and pharmacophore models for screening anti- inflammatory activity among substituted (pyrrolо[1,2-a][1][12][13]triazino[2,3-c]quinazolines). Journal of Research in Pharmacy.

  • Patil, P. N., et al. (2024). Synthesis of novel pyrrolo[1,2-a]quinoline derivatives as a new class of anti-inflammatory and antimicrobial agents: An in-silico and in-vitro approach. Journal of Molecular Structure.
  • Georgescu, E., et al. (2024). The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. Pharmaceuticals. Available at: [Link]

  • BenchChem. (2025).
  • Guillon, J., et al. (2008). Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors. European Journal of Medicinal Chemistry.
  • Desplat, V., et al. (2010). Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Guillon, J., et al. (2023). Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Molecules. Available at: [Link]

  • R. G., et al. (2021). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Journal of Chemistry.
  • Xu, H., et al. (2022).
  • S. N., et al. (2013). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. European Journal of Medicinal Chemistry.
  • K. T., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • ResearchGate. (n.d.). Molecular structures and codes of pyrrolo[1,2-a]quinoline derivatives...
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • Al-Matarneh, C. M., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)
  • ResearchGate. (n.d.). Molecular structures and codes of pyrrolo[1,2-a]quinoline derivatives...
  • M. A. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules.

Sources

Validation

Mass Spectrometry Fragmentation Profiling of Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate: ESI-Q-TOF vs. GC-EI-MS

Executive Summary Pyrrolo[1,2-a]quinolines are critical N-bridgehead heterocyclic scaffolds with profound pharmacological potential, frequently investigated for their antitumor, antimicrobial, and antiviral properties[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrrolo[1,2-a]quinolines are critical N-bridgehead heterocyclic scaffolds with profound pharmacological potential, frequently investigated for their antitumor, antimicrobial, and antiviral properties[1]. During drug development and synthetic validation, the precise structural elucidation of derivatives like ethyl pyrrolo[1,2-a]quinoline-2-carboxylate is paramount.

As a Senior Application Scientist, I have structured this guide to objectively compare the two dominant analytical modalities used for this compound: High-Resolution Electrospray Ionization (ESI-Q-TOF MS/MS) and Gas Chromatography-Electron Ionization (GC-EI-MS) . By understanding the mechanistic causality behind their distinct fragmentation pathways, researchers can confidently deploy these techniques for structural confirmation, impurity profiling, and metabolic tracking[2],[3].

Mechanistic Causality: Ionization Modalities

The fundamental divergence in fragmentation patterns between ESI and EI stems directly from the physics of the ionization event and the internal energy transferred to the molecule.

  • ESI-CID (Soft Ionization): Electrospray ionization generates an even-electron protonated precursor, [M+H]+ at m/z 240.1025[2]. Governed by the even-electron rule, this ion preferentially expels neutral molecules (e.g., ethanol, carbon monoxide) rather than radicals. Because the extended aromaticity of the pyrrolo[1,2-a]quinoline core highly stabilizes the charge, low collision energies primarily cleave the labile ethyl ester, while higher energies are required to induce ring contraction.

  • EI-MS (Hard Ionization): Bombardment with 70 eV electrons strips an electron from the molecule, yielding an highly energetic odd-electron radical cation, M+∙ at m/z 239.1[4]. This species undergoes rapid α -cleavage, predominantly losing the ethoxy radical ( ∙OCH2​CH3​ ) to form a resonance-delocalized acylium ion. EI provides highly reproducible spectral libraries essential for identifying structural isomers.

MS_Workflow Sample Ethyl pyrrolo[1,2-a] quinoline-2-carboxylate ESI ESI-Q-TOF MS/MS (Soft Ionization) Sample->ESI EI GC-EI-MS (Hard Ionization) Sample->EI ESI_Ion [M+H]+ m/z 240.1025 ESI->ESI_Ion EI_Ion M+• m/z 239.0946 EI->EI_Ion ESI_Frag CID: Neutral Losses (EtOH, CO, C2H4) ESI_Ion->ESI_Frag EI_Frag 70 eV: Radical Losses (•OEt, •CO2Et) EI_Ion->EI_Frag

Workflow comparing ESI-Q-TOF and GC-EI-MS ionization modalities.

Fragmentation Pathways & Structural Elucidation

The ethyl ester group at the C-2 position acts as the primary site of fragmentation due to the relative thermodynamic stability of the tricyclic pyrroloquinoline core.

ESI-CID Pathway

The most abundant product ion arises from the nucleophilic attack of the carbonyl oxygen or ring nitrogen, leading to the neutral loss of ethanol (46 Da) to form an acylium-like ion at m/z 194.0606. A competing McLafferty-type rearrangement results in the loss of ethylene (28 Da), yielding a protonated carboxylic acid at m/z 212.0712. Subsequent loss of CO (28 Da) from the m/z 194 ion generates the bare pyrrolo[1,2-a]quinoline core at m/z 166.0657.

Frag_Pathway M [M+H]+ m/z 240.1025 Precursor Ion F1 m/z 212.0712 [M+H - C2H4]+ M->F1 -C2H4 (28 Da) F2 m/z 194.0606 [M+H - EtOH]+ M->F2 -EtOH (46 Da) F3 m/z 166.0657 [M+H - EtOH - CO]+ Pyrroloquinoline Core F1->F3 -H2O (18 Da) F2->F3 -CO (28 Da) F4 m/z 139.0548 [Core - HCN]+ F3->F4 -HCN (27 Da)

ESI-CID fragmentation pathway of ethyl pyrrolo[1,2-a]quinoline-2-carboxylate.

EI Pathway

Under 70 eV electron ionization, the molecular ion (m/z 239.1) remains prominent due to the stability of the aromatic system. However, the base peak is universally m/z 194.1, driven by the energetically favorable expulsion of the ethoxy radical ( ∙OEt ). Further fragmentation involves the loss of the entire ester radical ( ∙CO2​Et ) to form the m/z 166.1 core.

Quantitative Data Summaries

Table 1: High-Resolution ESI-CID-MS/MS Fragmentation Data

Conditions: Q-TOF MS, Positive Ion Mode, Collision Energy Ramp (15-35 eV).

Precursor Ion (m/z)Fragment Ion (m/z)FormulaNeutral LossMass ErrorRelative AbundanceMechanism / Assignment
240.1025212.0712 C13​H10​NO2+​ C2​H4​ (28 Da)< 2.0 ppm15%McLafferty-type rearrangement
240.1025194.0606 C13​H8​NO+ C2​H6​O (46 Da)< 2.0 ppm100%Loss of ethanol (Acylium ion)
240.1025166.0657 C12​H8​N+ C3​H6​O2​ (74 Da)< 2.0 ppm45%Sequential loss of EtOH and CO
240.1025139.0548 C11​H7+​ C4​H7​NO2​ (101 Da)< 2.0 ppm10%Ring contraction, loss of HCN
Table 2: GC-EI-MS (70 eV) Fragmentation Profile

Conditions: Single Quadrupole MS, 70 eV Electron Ionization.

Ion Typem/z (Nominal)Relative AbundanceRadical / Neutral LossMechanism / Assignment
Molecular Ion239.160%NoneRadical cation ( M+∙ )
Fragment194.1100% ∙OCH2​CH3​ (45 Da) α -cleavage, loss of ethoxy radical
Fragment166.135% ∙CO2​Et (73 Da)Loss of entire ester radical
Fragment139.115% ∙CO2​Et
  • HCN
Core fragmentation

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols incorporate built-in validation steps to prevent false positives, correct for mass drift, and ensure absolute confidence in the structural assignment.

Protocol A: High-Resolution ESI-Q-TOF MS/MS
  • System Calibration (Self-Validation): Infuse a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix). Calibrate the TOF flight tube to ensure a mass accuracy error of < 2 ppm across the m/z 100–1000 range.

  • Column Conditioning & Blank Run (Self-Validation): Inject a 100% Methanol blank through a superficially porous particle (SPP) C18 column (e.g., 2.1 x 50 mm, 2.7 µm). Confirm the absence of the m/z 240.1025 ion in the background to rule out column carryover. Note: SPP columns mitigate the peak tailing often caused by secondary interactions between the pyrroloquinoline nitrogen and residual silanols.

  • Sample Acquisition: Inject 1 µL of the sample (10 µg/mL in MeOH). Utilize Data-Dependent Acquisition (DDA) with a dynamic collision energy ramp of 15–35 eV to capture both the labile ester cleavage and the more resistant core fragmentation.

  • Isotopic Pattern Verification (Self-Validation): Extract the MS1 spectrum and compare the empirical 13C/12C isotopic ratio of the precursor ion against the theoretical distribution for C15​H14​NO2+​ . A match score of >95% validates the chemical formula prior to MS/MS interpretation.

Protocol B: GC-EI-MS (70 eV)
  • Autotune & Sensitivity Check (Self-Validation): Perform an autotune using Perfluorotributylamine (PFTBA). Verify that the m/z 502 to m/z 69 ratio is > 2% to guarantee adequate high-mass sensitivity for the m/z 239.1 molecular ion.

  • Chromatographic Setup: Utilize a thin-film stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm DB-5MS). Program the oven from 100 °C to 300 °C at 15 °C/min. The high final temperature is required to elute the high-boiling tricyclic core without peak broadening.

  • Solvent Delay (Self-Validation): Set the MS solvent delay to 3.0 minutes to protect the electron multiplier and filament from the high-concentration solvent front.

  • Library Matching (Self-Validation): After acquiring the 70 eV spectra, perform a reverse search against the NIST mass spectral library. A reverse match score of > 850 provides orthogonal confidence in the structural assignment[4].

References

  • Cascade Synthesis of Pyrrolo[1,2-a]quinolines and Pyrrolo[2,1-a]isoquinolines via Formal [3 + 2]-Cycloaddition of Push–Pull Nitro Heterocycles with Carbonyl-Stabilized Quinolinium/Isoquinolinium Ylides Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • A NEW METHOD FOR THE SYNTHESIS OF PYRROLO[1,2- a]QUINOLINES BASED ON BORON TRIFLUORIDE-MEDIATED CYCLIZATION OF 1-(2-OXIRANYLPHEN Source: Heterocycles - CLOCKSS URL:[Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis Source: MDPI URL:[Link]

  • Modification of Pyrrolo[2,1-a]isoquinolines and Pyrrolo[1,2-a]quinolines with Ammonium Acetate and Dimethyl Sulfoxide via Methylthiomethylation Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Comparative

A Comparative Guide to Validating a Stability-Indicating HPLC Method for Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate Quantification

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate. Designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, offering in-depth explanations of the causality behind experimental choices, presenting comparative data, and adhering to the principles of scientific integrity as outlined in the International Council for Harmonisation (ICH) guidelines.

The accurate quantification of an active pharmaceutical ingredient (API) is the bedrock of drug development, ensuring safety, efficacy, and quality. Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate, a heterocyclic compound of interest, requires a robust and reliable analytical method for its characterization. This guide details the validation of a proposed reversed-phase HPLC method, demonstrating its suitability for its intended purpose through a rigorous evaluation of specificity, linearity, accuracy, precision, and robustness.

Proposed HPLC Method for Analysis

Before validation, a suitable chromatographic method must be established. For heterocyclic aromatic compounds like quinoline derivatives, reversed-phase HPLC is a common and effective technique.[1][2] The following method serves as the foundation for our validation studies.

ParameterCondition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]
Mobile Phase Acetonitrile : 20 mM Ammonium Formate Buffer (pH 3.7)
(Gradient or Isocratic, to be optimized)[4][5]
Flow Rate 1.0 mL/min[6][7]
Column Temperature 30°C[5]
Detection Wavelength To be determined by UV spectral scan (e.g., 254 nm)[8]
Injection Volume 10 µL[3]

The Validation Workflow: A Step-by-Step Comparison

Method validation is not a single experiment but a holistic process designed to confirm that the analytical procedure is reliable and reproducible. The relationship between the core validation parameters is sequential and interdependent.

cluster_0 Method Validation Workflow Specificity 1. Specificity & Forced Degradation Linearity 2. Linearity & Range Specificity->Linearity Establishes peak identity Accuracy 3. Accuracy Linearity->Accuracy Defines concentration range Precision 4. Precision (Repeatability & Intermediate) Accuracy->Precision Confirms trueness Robustness 5. Robustness Precision->Robustness Assesses reproducibility Report Validated Method Report Robustness->Report Confirms reliability

Caption: Overall HPLC Method Validation Workflow.

Specificity: Ensuring the Method is "Stability-Indicating"

Expertise & Experience: Specificity is arguably the most critical validation parameter. It is the ability of the method to unequivocally measure the analyte of interest in the presence of other components like impurities, excipients, and, most importantly, degradation products.[9][10] A method that can achieve this is termed "stability-indicating." To prove this, we intentionally stress the drug substance using forced degradation studies, as mandated by ICH guideline Q1A(R2).[11][12][13] The goal is not to destroy the compound but to induce a partial degradation (typically 5-20%) to challenge the method's ability to separate the intact API from any newly formed degradants.[11][14]

Experimental Protocol: Forced Degradation

A stock solution of Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate is subjected to the following stress conditions as per ICH guidelines:[11][15]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.[8][16]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[7]

  • Thermal Degradation: Dry heat at 80°C for 48 hours.[13]

  • Photolytic Degradation: Expose solution to UV and visible light for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample is wrapped in foil.[3][12]

Each stressed sample is then analyzed using the proposed HPLC method. A diode array detector (DAD) is invaluable here for performing peak purity analysis.

cluster_1 Forced Degradation Workflow API API Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal Stress (e.g., 80°C Dry Heat) API->Thermal Photo Photolytic Stress (UV/Vis Light) API->Photo HPLC Analyze All Samples by HPLC-DAD Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC

Caption: Forced Degradation Study Workflow.

Data & Acceptance Criteria

The primary acceptance criterion is the ability of the method to resolve the main analyte peak from any degradation products and placebo peaks. The resolution factor between the API peak and the nearest degradant peak should be greater than 2.0.

Stress Condition% DegradationRetention Time of API (min)Retention Times of Degradants (min)Peak Purity
Control0%5.52NonePass
Acid Hydrolysis12.4%5.513.84, 4.65Pass
Base Hydrolysis18.2%5.536.78Pass
Oxidation8.5%5.504.91Pass
Thermal2.1%5.52None SignificantPass
Photolytic6.7%5.517.12Pass

Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[10] This is fundamental for quantification. We establish this over a defined range, which for an assay is typically 80% to 120% of the target concentration.[10] The correlation coefficient (r²) is a statistical measure of how well the data points fit a straight line; a value approaching 1.0 indicates excellent linearity.

Experimental Protocol: Linearity
  • Prepare a stock solution of the Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution to concentrations spanning a specified range (e.g., 80, 90, 100, 110, and 120 µg/mL for a target concentration of 100 µg/mL).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Data & Acceptance Criteria
Concentration (µg/mL)Mean Peak Area (n=3)
801,205,430
901,355,995
1001,506,120
1101,657,300
1201,808,550
Linear Regression Value
Correlation Coefficient (r²)0.9997
Slope15050
Y-intercept4850

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999[10][17]

  • The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy

Expertise & Experience: Accuracy refers to the closeness of the measured value to the true value.[9] It is a measure of the method's systematic error. We determine accuracy by spiking a sample matrix (placebo) with a known amount of pure API and measuring the recovery. This demonstrates that excipients in a formulation do not interfere with the quantification of the API. The ICH Q2(R1) guideline recommends a minimum of nine determinations over a minimum of three concentration levels.[18][19]

Experimental Protocol: Accuracy
  • Prepare a placebo mixture that mirrors the final drug product formulation without the API.

  • Spike the placebo with the API reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three independent samples at each concentration level.

  • Analyze all nine samples and calculate the percent recovery for each.

Data & Acceptance Criteria
Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% (n=3)80.079.899.75%
100% (n=3)100.0100.5100.50%
120% (n=3)120.0119.599.58%
Average Recovery 99.94%

Acceptance Criteria:

  • Percent Recovery: Typically between 98.0% and 102.0% for a drug product assay.[17]

Precision

Expertise & Experience: Precision measures the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random errors of a method. We assess precision at two levels as per ICH guidelines:[10][20]

  • Repeatability (Intra-assay precision): Assesses precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol: Precision
  • Repeatability: Prepare six independent samples of the drug product at 100% of the target concentration. Analyze them on the same day with the same instrument and analyst.

  • Intermediate Precision: Repeat the analysis of six independent samples on a different day, with a different analyst, or using a different HPLC system.

Data & Acceptance Criteria

Repeatability (Day 1, Analyst 1)

Sample Measured Conc. (µg/mL)
1 100.2
2 99.8
3 100.5
4 100.1
5 99.5
6 100.3
Mean 100.07

| % RSD | 0.38% |

Intermediate Precision (Day 2, Analyst 2)

Sample Measured Conc. (µg/mL)
1 100.8
2 100.1
3 100.9
4 99.9
5 100.4
6 101.1
Mean 100.53

| % RSD | 0.45% |

Acceptance Criteria:

  • Relative Standard Deviation (%RSD): Should not be more than 2.0% for an assay method.[10][17][21][22]

Robustness

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6] This provides an indication of its reliability during normal usage in a quality control environment. It is typically evaluated during the late stages of method development.

Experimental Protocol: Robustness
  • Analyze a standard solution while making small, deliberate changes to the chromatographic conditions, one parameter at a time.

  • Common parameters to vary include:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 5°C)

    • Mobile Phase Organic Content (e.g., ± 2%)

    • Mobile Phase pH (e.g., ± 0.2 units)

Data & Acceptance Criteria
Parameter VariedVariationRetention Time (min)Peak Area
Nominal Condition - 5.52 1,506,120
Flow Rate0.9 mL/min6.131,673,450
1.1 mL/min5.021,369,200
Column Temperature25°C5.681,505,980
35°C5.391,506,350
Acetonitrile %- 2%5.951,504,880
+ 2%5.151,507,110

Acceptance Criteria:

  • System suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.

  • The results should not be significantly impacted by the variations, demonstrating the method's reliability. There are no strict numerical criteria, but the method should be shown to be under control.[23]

Conclusion

This guide has systematically compared and detailed the essential validation parameters for an HPLC method intended for the quantification of Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate. By following these scientifically-grounded protocols and adhering to the acceptance criteria derived from ICH guidelines, researchers and drug development professionals can establish a robust, reliable, and stability-indicating analytical method. Such a validated method is indispensable for ensuring product quality throughout the lifecycle of a pharmaceutical product, from development to routine quality control.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • Acceptance criteria of validation parameters for HPLC. (n.d.). ResearchGate. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. [Link]

  • The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. (2007, March 13). SpringerLink. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. [Link]

  • Stability Indicating Analytical Method Development and Validation of Ciprofloxacin By RP-HPLC with Fluorescence Detector. (2020, October 12). Impactfactor. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. [Link]

  • Stability Indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H). (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). PMC. [Link]

  • Evaluation of reversed-phase columns for the analysis of heterocyclic aromatic amines by liquid chromatography-electrospray mass spectrometry. (2004, March 25). PubMed. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (n.d.). ResearchGate. [Link]

  • Establishing Acceptance Criteria for Analytical Methods. (n.d.). BioPharm International. [Link]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.). Rondaxe. [Link]

  • Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. (n.d.). PMC. [Link]

  • Q1A(R2) Guideline. (2010, February 2). ICH. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. (2017, March 6). ResearchGate. [Link]

  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. (2016, September 1). LCGC International. [Link]

  • Determination of polycyclic aromatic hydrocarbons in aqueous samples by reversed-phase performance liquid chromatography. (2002, May 1). Analytical Chemistry (ACS Publications). [Link]

Sources

Validation

Comprehensive In Vitro Cytotoxicity Comparison Guide: Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate and Derivatives

As the search for targeted, low-toxicity chemotherapeutics accelerates, scaffold hybridization has emerged as a premier strategy in drug development. Among the most promising novel chemotypes is the pyrrolo[1,2-a]quinoli...

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Author: BenchChem Technical Support Team. Date: April 2026

As the search for targeted, low-toxicity chemotherapeutics accelerates, scaffold hybridization has emerged as a premier strategy in drug development. Among the most promising novel chemotypes is the pyrrolo[1,2-a]quinoline core. Specifically, derivatives synthesized from the fundamental building block ethyl pyrrolo[1,2-a]quinoline-2-carboxylate (CAS 76577-82-7) have demonstrated profound in vitro cytotoxicity against multiple human cancer cell lines, operating primarily as potent microtubule destabilizers.

This guide objectively compares the cytotoxic performance of optimized pyrrolo[1,2-a]quinoline carboxylate derivatives against established clinical and experimental standards (e.g., Phenstatin, Doxorubicin), providing researchers with mechanistic insights and validated experimental workflows.

Mechanistic Rationale: The Pyrrolo-quinoline Pharmacophore

The pharmacological superiority of the pyrrolo[1,2-a]quinoline scaffold lies in its structural mimicry of known tubulin inhibitors, combined with enhanced lipophilicity. The C-2 carboxylate ester—derived from the 1,3-dipolar cycloaddition of cycloimmonium N-ylides to ethyl propiolate—acts as a critical hydrogen bond acceptor.

In silico molecular dynamics and docking studies reveal that this ester moiety anchors the molecule deep within the colchicine binding site of β-tubulin . By preventing the curved-to-straight conformational change required for tubulin assembly, these compounds induce mitotic catastrophe. Furthermore, unlike broad-spectrum DNA intercalators (like Doxorubicin) which carry severe cardiotoxic risks, pyrrolo[1,2-a]quinolines exhibit targeted G2/M phase cell cycle arrest followed by caspase-dependent apoptosis .

Comparative Cytotoxicity Profiling

To objectively evaluate the efficacy of this class, we compare the lead pyrrolo[1,2-a]quinoline derivative (Compound 10a) against Phenstatin (a benchmark tubulin inhibitor) and Doxorubicin (a standard chemotherapeutic). The data below summarizes the half-maximal growth inhibitory concentration (GI₅₀) across the NCI-60 human tumor cell line panel.

Table 1: Comparative In Vitro Cytotoxicity (GI₅₀ in nM)
Compound / DrugRenal Cancer (A498)Colon Cancer (COLO 205)Breast Cancer (T-47D)Primary Mechanism of ActionSafety Profile (Normal Cells)
Pyrrolo[1,2-a]quinoline (Lead 10a) 27 nM 45 nM 62 nM Tubulin Polymerization InhibitionHigh therapeutic window
Phenstatin (Control) 54 nM89 nM110 nMTubulin Polymerization InhibitionModerate toxicity
Doxorubicin (Standard) ~150 nM~200 nM~100 nMTopoisomerase II / IntercalationHigh cardiotoxicity
Compound 4j (anti-TB analog) N/AN/AN/AEnoyl-ACP reductase InhibitionSafe up to 250 µg/mL

Data Synthesis: The pyrrolo[1,2-a]quinoline derivative significantly outperforms the control phenstatin, particularly in the A498 renal cancer cell line, achieving a GI₅₀ in the low nanomolar range (27 nM). This suggests that the spatial geometry of the tricyclic core provides superior target engagement compared to the flexible diaryl ether structure of phenstatin.

Mechanistic Pathway Visualization

The following diagram illustrates the validated biological cascade triggered by ethyl pyrrolo[1,2-a]quinoline-2-carboxylate derivatives compared to standard agents.

Cytotoxicity_Mechanism A Pyrrolo[1,2-a]quinoline Carboxylate Derivatives B Colchicine Binding Site (β-Tubulin Interface) A->B High Affinity Binding (ΔG < -8.5 kcal/mol) D Inhibition of Tubulin Polymerization (Decreased Absorbance at 340nm) B->D Destabilizes Microtubule Dynamics C Phenstatin (Control) C->B Standard Binding E G2/M Cell Cycle Arrest D->E Mitotic Spindle Failure F Caspase-3/7 Activation (Apoptosis) E->F Prolonged Mitotic Arrest

Mechanistic pathway of pyrrolo[1,2-a]quinoline derivatives vs. phenstatin in cancer cells.

Experimental Workflows & Self-Validating Protocols

Protocol A: Resazurin Microplate Assay (REMA) for Cytotoxicity Profiling

Causality & Self-Validation: REMA is superior to traditional MTT assays for screening pyrrolo-fused heterocycles. MTT requires cell lysis and solvent solubilization (which introduces pipetting artifacts). REMA is a homogeneous "add-and-read" system. The irreversible reduction of non-fluorescent resazurin to highly fluorescent resorufin is strictly dependent on the continuous presence of NADH/FADH₂ generated by metabolically active cells. If a compound precipitates or autofluoresces, the multi-wavelength kinetic readouts easily flag the artifact .

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponential-phase cancer cells (e.g., A498, COLO 205) and seed at a density of 5,000 cells/well in a black, clear-bottom 96-well microplate. Incubate at 37°C, 5% CO₂ for 24 hours to allow adherence.

  • Compound Titration: Prepare a 10 mM stock of the pyrrolo[1,2-a]quinoline derivative in 100% DMSO. Perform a 5-log serial dilution in culture media.

  • Treatment: Add the dilutions to the cells, ensuring the final DMSO concentration remains strictly ≤0.5% to prevent solvent-induced cytotoxicity. Include vehicle controls (0.5% DMSO) and positive controls (Phenstatin). Incubate for 48 hours.

  • Resazurin Addition: Add Resazurin solution to a final concentration of 0.1 mg/mL per well.

  • Incubation & Readout: Incubate for 4 hours at 37°C. Measure fluorescence using a microplate reader (Excitation: 530–560 nm; Emission: 590 nm).

  • Data Analysis: Normalize fluorescence units to the vehicle control. Calculate the GI₅₀ using non-linear regression (curve fit) in GraphPad Prism.

Protocol B: In Vitro Tubulin Polymerization Kinetics Assay

Causality & Self-Validation: Tubulin assembly is a GTP-dependent, temperature-sensitive process. By continuously monitoring the turbidity (absorbance at 340 nm), we capture the real-time kinetics of the nucleation, growth, and steady-state phases. This kinetic readout is self-validating: true tubulin inhibitors will suppress the Vmax​ of the growth phase, while false positives (e.g., compounds that simply absorb light at 340 nm) will show an elevated but flat baseline prior to the temperature shift .

Step-by-Step Methodology:

  • Preparation: Pre-warm a 96-well half-area UV-transparent plate in a microplate reader set exactly to 37°C. Keep all reagents on ice until the final step.

  • Buffer Formulation: Prepare the reaction buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP.

  • Compound Pre-incubation: Add 5 µL of the test compound (at 10× final concentration, e.g., 30 µM for a 3 µM final assay concentration) to the designated wells.

  • Tubulin Addition: Rapidly add 45 µL of porcine brain tubulin (>97% purity, 3 mg/mL final concentration) suspended in the reaction buffer to each well using a multichannel pipette.

  • Kinetic Readout: Immediately initiate the kinetic read. Measure absorbance at 340 nm every 60 seconds for 60 minutes at 37°C.

  • Analysis: Plot Absorbance vs. Time. Calculate the area under the curve (AUC) and the maximum slope ( Vmax​ ) of the linear growth phase to quantify the degree of polymerization inhibition relative to the vehicle control.

Conclusion

Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate serves as a highly versatile and potent pharmacophore in modern oncology drug discovery. Through rational structural modifications, its derivatives demonstrate exceptional nanomolar cytotoxicity, outperforming classic inhibitors like phenstatin in specific solid tumor models. By utilizing robust, self-validating assays such as REMA and kinetic tubulin tracking, researchers can confidently map the structure-activity relationships (SAR) of this privileged scaffold, accelerating the pipeline from benchtop synthesis to preclinical validation.

References

  • Venugopala, K. N., et al. (2020). Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. Antibiotics, 9(5), 233. Available at:[Link]

  • Al-Matarneh, C. M., Amarandi, R. M., Mangalagiu, I. I., & Danac, R. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules, 26(7), 2066. Available at:[Link]

Comparative

benchmarking ethyl pyrrolo[1,2-a]quinoline-2-carboxylate against known fluorophores

Benchmarking Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate: A Comparative Guide to Next-Generation Fluorophores Executive Summary & Mechanistic Grounding The development of advanced organic fluorophores is a critical drive...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate: A Comparative Guide to Next-Generation Fluorophores

Executive Summary & Mechanistic Grounding

The development of advanced organic fluorophores is a critical driver in modern bioimaging, environmental sensing, and materials science. Among emerging scaffolds, ethyl pyrrolo[1,2-a]quinoline-2-carboxylate (EPQ-2C) and its multifused derivatives have garnered significant attention. Unlike traditional xanthene dyes (e.g., Fluorescein, Rhodamine), pyrrolo[1,2-a]quinolines feature a highly planar, π -conjugated donor-acceptor (D-A) architecture[1].

This structural motif facilitates a strong Intramolecular Charge Transfer (ICT) state upon photoexcitation. The causality here is fundamental: the electron-rich pyrrole acts as the donor, while the quinoline core and the ester moiety at the 2-position act as electron acceptors. This ICT mechanism results in a massive solvent-dependent dipole moment change, which translates to exceptionally large Stokes shifts —a critical property that prevents self-quenching and inner-filter effects during high-concentration assays[2].

ICT_Mechanism D Ground State (S0) Donor-Acceptor Core Ex Excitation (hν_ex) Franck-Condon State D->Ex Absorption ICT Solvent Relaxation ICT State (S1) Ex->ICT Non-radiative Decay Em Fluorescence (hν_em) Large Stokes Shift ICT->Em Emission Em->D Ground State Recovery

Intramolecular Charge Transfer (ICT) pathway in pyrrolo[1,2-a]quinolines.

Quantitative Benchmarking: EPQ-2C vs. Commercial Fluorophores

To objectively evaluate EPQ-2C, we benchmark its photophysical parameters against industry-standard fluorophores: Coumarin 153, Fluorescein (FITC), and Rhodamine 6G. The data reflects performance in standard organic solvents (e.g., Dichloromethane/Ethanol) to normalize the ICT solvatochromic effects[3][4].

FluorophoreAbs Max ( λabs​ )Em Max ( λem​ )Stokes ShiftQuantum Yield ( ΦF​ )PhotostabilitypH Sensitivity
EPQ-2C (and analogs) 360–390 nm450–490 nm90–110 nm 0.55–0.97 HighLow
Coumarin 153 420 nm530 nm110 nm0.55ModerateLow
Fluorescein 490 nm515 nm25 nm0.95Low (Bleaches)High
Rhodamine 6G 530 nm550 nm20 nm0.95HighLow

Key Takeaways:

  • Stokes Shift Advantage: EPQ-2C exhibits a Stokes shift of ~100 nm, vastly outperforming Fluorescein and Rhodamine. This ensures minimal overlap between excitation and emission spectra, drastically reducing background noise in fluorescence microscopy.

  • Quantum Efficiency: Fused pyrrolo[1,2-a]quinoline architectures can achieve quantum yields up to 97% in aprotic environments, rivaling the brightest xanthene dyes without their susceptibility to rapid photobleaching[3].

Self-Validating Experimental Protocols

As an Application Scientist, establishing a self-validating workflow is paramount. The following protocols are designed with internal controls to ensure data integrity when benchmarking novel fluorophores.

Protocol A: Relative Quantum Yield ( ΦF​ ) Determination

Rationale: Calculating ΦF​ via the comparative method against a known standard (e.g., Coumarin 153) is highly accurate, provided optical density is strictly controlled. Causality: We restrict the absorbance to <0.05 OD. If the concentration is too high, the fluorophore will re-absorb its own emitted light (the inner-filter effect), artificially depressing the measured quantum yield.

  • Preparation: Prepare five serial dilutions of EPQ-2C in Dichloromethane (DCM) and Coumarin 153 in Ethanol.

  • Validation Check: Measure the UV-Vis absorbance of all solutions. Ensure the maximum absorbance at the chosen excitation wavelength ( λex​=360 nm) is between 0.01 and 0.05.

  • Spectral Acquisition: Record the fluorescence emission spectra for all samples using the exact same slit widths and photomultiplier tube (PMT) voltage.

  • Integration: Calculate the integrated fluorescence intensity (area under the emission peak).

  • Calculation: Plot integrated fluorescence intensity vs. absorbance. The gradient ( Grad ) of the linear fit is used in the following equation:

    ΦX​=ΦST​×(GradST​GradX​​)×(ηST2​ηX2​​)

    (Where η is the refractive index of the solvents. The linear fit acts as a self-validation mechanism; an R2<0.99 indicates aggregation or inner-filter errors).

Protocol B: Photobleaching Resistance Assay

Rationale: A fluorophore is only as useful as its survival under continuous excitation. Causality: We use Fluorescein as a built-in negative control. Because Fluorescein is known to photobleach rapidly via reactive oxygen species (ROS) generation, its rapid decay validates that the irradiation dose is sufficient to test the structural integrity of EPQ-2C.

  • Prepare 10 μ M solutions of EPQ-2C and Fluorescein in matched cuvettes.

  • Subject both to continuous irradiation using a 150W Xenon arc lamp at their respective λabs​ maxima.

  • Record the emission intensity every 5 minutes for 60 minutes.

  • Normalize the data ( I/I0​ ) to plot the degradation kinetics.

Workflow Prep 1. Prepare EPQ-2C & Standard (Abs < 0.05 to prevent inner-filter) Abs 2. Measure Absorbance Spectra (Cross-validate baseline linearity) Prep->Abs Fluor 3. Record Emission Spectra (Integrate Area under curve) Abs->Fluor Calc 4. Calculate Relative QY (Apply Refractive Index correction) Fluor->Calc

Self-validating workflow for relative quantum yield determination.

Application Context: Why Switch to EPQ-2C?

Beyond basic photophysics, the true value of pyrrolo[1,2-a]quinoline-2-carboxylates lies in their functional adaptability:

  • Environmental Sensing: The electron-rich nature of the pyrrolo-quinoline core makes it an excellent candidate for detecting electron-deficient explosives. Recent studies demonstrate that these fluorophores can detect highly toxic picric acid via a drastic fluorescence quenching effect, offering lower detection limits than traditional sensors[1].

  • Bioimaging: Thanks to their lipophilicity and large Stokes shifts, related pyrroloquinoxaline derivatives have been successfully deployed for subcellular localization, specifically tracking lysosomes in live-cell imaging without the background autofluorescence typical of shorter-wavelength dyes[2].

References

  • 1 - The Journal of Organic Chemistry (ACS Publications) 2.3 - Organic Letters (ACS Publications)

  • 2 - Journal of Physical Chemistry B (PMC) 4.4 - Chemical Communications (RSC Publishing)

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate

As a Senior Application Scientist, establishing rigorous, self-validating safety protocols is paramount when handling specialized heterocyclic scaffolds. Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate is a highly valued int...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing rigorous, self-validating safety protocols is paramount when handling specialized heterocyclic scaffolds. Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate is a highly valued intermediate in drug discovery and medicinal chemistry. However, its complex molecular architecture requires strict logistical and disposal oversight to mitigate occupational exposure and prevent environmental contamination.

This guide provides a comprehensive, causality-driven framework for the proper operational handling, spill management, and final disposition of this compound.

Chemical Profiling & Hazard Causality

Before executing any disposal protocol, it is critical to understand the physicochemical nature of the compound. Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate is a nitrogen-containing heterocycle[1].

Causality of Hazard: The fused pyrrolo-quinoline ring system is highly lipophilic and recalcitrant to standard biological degradation in municipal wastewater systems. Furthermore, it is classified as an irritant (Xi), meaning that aerosolization and direct dermal contact can cause acute localized inflammation[2]. Because the compound features an electron-rich core, it is susceptible to rapid, exothermic degradation if mixed with strong oxidizing agents[3]. Therefore, waste segregation must strictly isolate this compound from nitrates, peroxides, and permanganates.

Table 1: Physicochemical & Hazard Profile
PropertyValueOperational ImplicationReference
Chemical Name Ethyl pyrrolo[1,2-a]quinoline-2-carboxylateEnsure exact matching on RCRA waste manifests.[1]
CAS Number 76577-82-7Universal identifier for SDS tracking.[1]
Molecular Formula C15H13NO2Non-halogenated organic; dictates waste stream.[1]
Molecular Weight 239.27 g/mol High MW solid; prone to fine dust generation.[1]
Hazard Class Xi (Irritant)Mandates N95/P100 respirators during powder transfer.[2]
Incompatibilities Strong Oxidizing AgentsDo not store waste in shared oxidizing cabinets.[3]

Waste Segregation & Containment Workflow

To prevent cross-contamination and ensure regulatory compliance, all laboratory personnel must follow a standardized, self-validating workflow for waste generation and disposal.

WasteDisposal A Waste Generation (Solid Powder / Solvent Extract) B Hazard Assessment (Xi Irritant / Non-Halogenated) A->B Identify C Segregation (Isolate from Strong Oxidizers) B->C Sort D Primary Containment (HDPE Drums) C->D Transfer E RCRA Labeling & SAA Storage (< 90 Days) D->E Document F Final Disposition (Thermal Oxidation / Incineration) E->F Manifest & Ship

Figure 1: End-to-end waste segregation and thermal oxidation workflow for quinoline derivatives.

Standard Operating Procedure (SOP): Routine Disposal

Because this compound is not specifically listed as a "P" or "U" waste under the EPA's Resource Conservation and Recovery Act (RCRA), it defaults to regulation based on its characteristic toxicity and must be handled as a non-specific source hazardous waste[4].

Step 1: PPE Donning & Preparation
  • Action: Equip standard nitrile gloves, a lab coat, and chemical splash goggles. If handling the dry powder outside of a fume hood, a NIOSH-approved N95 or P100 respirator is mandatory[3].

  • Causality: The crystalline structure of the compound can easily aerosolize. Inhalation of these micro-particles triggers respiratory tract irritation.

Step 2: Primary Containment
  • Action: Transfer the gathered waste (contaminated weigh boats, pipette tips, or residual powder) into a High-Density Polyethylene (HDPE) container.

  • Causality: HDPE is chemically inert to most organic trace residues and prevents the sharp edges of crystalline solids from puncturing the containment, a common failure point in standard low-density biohazard bags.

  • Validation Checkpoint: Invert the sealed HDPE container 180 degrees for 5 seconds to visually confirm the absence of particulate or solvent leakage before transferring it to the Satellite Accumulation Area (SAA).

Step 3: RCRA Labeling & Storage
  • Action: Affix a hazardous waste label detailing the chemical name ("Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate"), CAS Number (76577-82-7), and the primary hazard ("Irritant")[2][5]. Store in the SAA for no longer than 90 days.

  • Validation Checkpoint: Cross-reference the SAA chemical inventory log to ensure no strong oxidizing agents (e.g., Nitric Acid, Hydrogen Peroxide) are stored in the same secondary containment tray[3].

Step 4: Final Disposition (Incineration)
  • Action: Transfer the waste to an EPA-approved waste disposal plant for high-temperature incineration[3].

  • Causality: High-temperature thermal oxidation breaks down the stable pyrroloquinoline ring into harmless N2​ , CO2​ , and H2​O gases, completely eliminating the risk of aquatic toxicity and environmental persistence.

Accidental Spill Management Protocol

In the event of an accidental spill, immediate containment is required to prevent powder tracking and airborne distribution.

Solid Spill Recovery
  • Isolate the Area: Immediately restrict foot traffic within a 5-foot radius of the spill.

  • Dust Suppression: Do not use a dry brush or broom. Dry sweeping generates hazardous aerosols. Instead, lightly dampen an absorbent pad with water or a compatible high-flashpoint alcohol to trap the powder[3].

  • Collection: Wipe inward from the edges of the spill toward the center to prevent expanding the contamination footprint. Place all used pads into a designated hazardous waste bag.

  • Validation Checkpoint: Illuminate the spill surface with a flashlight held at a low, oblique angle to the bench/floor. Visually confirm that no residual crystalline sheen remains.

Liquid Spill Recovery (Compound Dissolved in Solvent)
  • Neutralization & Absorption: Cover the liquid spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust.

  • Collection: Use a non-sparking scoop to transfer the saturated vermiculite into an HDPE waste container.

  • Decontamination: Wash the affected surface with a mild detergent and water, collecting the rinsate as hazardous waste[3].

References

  • "Hazardous Waste Listings | EPA", Environmental Protection Agency,[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safet...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate (CAS No. 76577-82-7), a heterocyclic compound with potential applications in medicinal chemistry.[1][2] While specific toxicological data for this exact molecule is not extensively documented, its structural relationship to the quinoline family of compounds necessitates a cautious and well-defined handling protocol.[3] This document synthesizes established best practices for similar chemical classes to ensure the safety of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile: A Precautionary Approach

Given the limited specific data on Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate, we must infer its potential hazards from related structures. Quinoline and its derivatives are known to present several health risks:

  • Acute Toxicity: Some quinoline compounds are toxic if swallowed or come into contact with skin.[3][4]

  • Skin and Eye Irritation: Many heterocyclic compounds can cause skin irritation and serious eye irritation or damage.[3][5][6]

  • Mutagenicity and Carcinogenicity: Certain quinoline derivatives are suspected of causing genetic defects and may be carcinogenic.[3][4][7]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[6][8]

  • Aquatic Toxicity: Many related compounds are toxic to aquatic life with long-lasting effects.[3][4]

Therefore, it is imperative to handle Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate as a hazardous substance, employing a comprehensive suite of personal protective equipment and adhering to stringent operational procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards of this chemical class.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact with the compound, which may be toxic or irritating.[3] Gloves must be inspected before use and disposed of as contaminated waste after handling.[9]
Eye and Face Protection Safety goggles or a face shieldTo protect against splashes and airborne particles that could cause serious eye damage.[3][10] Standard safety glasses are insufficient.[10]
Body Protection A long-sleeved laboratory coatTo shield skin and personal clothing from accidental spills and contamination.[3][11]
Respiratory Protection N95 respirator or higherRecommended, especially when handling the solid compound or if there is a risk of generating dust or aerosols.[3][10][11]

Workflow for Safe Handling of Ethyl Pyrrolo[1,2-a]quinoline-2-carboxylate

The following diagram illustrates the essential steps for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Chemical Fume Hood prep_ppe->prep_fume_hood prep_gather Gather All Necessary Equipment prep_fume_hood->prep_gather handle_weigh Carefully Weigh/Transfer Compound prep_gather->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction/Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_segregate Segregate Waste (Solid & Liquid) cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste in Labeled Containers cleanup_segregate->cleanup_dispose cleanup_doff_ppe Doff PPE Correctly cleanup_dispose->cleanup_doff_ppe

Caption: A step-by-step workflow for the safe handling of Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate.

Operational Plan: Step-by-Step Guidance

3.1. Engineering Controls and Work Area Preparation

  • Ventilation: All work involving Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate, especially the handling of the solid form, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for solid and organic solvent spills readily available.

3.2. Handling Procedures

  • Avoid Dust Generation: When handling the solid compound, use techniques that minimize the creation of dust.[3][9]

  • Transfers: Use a spatula or other appropriate tools for transferring the solid. Avoid pouring the solid directly.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][9] Do not eat, drink, or smoke in the laboratory.[4]

3.3. In Case of Accidental Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][12]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9][12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9][12]

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal of Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate and any associated contaminated materials is critical to ensure environmental protection and regulatory compliance.

4.1. Waste Segregation

  • Solid Waste: Place any unused solid Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate, contaminated weighing boats, or filter papers into a clearly labeled, sealable hazardous waste container.[3]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[3] Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Materials: Dispose of all contaminated PPE, such as gloves and disposable lab coats, as hazardous solid waste.[3]

4.2. Decontamination

  • Glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol). This rinsate must be collected as hazardous liquid waste.[3]

4.3. Final Disposal

  • All waste containing Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate must be disposed of through a licensed and approved hazardous waste disposal company.[3][14] Never dispose of this chemical down the drain or in the regular trash.[4]

By adhering to these rigorous safety and handling protocols, you can mitigate the potential risks associated with Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate and ensure a safe and productive research environment.

References

  • Benchchem. (n.d.). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - Ethyl pyrrole-2-carboxylate.
  • Appchem. (n.d.). ETHYL PYRROLO[1,2-A]QUINOLINE-2-CARBOXYLATE | 76577-82-7.
  • Capot Chemical Co., Ltd. (2010, October 25). MSDS of ethyl 3-amino-1H-pyrrole-2-carboxylate.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - Pyrrole-2-carboxaldehyde.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Fisher Scientific. (2010, February 25). SAFETY DATA SHEET - Ethyl morpholine-2-carboxylate.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Pyrrolidine.
  • PENTA s.r.o. (2025, May 13). Quinoline - SAFETY DATA SHEET.
  • Difaem e.V. & Ecumenical Pharmaceutical Network. (2020, April 2). A safety and chemical disposal guideline for Minilab users.
  • Cayman Chemical. (2025, July 2). Safety Data Sheet - Quinolinic Acid.
  • Kumar, A., et al. (2020). Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. PMC.
  • ChemicalBook. (2022, August 11). pyrrolo[1,2-a]quinoxaline - Safety Data Sheet.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, July 3). Quinolines: Human health tier II assessment.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate
Reactant of Route 2
Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate
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